molecular formula C13H11NO B156941 1-Phenyl-2-(pyridin-2-yl)ethan-1-one CAS No. 1620-53-7

1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Cat. No.: B156941
CAS No.: 1620-53-7
M. Wt: 197.23 g/mol
InChI Key: CMOXTMGJZNCXEI-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a valuable bifunctional scaffold in medicinal chemistry and chemical synthesis, serving as a key intermediate for the construction of diverse heterocyclic systems. Its structure, featuring both a ketone and aryl pyridine moieties, makes it a versatile precursor for developing novel ligands and pharmacophores. Recent research highlights its application as a starting material in the synthesis of pyrido-fused heterocycles, which are core structures in compounds with potential biological activity [https://pubs.acs.org/doi/10.1021/acs.joc.1c00998]. Furthermore, this compound has been identified as a crucial intermediate for generating photoactive compounds, such as those used to create substituted pyrenes with aggregation-induced emission (AIE) properties for material science applications [https://pubs.rsc.org/en/content/articlelanding/2022/OB/D2OB00863H]. Its utility extends to the development of complex molecular architectures, including its role in the synthesis of imidazo[1,5-a]pyridines and other structurally intricate molecules via transition metal-catalyzed or multi-component reactions, providing researchers with a versatile tool for drug discovery and functional materials development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-pyridin-2-ylethanone
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InChI

InChI=1S/C13H11NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOXTMGJZNCXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
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DSSTOX Substance ID

DTXSID00167283
Record name 1-Phenyl-2-(pyridin-2-yl)ethan-1-one
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Molecular Weight

197.23 g/mol
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CAS No.

1620-53-7
Record name 1-Phenyl-2-(2-pyridinyl)ethanone
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Record name 1-Phenyl-2-(pyridin-2-yl)ethan-1-one
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Record name 1-phenyl-2-(pyridin-2-yl)ethan-1-one
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Record name 2-(Benzoylmethyl)pyridine
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Foundational & Exploratory

Retrosynthetic Analysis: Deconstructing the Target Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic methodologies for this compound. This valuable ketone, also known as 2-phenacylpyridine, is a critical bifunctional scaffold in medicinal chemistry and serves as a key intermediate for constructing diverse heterocyclic systems and other complex molecular architectures. Its utility is highlighted in the development of novel iron chelators and as a precursor to photoactive compounds.

This document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. We will explore the core synthetic strategies, detailing the mechanisms, advantages, and limitations of each approach to empower researchers in making informed decisions for their specific applications.

A logical approach to synthesizing this compound begins with a retrosynthetic analysis. By identifying the key chemical bonds, we can devise the most plausible and efficient forward-synthetic routes. The two primary disconnections for this target are the C-C bond between the carbonyl carbon and the methylene bridge, and the C-C bond between the methylene bridge and the pyridine ring. A third, less common but viable approach, involves the oxidation of a precursor alcohol.

G cluster_A Strategy A: Acylation of Picoline cluster_B Strategy B: Phenylation of Pyridyl Acetic Acid Derivative cluster_C Strategy C: Oxidation Target This compound Picoline 2-Picoline Anion Target->Picoline Disconnect C-C (Carbonyl-Methylene) PyridylAcetic Pyridin-2-yl-acetyl Derivative Target->PyridylAcetic Disconnect C-C (Methylene-Pyridine) Alcohol 1-Phenyl-2-(pyridin-2-yl)ethan-1-ol Target->Alcohol Functional Group Interconversion (FGI) Benzoyl Benzoylating Agent (e.g., Ester, Chloride) Phenyl Phenylating Agent

Caption: Retrosynthetic pathways for this compound.

This analysis reveals three main strategic approaches that

Crystal structure of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a versatile bifunctional scaffold crucial for the synthesis of diverse heterocyclic systems in medicinal chemistry and materials science.[1] Despite its wide application as a synthetic intermediate, a detailed analysis of its three-dimensional structure through single-crystal X-ray diffraction is not publicly available. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure determination of this compound. It is designed to equip researchers with the necessary protocols and theoretical understanding to elucidate its solid-state conformation and intermolecular interactions, thereby enabling a deeper understanding of its chemical behavior and facilitating structure-based design.

This compound serves as a key building block for complex molecular architectures, including pyrido-fused heterocycles and photoactive materials.[1] Its chemical reactivity and the properties of its derivatives are fundamentally governed by the spatial arrangement of its phenyl and pyridyl rings and the central ketone linker. Understanding the precise bond lengths, angles, and, most importantly, the supramolecular assembly in the solid state is paramount for predicting its behavior in chemical reactions and its interaction with biological targets.

This document outlines the complete workflow to determine this unknown crystal structure, from initial synthesis to final structural refinement and analysis.

Synthesis and Crystallization: Obtaining Diffraction-Quality Single Crystals

The foundational step in any crystallographic analysis is the preparation of a pure, crystalline sample. The synthesis of the title compound is followed by a meticulous crystallization process to obtain crystals suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with a regular shape and no visible imperfections.[2]

Synthesis Protocol

A reliable method for synthesizing this compound is through the reaction of a phenacyl halide with an appropriate nucleophile. A common approach involves the condensation of phenacyl bromide with 2-picoline (2-methylpyridine) followed by oxidation, or more directly, by reacting 2-picolyllithium with a benzoyl derivative. A practical laboratory-scale synthesis adapted from related procedures is as follows:[3]

Step-by-Step Synthesis:

  • Preparation of 2-Picolyllithium: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve 2-picoline in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

  • Lithiation: Add a stoichiometric equivalent of n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. The solution will typically develop a deep red or orange color, indicating the formation of the anion.

  • Acylation: To this solution, add a solution of methyl benzoate in anhydrous THF dropwise. The reaction is an acylation that forms the target ketone.

  • Quenching: After stirring for several hours at low temperature, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization Methodologies

Obtaining single crystals of sufficient quality is often the most challenging step.[2] For α-aryl ketones, several methods can be employed. The choice of solvent is critical; a suitable solvent is one in which the compound has moderate solubility at high temperatures and low solubility at room temperature.[4]

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane) to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a less volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or heptane). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[2][5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[6]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization Pure Compound mount Crystal Selection & Mounting crystallization->mount diffractometer Diffractometer Setup mount->diffractometer collect X-ray Data Collection diffractometer->collect Rotation Frames process Data Processing & Reduction collect->process solve Structure Solution (Direct Methods) process->solve hkl File refine Structure Refinement solve->refine Initial Model validate Validation & CIF Generation refine->validate Final Model

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible fractures. Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.[7]

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial series of diffraction images to determine the unit cell parameters and crystal quality.

    • Based on the unit cell, determine the crystal system and Bravais lattice.

    • Execute a full data collection strategy, typically involving a series of omega (ω) and phi (φ) scans to cover the entire unique portion of the reciprocal space.

  • Data Processing:

    • Integration: The raw diffraction images are processed to determine the position and intensity of each reflection (spot).[8]

    • Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged. This step also includes absorption corrections. The output is a single reflection file (e.g., in .hkl format).

    • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group. For small organic molecules, monoclinic (e.g., P2₁/c) and orthorhombic (e.g., P2₁2₁2₁) space groups are the most common.[9][10]

  • Structure Solution and Refinement:

    • Solution: The processed reflection data is used to obtain an initial model of the crystal structure. Direct methods, implemented in software like SHELXT, are highly effective for small molecules.[5][11] This step provides the initial positions of most non-hydrogen atoms.

    • Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).[5] This iterative process involves:

      • Assigning atom types (C, N, O).

      • Refining atomic coordinates and anisotropic displacement parameters (thermal ellipsoids).

      • Locating hydrogen atoms from the difference Fourier map and refining their positions.

      • The quality of the final model is assessed using residual factors (R1, wR2) and the goodness-of-fit (GooF).

Anticipated Structural Features

While the precise crystal structure is unknown, an expert analysis of the molecular components allows for the prediction of key structural characteristics.

Figure 2: Molecular structure of this compound.
Molecular Conformation

The molecule possesses several rotatable bonds, primarily the C-C bonds of the ethanone bridge. The overall conformation will be a balance between minimizing steric hindrance and maximizing favorable intramolecular and intermolecular interactions. The torsion angle defined by the pyridyl ring, the methylene bridge, the carbonyl group, and the phenyl ring will be a key determinant of the molecular shape.

Intermolecular Interactions

The crystal packing will be dominated by a combination of weak non-covalent interactions that dictate the supramolecular architecture.

  • Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors, the pyridyl nitrogen and the carbonyl oxygen are effective hydrogen bond acceptors.[12] In the crystal lattice, weak C-H···N and C-H···O hydrogen bonds involving the aromatic and methylene protons are highly probable. These interactions are crucial in guiding the assembly of molecules in the solid state.

  • π-π Stacking: The presence of two aromatic rings (phenyl and pyridyl) creates the potential for π-π stacking interactions.[13] These can occur in either a face-to-face or an offset (slipped-stack) arrangement and are a significant cohesive force in the crystals of aromatic compounds.[14][15] The interaction between the electron-rich phenyl ring and the slightly electron-deficient pyridyl ring could lead to particularly favorable offset stacking.

interactions mol1 Phenyl Ring C=O CH₂ Pyridyl Ring (N) mol2 Phenyl Ring C=O CH₂ Pyridyl Ring (N) mol1:p->mol2:py π-π Stacking mol1:m->mol2:c C-H···O H-Bond mol3 Phenyl Ring C=O CH₂ Pyridyl Ring (N) mol2:m->mol3:py C-H···N H-Bond

Figure 3: Potential intermolecular interactions in the crystal lattice.

Data Presentation and Interpretation

Upon successful refinement, the crystallographic data should be summarized in standardized tables.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

ParameterValue
Empirical formulaC₁₃H₁₁NO
Formula weight197.23
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic (Predicted)
Space groupP2₁/c (Predicted)[9]
Unit cell dimensionsa = X Å, b = Y Å, c = Z Å
α = 90°, β = Y.YY°, γ = 90°
VolumeV ų
Z (molecules/unit cell)4
Calculated densityρ g/cm³
Absorption coefficientμ mm⁻¹
F(000)416
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.0° to 28.0°
Reflections collectedN_coll
Independent reflectionsN_indep [R(int) = 0.0XXX]
Final R indices [I>2σ(I)]R1 = 0.0XXX, wR2 = 0.0XXX
R indices (all data)R1 = 0.0XXX, wR2 = 0.0XXX
Goodness-of-fit on F²1.XXX

Table 2: Selected Bond Lengths and Angles (Predicted).

Bond/AngleLength (Å) / Angle (°)Description
C=O~1.22Carbonyl bond
N-C (pyridyl)~1.34Aromatic C-N bond
C-C (phenyl)~1.39 (avg.)Aromatic C-C bond
C(pyridyl)-C(H₂)~1.51Single bond to bridge
C(H₂)-C(=O)~1.52Single bond to carbonyl
C(=O)-C(phenyl)~1.49Single bond to phenyl
C-C-C (bridge)~110-115Angle around sp³ carbon
Pyridyl-C-C (torsion)TBDDefines molecular conformation

Conclusion

This guide provides a robust and comprehensive framework for determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The resulting structural data—including precise bond lengths, angles, and a detailed map of intermolecular interactions—will be invaluable for rationalizing its chemical properties and for guiding the future design of novel therapeutics and functional materials.

References

  • Fiveable. (n.d.). Key Concepts of Space Groups to Know for Crystallography. Retrieved from [Link]

  • Kabsch, W. (1988). Evaluation of Single-Crystal X-ray Diffraction Data from a Position-Sensitive Detector. Journal of Applied Crystallography, 21(6), 916-924.
  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

  • PLATAT. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Lowe, E. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Portland Press. Retrieved from [Link]

  • Male, L. (2023, October 11). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(Pt 6), 724-730.
  • Chopra, D. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular π–π stacking interaction (shown as a blue dotted line) between the pyridyl ring of the LAnc ligand and a phenyl ring of PPh3. Retrieved from [Link]

  • Schoch, R., et al. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC. NIH. Retrieved from [Link]

  • Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The slipped π–π stacking interaction (dotted lines) between the phenyl rings of a pair of centrosymmetrically related molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). π-π interactions (dashed lines) between nearly parallel phenyl and pyridine rings in (I). Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, January 8). Host-Guest Chemistry and π-π Stacking Interactions. Retrieved from [Link]

  • YouTube. (2022, March 10). Diffraction Lecture 9: Space Groups and the Structures of Metallic and Ionic Crystals. Retrieved from [Link]

  • YouTube. (2023, June 26). Can Ketones Form Hydrogen Bonds?. Chemistry For Everyone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Phenyl-2-(pyridin-2-yl)ethan-1-one, also commonly known as 2-phenacylpyridine, is a bifunctional chemical scaffold of significant interest in medicinal chemistry and materials science.[1] Its unique structure, incorporating a reactive ketone, an acidic α-methylene bridge, and a basic pyridine ring, renders it a versatile precursor for the synthesis of a wide array of complex heterocyclic systems and pharmacophores.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and established protocols for the synthesis and handling of this compound. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Compound Identification and Molecular Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. This compound is characterized by a central ethanone backbone, substituted with a phenyl group at the carbonyl carbon (position 1) and a pyridin-2-yl group at the α-carbon (position 2).

Chemical Structure of this compound cluster_phenyl Phenyl Ring cluster_pyridine Pyridine Ring c1 C c2 C c1->c2 c_carbonyl C c1->c_carbonyl c3 C c2->c3 c4 C c3->c4 c5 C c4->c5 c6 C c5->c6 c6->c1 n1 N c7 C n1->c7 c8 C c7->c8 c9 C c8->c9 c10 C c9->c10 c11 C c10->c11 c11->n1 o_carbonyl O c_carbonyl->o_carbonyl c_methylene CH₂ c_carbonyl->c_methylene c_methylene->c11

Caption: Molecular structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound [1][2]
CAS Number 1620-53-7 [2]
Molecular Formula C₁₃H₁₁NO [1][2]
Molecular Weight 197.24 g/mol [2]

| SMILES | O=C(CC1=NC=CC=C1)C1=CC=CC=C1 |[2] |

Physicochemical Properties

The physical state and solubility parameters are critical for designing reaction conditions, purification strategies, and formulation protocols. While sometimes described as a yellow liquid at room temperature[3], its low melting point means it can also exist as a solid, particularly in cooler laboratory environments.

Table 2: Physicochemical Data

Property Value Source
Appearance Yellow liquid or low-melting solid with a characteristic odor [3][4]
Melting Point 30 - 32 °C (86 - 90 °F) [4]
Boiling Point 250 °C (482 °F) at 987 hPa [4]

| Solubility | Inferred to be soluble in common organic solvents such as methanol, chloroform, and ethers. Sparingly soluble in water. | N/A |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides the definitive structural confirmation of a synthesized compound. Below are the expected spectral characteristics for this compound, which serve as a benchmark for characterization.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl group.

  • C=O Stretch: Expected around 1690 cm⁻¹. The conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.[5]

  • Aromatic C=C/C=N Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals from the methylene bridge appearing just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum will show distinct signals for each chemical environment. Protons on the phenyl ring (5H) and pyridine ring (4H) will appear in the aromatic region (approx. δ 7.0-8.7 ppm). The most characteristic signal is the singlet for the α-methylene protons (2H), shifted downfield (approx. δ 4.3-4.5 ppm) due to the strong deshielding effect of the adjacent carbonyl group.

  • ¹³C NMR: The carbon spectrum will feature a prominent downfield signal for the carbonyl carbon (approx. δ 195-200 ppm). Signals for the aromatic carbons of both rings will appear in the δ 120-150 ppm range, with the carbon of the methylene bridge appearing around δ 45-50 ppm.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Electron Impact (EI) mass spectrometry should reveal a molecular ion peak at an m/z ratio corresponding to the molecular weight (197.24).

  • Key Fragmentation Patterns: Common fragmentation would involve α-cleavage, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a pyridin-2-ylmethyl radical, or the loss of the phenyl group to give a fragment at m/z = 120.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from its three primary reactive centers: the α-methylene bridge, the carbonyl group, and the pyridine nitrogen.

Reactivity of the α-Methylene Bridge

The protons on the carbon situated between the carbonyl and pyridine groups are significantly acidic. This is due to the electron-withdrawing nature of the adjacent carbonyl, which stabilizes the resulting carbanion (enolate) via resonance. This acidity allows for easy deprotonation by a suitable base (e.g., NaH, LDA), making this position a nucleophilic center for various synthetic transformations, including alkylations and condensations.

Carbonyl Group Transformations

The ketone functionality is susceptible to a wide range of classical carbonyl reactions. A key transformation is its reduction to the corresponding secondary alcohol, (±)-phenyl(pyridin-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄). This alcohol is itself a valuable chiral building block in pharmaceutical synthesis.[6]

The Role of the Pyridine Moiety: Ylide Formation and Cycloadditions

The nitrogen atom of the pyridine ring is basic and can be readily alkylated, for instance by reaction with an alkyl halide, to form a pyridinium salt. When the parent molecule is treated with an acid and then a base, or used in specific reaction conditions, it can form an N-phenacylpyridinium ylide. These ylides are highly valuable 1,3-dipoles.[7] They react readily with various dipolarophiles (e.g., alkynes, alkenes) in [3+2] cycloaddition reactions to construct complex, fused heterocyclic systems such as indolizines, which are prevalent in biologically active compounds.[7][8]

Key Reactivity Pathway: Pyridinium Ylide Formation start This compound base + Base (e.g., Et₃N) start->base Deprotonation ylide Pyridinium Ylide (1,3-Dipole Intermediate) base->ylide dipolarophile + Dipolarophile (e.g., DMAD) ylide->dipolarophile cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition product Indolizine Derivative cycloaddition->product

Caption: Formation of a pyridinium ylide for use in cycloaddition reactions.

Representative Synthesis Protocol

The synthesis of this compound is most reliably achieved via the generation of a 2-picolyl anion followed by acylation with a suitable benzoyl electrophile.

Protocol: Synthesis via Picolyl Anion Acylation

Synthetic Workflow picoline 1. Start with 2-Picoline in anhydrous THF cooling1 2. Cool to -78 °C (Dry Ice/Acetone Bath) picoline->cooling1 base_add 3. Add n-BuLi dropwise (Formation of red picolyl anion) cooling1->base_add stir1 4. Stir at -78 °C for 1 hr base_add->stir1 acylate 5. Add Ethyl Benzoate dropwise at -78 °C stir1->acylate warm 6. Warm to Room Temp. and stir overnight acylate->warm quench 7. Quench with sat. NH₄Cl (aq) warm->quench extract 8. Extract with Ethyl Acetate quench->extract purify 9. Purify via Column Chromatography (Silica, Hexane/EtOAc gradient) extract->purify product 10. Isolate Pure Product purify->product

Sources

An In-Depth Technical Guide to the Reactivity of the Ketone Group in 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive ketone group positioned between a phenyl and a pyridinyl moiety, imparts a rich and versatile chemical profile. This guide provides a comprehensive exploration of the reactivity of the ketone carbonyl group within this framework. We will delve into the electronic and steric influences that govern its behavior, detail its participation in a range of pivotal organic reactions, and provide practical, field-proven experimental protocols. This document is intended to serve as a valuable resource for researchers leveraging this scaffold in the design and synthesis of novel chemical entities.

Introduction: The Structural and Electronic Landscape

This compound is a versatile building block in chemical synthesis, primarily due to the presence of both a ketone and an aryl pyridine moiety. This combination makes it a valuable precursor for a wide array of heterocyclic systems and novel pharmacophores.[1] Its utility is demonstrated in the synthesis of pyrido-fused heterocycles, photoactive compounds, and complex molecular architectures like imidazo[1,5-a]pyridines.[1]

The reactivity of the ketone group is central to the synthetic utility of this molecule. The electrophilicity of the carbonyl carbon is modulated by the adjacent phenyl and pyridin-2-ylmethyl groups. The phenyl group, being electron-withdrawing through resonance and induction, enhances the electrophilic character of the carbonyl carbon. Conversely, the pyridin-2-ylmethyl group, while also possessing aromatic character, introduces a degree of steric hindrance and the potential for nitrogen--based coordination or hydrogen bonding interactions, which can influence reaction pathways.

The methylene bridge between the carbonyl and the pyridine ring provides conformational flexibility, allowing the molecule to adopt various orientations that can impact the accessibility of the ketone to incoming nucleophiles.

Diagram 1: Structural Features of this compound

molecule_structure Figure 1: Key structural features influencing ketone reactivity. cluster_phenyl Phenyl Group cluster_ketone Ketone Group cluster_methylene Methylene Bridge cluster_pyridine Pyridinyl Group C1 C C2 C C3 C C4 C C5 C C6 C C_carbonyl C=O C6->C_carbonyl σ-bond CH2 CH₂ C_carbonyl->CH2 σ-bond C11 C CH2->C11 σ-bond N_pyridine N C7 C C8 C C9 C C10 C info Electronic Effects: - Phenyl group: Electron-withdrawing (resonance & induction) - Pyridinyl group: Electron-withdrawing (induction) Steric Effects: - Bulk of both aromatic rings can hinder nucleophilic attack. nucleophilic_addition Figure 2: General scheme for nucleophilic addition. ketone This compound intermediate Tetrahedral Intermediate ketone->intermediate Nucleophilic Attack nucleophile Nu⁻ nucleophile->intermediate product Addition Product intermediate->product Protonation enolate_alkylation Figure 3: Pathway for enolate formation and subsequent alkylation. ketone Ketone enolate Enolate ketone->enolate Base (e.g., LDA) product α-Alkylated Ketone enolate->product Alkylation alkyl_halide R-X alkyl_halide->product

Sources

A Technical Guide to the Potential Biological Activity of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a bifunctional scaffold featuring ketone and aryl pyridine moieties, positioning it as a versatile precursor in medicinal chemistry for the development of novel pharmacophores and heterocyclic systems.[1] Its core structure is related to the chalcone family, which is known for a wide array of biological activities.[2][3][4] This technical guide synthesizes current knowledge and outlines the potential biological activities of this compound and its derivatives, with a focus on antimicrobial, anticancer, and antiviral applications. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a framework for future drug discovery and development efforts based on this promising chemical scaffold.

Introduction: The Chemical and Therapeutic Promise of a Pyridinyl Ketone Scaffold

This compound, with the chemical formula C₁₃H₁₁NO, belongs to a class of aromatic ketones that serve as crucial intermediates in organic synthesis.[5] Its structure is analogous to chalcones, which are open-chain flavonoids characterized by a 1,3-diphenylprop-2-en-1-one backbone.[4] Chalcones and their nitrogen-containing heterocyclic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][6][7]

The incorporation of a pyridine ring, a common motif in FDA-approved drugs, often enhances the biological activity and modulates the pharmacokinetic properties of a molecule.[8] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with biological targets. This guide explores the therapeutic potential of the this compound scaffold, drawing parallels from structurally related compounds and providing a scientific basis for its investigation as a lead compound in drug development.

Synthesis Pathway

The primary synthetic route for compounds of this class, particularly chalcone analogues, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[9][10] For this compound, a plausible synthesis would involve the reaction of acetophenone with pyridine-2-carbaldehyde.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Acetophenone C Base Catalyst (e.g., NaOH) Ethanol Solvent Room Temperature D 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one (A Chalcone Intermediate) A->D Claisen-Schmidt Condensation B Pyridine-2-carbaldehyde B->D Claisen-Schmidt Condensation F Reduction D->F E This compound F->E

Caption: General synthesis via Claisen-Schmidt condensation and subsequent reduction.

Potential Antimicrobial Activity

The rise of multidrug-resistant (MDR) microbes necessitates the urgent development of novel antimicrobial agents.[2][4] Chalcones and their derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, with some compounds exhibiting higher potency than conventional antibiotics like vancomycin and tetracycline.[2]

Mechanism of Action

The antimicrobial activity of chalcone-like structures is often attributed to their α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups (e.g., thiols in cysteine residues) in essential bacterial enzymes and proteins. For nitrogen-containing derivatives, the mechanism may also involve:

  • Inhibition of Efflux Pumps: Some chalcones can inhibit efflux pumps like NorA, which bacteria use to expel antibiotics, thereby reversing antibiotic resistance.[2]

  • Disruption of Biofilm Formation: These compounds can interfere with the formation of bacterial biofilms, which are critical for chronic infections and antibiotic tolerance.

  • Targeting Specific Enzymes: Derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of MCR-1, an enzyme that confers resistance to colistin, a last-resort antibiotic.[11][12][13] This highlights the potential of the core scaffold to be modified to target specific resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

Studies on various chalcone derivatives have provided key insights into their structure-activity relationships:

  • Substituents on Aromatic Rings: The presence and position of substituents like methoxy and hydroxyl groups on the phenyl rings significantly influence antimicrobial potency.[3][14] For instance, methoxy groups at the ortho and para positions have been shown to be critical for activity.[3]

  • Heterocyclic Rings: Replacing one of the phenyl rings with a nitrogen-containing heterocycle like pyridine can enhance biological activity.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique to determine the MIC of a compound against a specific bacterium.[9]

Objective: To determine the lowest concentration of this compound that visibly inhibits microbial growth.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 100 µL of MHB to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well.

  • Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a vehicle control (bacteria + DMSO).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible growth is observed. Growth can be confirmed by adding a viability dye like resazurin and observing color change.

Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Potential Anticancer Activity

Chalcones and their nitrogen-containing derivatives have demonstrated significant anticancer properties by targeting multiple mechanisms involved in cancer progression.[6][7] The presence of nitrogen heterocycles, such as pyridines, is often favorable for antitumor activity.[7]

Potential Mechanisms of Action

The anticancer activity of this class of compounds is multifaceted:

  • Apoptosis Induction: Many chalcones induce apoptosis (programmed cell death) in cancer cells by increasing the expression of pro-apoptotic proteins like caspase-3.[10]

  • Cell Cycle Arrest: Compounds can suppress cancer cell growth by causing cell cycle arrest at different phases (e.g., G2/M phase).[15]

  • Inhibition of Signaling Pathways: They can inhibit critical signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR and Wnt/β-catenin pathways.[15]

  • Cytotoxicity: Some derivatives exhibit potent cytotoxic effects against a wide range of human cancer cell lines, including breast, colon, and renal cancer.[15][16]

Supporting Data for Related Compounds

While specific data for this compound is limited, studies on analogous structures provide a strong rationale for its investigation.

Compound ClassCancer Cell LineIC₅₀ ValueReference
Triazole ChalconesVarious Human Cell LinesSignificant Potential[7]
α-phthalimido-chalconesHepG2 (Liver)1.62 µM[10]
α-phthalimido-chalconesMCF-7 (Breast)1.88 µM[10]
Panduretin A (Chalcone)MCF-7 (Breast)11.5 µM (48h)[7]
Pyridine DerivativesHCT-116 (Colon)Potent Activity[17]

This table summarizes data for structurally related compounds to indicate the potential efficacy of the core scaffold.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antiviral Activity: HIV-1 Transcription Inhibition

A significant finding highlights the potential of this scaffold in antiviral therapy. A study on novel Phenyl-1-Pyridin-2yl-ethanone (PPY)-based iron chelators demonstrated their ability to inhibit HIV-1 transcription.[18]

Proposed Mechanism of Action

HIV-1 transcription relies on the viral Tat protein, which recruits cellular factors like CDK9/cyclin T1 to the viral promoter. The activity of CDK9 is, in turn, regulated by CDK2.[18] The proposed mechanism involves:

  • Iron Chelation: The PPY-based compounds chelate intracellular iron.

  • CDK Inhibition: This iron chelation leads to the inhibition of CDK2 and CDK9 activities.

  • NF-κB Modulation: The compounds also upregulate the expression of IκB-α, which sequesters the transcription factor NF-κB in the cytoplasm, preventing it from activating viral transcription.

  • Transcription Suppression: The combined effect of CDK inhibition and NF-κB suppression leads to a significant reduction in HIV-1 transcription.[18]

This mechanism presents a novel therapeutic strategy, targeting host factors that are essential for viral replication rather than the virus itself, which can help mitigate the development of drug resistance.

G cluster_compound PPY-based Iron Chelator cluster_cellular Cellular Environment cluster_hiv HIV-1 Lifecycle A 1-Phenyl-2-(pyridin-2-yl) ethan-1-one Derivative B Intracellular Iron A->B Chelates E IκB-α A->E Upregulates C CDK2 / CDK9 B->C Required for Activity F HIV-1 Promoter C->F Activates D NF-κB D->F Activates E->D Inhibits (Sequesters) G HIV-1 Transcription (Inhibited) F->G

Caption: Proposed mechanism of HIV-1 transcription inhibition by PPY-based compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its structural analogy to biologically active chalcones and the incorporation of a pyridine moiety provide a strong rationale for its investigation across multiple therapeutic areas. The evidence points toward significant potential in antimicrobial, anticancer, and antiviral applications.

Future research should focus on:

  • Synthesis and Screening: Synthesizing a library of derivatives with varied substituents on both the phenyl and pyridine rings to perform a comprehensive SAR study.

  • Mechanism Elucidation: Conducting in-depth mechanistic studies to identify the specific molecular targets for the most active compounds.

  • In Vivo Evaluation: Advancing lead compounds to preclinical in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing antibiotics or chemotherapeutic agents to overcome drug resistance.[9][11]

This technical guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to unlock the full therapeutic potential of this versatile chemical scaffold.

References

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  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC - NIH. [Link]

  • L.F. C. C. de Leão, et al. (2020). Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. FEMS Microbiology Letters, Oxford Academic. [Link]

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  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
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A Technical Guide to 1-Phenyl-2-(pyridin-2-yl)ethan-1-one: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-phenyl-2-(pyridin-2-yl)ethan-1-one, a bifunctional ketone that has emerged as a cornerstone in the synthesis of complex organic molecules. Its unique structure, incorporating a reactive ketone, an acidic methylene bridge, a phenyl ring, and a coordinating pyridine moiety, offers a rich landscape for chemical transformations. We will explore its synthesis, core reactivity, and diverse applications as a key intermediate in the construction of novel heterocyclic systems, with a particular focus on its role in the development of pharmaceuticals and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound, also known as 2-phenacylpyridine, is a deceptively simple molecule whose value lies in the strategic placement of its functional groups. The presence of both a ketone and an aryl pyridine moiety within the same structure makes it a highly versatile precursor for creating diverse molecular architectures.[1] This dual functionality allows for a wide range of classical and modern synthetic transformations, establishing it as a key intermediate for building complex heterocyclic systems.[1] Its derivatives have found applications in medicinal chemistry as potential HIV-1 transcription inhibitors and in materials science as precursors to photoactive compounds.[1][2] This guide will elucidate the chemical principles that underpin its utility and provide practical, field-proven insights into its application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1][3]
CAS Number 1620-53-7[1][3]
Molecular Formula C₁₃H₁₁NO[1][3]
Molecular Weight 197.23 g/mol [1]
Appearance Yellow liquid at room temperature[4]
SMILES O=C(CC1=NC=CC=C1)C1=CC=CC=C1[3]
InChI Key CMOXTMGJZNCXEI-UHFFFAOYSA-N[1]

Note: The isomeric form, 1-phenyl-2-(pyridin-4-yl)ethanone (CAS: 1620-55-9), exhibits similar reactivity profiles but can lead to different final structures and biological activities due to the position of the nitrogen atom in the pyridine ring.[5][6]

Synthesis of the Precursor: Establishing the Foundation

The accessibility of this compound is a key factor in its widespread use. A common and reliable method involves the condensation of a phenacyl halide, such as phenacyl bromide, with a suitable pyridine derivative. The causality behind this choice lies in the electrophilic nature of the α-carbon of the phenacyl bromide and the nucleophilicity of the carbanion generated from a picoline derivative.

G cluster_reactants Reactants cluster_reagents Reagents picoline 2-Picoline carbanion Pyridin-2-ylmethanide (Nucleophile) picoline->carbanion Deprotonation base Strong Base (e.g., NaNH2, LDA) base->carbanion phenacyl_bromide Phenacyl Bromide product This compound phenacyl_bromide->product solvent Solvent (e.g., Liquid NH3, THF) solvent->product carbanion->product Nucleophilic Substitution (SN2)

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established synthetic transformations.

  • Preparation of the Nucleophile: In a three-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-picoline (1.0 eq.) in an anhydrous solvent such as liquid ammonia or THF. Cool the solution to -78 °C.

  • Deprotonation: Slowly add a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) (1.1 eq.), to the solution. The formation of a deep red or orange color indicates the generation of the pyridin-2-ylmethanide carbanion. Allow the mixture to stir at this temperature for 1 hour. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the acidic methyl group of picoline without competing side reactions.

  • Nucleophilic Attack: In a separate flask, dissolve phenacyl bromide (1.0 eq.) in anhydrous THF. Add this solution dropwise to the carbanion solution at -78 °C. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Reaction Progression: Allow the reaction to stir at low temperature for 2-4 hours, then let it warm to room temperature overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Core Reactivity and Applications in Heterocyclic Synthesis

The synthetic versatility of this compound stems from the reactivity of its ketone and the adjacent methylene bridge. This allows it to serve as a linchpin in various cyclization and multi-component reactions.

Ketone-Centered Reactions: Reduction and Derivatization

The ketone functionality is a primary site for transformations.

  • Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-phenyl-2-(pyridin-2-yl)ethan-1-ol.[7] Asymmetric hydrogenation using chiral catalysts can produce specific enantiomers, such as (R)-phenyl(pyridin-2-yl)methanol, which are valuable chiral building blocks.[8] The choice of reducing agent (e.g., NaBH₄ for simple reduction vs. a chiral catalyst system for asymmetric reduction) dictates the outcome and stereochemistry of the product. Catalytic hydrogenation over palladium on carbon (Pd/C) can also be employed, though conditions must be controlled to avoid over-reduction of the aromatic rings.[9][10][11]

  • Formation of Imines and Enamines: Condensation with primary amines leads to the formation of imines, such as 1-phenyl-2-(phenylimino)ethanone.[12] This transformation opens pathways to nitrogen-containing heterocycles and serves as a method to introduce further diversity into the molecular scaffold.

Methylene Bridge Reactivity: Enolate Chemistry and Cyclizations

The protons on the methylene carbon, alpha to both the carbonyl and the pyridine ring, are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is central to many of the precursor's most powerful applications, particularly in the synthesis of fused heterocyclic systems.

A prominent application is in the synthesis of substituted indoles. The precursor can be derivatized via condensation with various aromatic amines to form 1-phenyl-2-(phenylamino)-ethan-1-one analogues. These intermediates then undergo acid-catalyzed intramolecular cyclization, a variant of the Fischer indole synthesis, to yield 1-phenyl-1H-indoles.[13]

G start This compound (or Phenacyl Bromide derivative) intermediate 1-Phenyl-2-(phenylamino)ethan-1-one Intermediate start->intermediate Condensation amine Substituted Aniline amine->intermediate product Substituted 1-Phenyl-1H-indole intermediate->product Intramolecular Cyclization acid Acid Catalyst (e.g., TFA, Acetic Acid) acid->product

Caption: Pathway for the synthesis of indole derivatives.

This strategy is powerful because the substitution pattern on the final indole product can be easily controlled by selecting the appropriately substituted aniline starting material.[13]

The compound is a key starting material for constructing a variety of pyrido-fused heterocycles.[1] For example, it can participate in multi-component reactions with reagents like malononitrile and secondary amines to generate fully substituted pyridin-2(1H)-ones.[14] These reactions often proceed through a tandem sequence involving Knoevenagel condensation followed by intramolecular cyclization, showcasing the efficiency of using this precursor to build molecular complexity in a single pot.[14]

Applications in Drug Discovery and Materials Science

The scaffolds derived from this compound are prevalent in numerous biologically active compounds and functional materials.

Pharmaceutical Applications
  • Antihistamines: The core structure is related to intermediates used in the synthesis of H₁ receptor antagonists, which are the basis for many anti-allergic drugs.[15][16][17] The general structure of many first-generation antihistamines features a diaryl- or heteroaryl-methane core connected to an aminoethyl side chain, a motif accessible from this precursor.

  • HIV-1 Transcription Inhibitors: Novel iron chelators based on the phenyl-1-pyridin-2-yl-ethanone scaffold have been shown to inhibit HIV-1 transcription.[2] These compounds act by modulating the activity of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for viral gene expression. This demonstrates the potential for developing new antiviral therapeutics based on this core structure.[2]

  • MCR-1 Inhibitors: Derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-resort antibiotic.[18][19] These findings open a potential avenue to combat multidrug-resistant Gram-negative bacteria.[18][19]

  • AMPA Receptor Antagonists: The compound serves as a structural alert and building block for more complex molecules like perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy.[20] Perampanel is a 1,3,5-triaryl-1H-pyridin-2-one derivative, highlighting the pathway from simple precursors to complex, clinically relevant drugs.[20]

G cluster_pathways Synthetic Pathways cluster_products Bioactive Molecules / Intermediates start This compound reduction Reduction start->reduction cyclization Cyclization start->cyclization derivatization Derivatization start->derivatization antihistamine Antihistamine Precursors reduction->antihistamine epilepsy_drug AMPA Receptor Antagonists cyclization->epilepsy_drug hiv_inhibitor HIV-1 Transcription Inhibitors derivatization->hiv_inhibitor

Caption: Synthetic utility towards various classes of bioactive molecules.

Materials Science Applications

Beyond medicine, this precursor is valuable in creating novel materials. It has been identified as a crucial intermediate for generating photoactive compounds, such as substituted pyrenes that exhibit aggregation-induced emission (AIE).[1] AIE materials are of significant interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Conclusion and Future Outlook

This compound is more than a simple ketone; it is a strategic linchpin in synthetic chemistry. Its bifunctional nature provides a reliable and versatile platform for the efficient construction of a vast array of complex organic molecules, particularly nitrogen-containing heterocycles. The demonstrated applications in synthesizing compounds with significant therapeutic potential—from antihistamines to HIV inhibitors and antiepileptics—underscore its importance in modern drug discovery. Future research will likely focus on developing novel catalytic systems for asymmetric transformations of this precursor, expanding its use in multi-component reactions to access even greater molecular diversity, and exploring new applications in the design of advanced functional materials. The continued exploration of this powerful building block promises to yield further innovations across the chemical sciences.

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  • Sun, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. MDPI. [Link]

  • Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. [Link]

  • 1-Phenyl-2-(phenylimino)ethanone. PubChem. [Link]

  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Hydrogenation/hydrodeoxygentation selectivity modulation by co-metal addition to palladium on carbon-coated supports. Iowa State University Digital Repository. [Link]

  • Phenyl(2-(pyridin-2-yl)phenyl)methanone. SpectraBase. [Link]

  • 1-Phenyl-2-(pyridin-4-yl)ethanone. MySkinRecipes. [Link]

  • A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. MDPI. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. [Link]

  • A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO2 in the Presence of a Chiral Additive. National Institutes of Health. [Link]

  • Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. ResearchGate. [Link]

  • Synthesis, Reactions and Characterization of 1,1'-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one). ResearchGate. [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • Pd0-catalyzed cyclization reaction of aryl or alk-1-enyl halides with 1,2-dienyl ketones: a general and efficient synthesis of polysubstituted furans. Royal Society of Chemistry. [Link]

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An In-depth Technical Guide to 1-Phenyl-2-(pyridin-2-yl)ethan-1-one: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Phenyl-2-(pyridin-2-yl)ethan-1-one, also known as 2-phenacylpyridine, is a bifunctional aromatic ketone that has emerged as a cornerstone in the synthesis of complex molecular architectures. Its unique structure, featuring a reactive methylene bridge between a phenyl ketone and a pyridine ring, offers a versatile platform for constructing a diverse array of heterocyclic systems. This guide provides a comprehensive overview of the compound's history, detailed synthetic methodologies with mechanistic insights, physicochemical properties, and its pivotal role as a key intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who seek a deeper understanding of this valuable chemical scaffold.

Introduction and Historical Context

The journey of this compound from a chemical curiosity to a high-value building block is intrinsically linked to the advancement of organic synthesis and the growing demand for novel heterocyclic compounds. While the precise first synthesis is not prominently documented, its utility became increasingly apparent as chemists explored new ways to construct pyridine-containing molecules. Early synthetic efforts were likely rooted in classical condensation reactions, which, though effective, often required harsh conditions and resulted in modest yields.

The strategic importance of this molecule lies in the dual reactivity it possesses. The ketone carbonyl group is a handle for classical carbonyl chemistry (e.g., reduction, condensation, addition), while the methylene group, activated by both the carbonyl and the pyridine ring, is readily deprotonated to form a nucleophilic enolate. Furthermore, the pyridine nitrogen atom provides a site for coordination to metal centers, influencing reactivity and enabling its use in ligand synthesis. This confluence of features has made it a favored starting material for creating complex structures with significant biological and photophysical properties.

Nomenclature and Structural Properties

A clear understanding of the fundamental properties of a compound is essential for its effective application in research and development.

  • IUPAC Name: this compound[1][2]

  • Common Name: 2-Phenacylpyridine

  • CAS Number: 1620-53-7[1][2]

  • Molecular Formula: C₁₃H₁₁NO[1][2]

  • Molecular Weight: 197.23 g/mol [1]

Chemical Structure

The structure consists of a pyridine ring linked at the 2-position to a methylene group, which is in turn bonded to the carbonyl carbon of a phenyl ketone.

Caption: 2D structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Appearance White to off-white solidCommercially available data
Melting Point 50 °C[3]
Boiling Point Not readily available (high)-
Solubility Soluble in organic solvents like ethanol, DMSO, and chloroform.General chemical knowledge
Purity (Typical) >95%[2]

Key Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Method A: Crossed Claisen Condensation

This is a classical and widely employed method for forming the core structure. It involves the condensation of an ester with a ketone. In this specific case, ethyl picolinate (or another picolinic acid ester) reacts with acetophenone in the presence of a strong base.

Causality and Mechanistic Insight: The reaction is driven by the formation of a stable enolate from acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the picolinate ester. A subsequent elimination of the ethoxide group yields the target β-diketo structure, which is tautomeric with the final product. The use of a strong, non-nucleophilic base like sodium amide or sodium hydride is crucial to drive the initial deprotonation of the ketone's α-carbon to completion.

G start Ethyl Picolinate + Acetophenone base Strong Base (e.g., NaH, NaNH₂) start->base Reactants solvent Anhydrous Solvent (e.g., Toluene, THF) base->solvent in reaction Claisen Condensation solvent->reaction Conditions workup Aqueous Acidic Workup reaction->workup After reaction purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: Workflow for Crossed Claisen Condensation Synthesis.

Detailed Experimental Protocol:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

  • Base Addition: Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is carefully added to the solvent.

  • Enolate Formation: A solution of acetophenone (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension at room temperature. The mixture is then heated to 50-60 °C for 1 hour to ensure complete enolate formation.

  • Condensation: A solution of ethyl picolinate (1.2 equivalents) in anhydrous toluene is added dropwise to the reaction mixture. The mixture is then heated to reflux and maintained for 4-6 hours, monitoring by TLC.[4]

  • Quenching & Workup: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the pure compound.

Method B: Acylation of 2-Picoline Anion

This approach leverages the acidity of the methyl protons of 2-picoline (2-methylpyridine), which can be deprotonated by a very strong base to form a nucleophilic anion. This anion is then reacted with a suitable benzoylating agent.

Causality and Mechanistic Insight: The acidity of the 2-picoline methyl group is enhanced by the electron-withdrawing effect of the pyridine ring. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are required to generate the 2-picolyl anion. This potent nucleophile readily attacks an electrophilic benzoyl source, such as ethyl benzoate or benzoyl chloride. The choice of ethyl benzoate is often preferred to avoid over-acylation or side reactions that can occur with the more reactive benzoyl chloride.

G start 2-Picoline base Strong Base (n-BuLi or LDA) start->base Deprotonation anion Formation of 2-Picolyl Anion base->anion reaction Nucleophilic Acyl Substitution anion->reaction acyl Acylating Agent (Ethyl Benzoate) acyl->reaction workup Aqueous Workup reaction->workup product Final Product workup->product

Caption: Workflow for Acylation of 2-Picoline Anion.

Detailed Experimental Protocol:

  • Setup: A flame-dried Schlenk flask under an argon atmosphere is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Anion Generation: 2-Picoline (1.0 equivalent) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents, solution in hexanes). The solution is stirred at -78 °C for 1 hour, during which a deep red or orange color typically develops, indicating anion formation.

  • Acylation: Ethyl benzoate (1.1 equivalents), dissolved in a small amount of anhydrous THF, is added dropwise to the cold solution. The reaction is allowed to stir at -78 °C for 2-3 hours.

  • Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature. It is then quenched by the addition of water.

  • Extraction and Purification: The mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile precursor for molecules with significant biological and material properties.[1]

A. Medicinal Chemistry and Drug Discovery

The scaffold is a key intermediate in the synthesis of a wide range of biologically active compounds.[1]

  • HIV-1 Transcription Inhibitors: Derivatives of this compound have been investigated as novel iron chelators. These agents were found to inhibit the activities of cyclin-dependent kinases CDK2 and CDK9, which are crucial for HIV-1 transcription, thereby suppressing viral replication.[5] This highlights the scaffold's utility in designing molecules that can modulate complex biological pathways.

  • Antimicrobial Agents: In the fight against antibiotic resistance, derivatives of 1-phenyl-2-(phenylamino)ethanone, synthesized from the core structure, have been identified as inhibitors of MCR-1, an enzyme that confers resistance to colistin, a last-resort antibiotic.[6]

  • Anticonvulsants (AMPA Receptor Antagonists): The discovery of Perampanel, a noncompetitive AMPA receptor antagonist used to treat epilepsy, originated from a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives.[7] The synthesis of these complex pyridinones often utilizes building blocks structurally related to this compound.

  • General Heterocyclic Synthesis: It serves as a starting material for pyrido-fused heterocycles and imidazo[1,5-a]pyridines, core structures found in many pharmacologically active compounds.[1]

B. Materials Science

The aromatic and electronic nature of the molecule makes it a useful building block for functional materials.

  • Photoactive Compounds: It has been used as a critical intermediate in the synthesis of substituted pyrenes that exhibit aggregation-induced emission (AIE).[1] AIE materials are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, as they become highly fluorescent in the aggregated or solid state.

Conclusion

This compound has transitioned from a simple organic molecule to a strategic and enabling tool in modern chemistry. Its straightforward yet powerful structure provides access to a vast chemical space, facilitating the synthesis of complex molecules that address critical challenges in medicine and materials science. The evolution of its synthetic routes, from classical condensations to more controlled anion chemistry, reflects the broader progress in the field of organic synthesis. For researchers engaged in the design of novel heterocycles, this compound remains an indispensable and highly versatile building block, with its full potential still being actively explored.

References

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. Available at: [Link]

  • Han, J., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. Available at: [Link]

  • Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-71. Available at: [Link]

  • Sun, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2722. Available at: [Link]

  • Xie, G., et al. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of The Chemical Society of Pakistan, 31(4), 674-676. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one, a valuable bifunctional scaffold in medicinal chemistry and chemical synthesis.[1] A deep understanding of a compound's solubility is paramount for its effective application in research, particularly in fields like drug development and material science where bioavailability, reaction kinetics, and formulation are critical. This document delineates the theoretical principles governing the solubility of this compound, offers a predictive solubility profile based on its molecular structure, and provides a detailed, field-proven experimental protocol for empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their work.

Introduction: The Critical Role of Solubility

This compound is a ketone derivative featuring both a phenyl and a pyridyl moiety.[1][2][3] This unique structure makes it a versatile precursor for a wide range of heterocyclic systems and photoactive compounds.[1] However, the successful synthesis, purification, formulation, and biological application of this and any other compound are fundamentally dependent on its interaction with solvents. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates reaction conditions, dictates the feasibility of purification by crystallization, and is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide moves beyond a simple list of solvents and instead provides a framework for understanding and predicting the solubility of this compound. We will explore its physicochemical properties and then apply the foundational principle of "like dissolves like" to forecast its behavior in a range of common laboratory solvents.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and resulting chemical properties.

  • Molecular Formula: C₁₃H₁₁NO[3]

  • Molecular Weight: 197.24 g/mol [3]

  • Structure: The molecule consists of a central ethanone (two-carbon chain with a ketone) group. One side is attached to a phenyl ring, and the other to a pyridin-2-yl group.

  • Polarity: The molecule possesses both polar and non-polar characteristics.

    • Non-polar regions: The phenyl ring is hydrophobic.

    • Polar regions: The ketone group (C=O) is polar due to the electronegativity difference between carbon and oxygen. The pyridine ring, with its nitrogen atom, is also a polar moiety and can act as a hydrogen bond acceptor.

  • Hydrogen Bonding: The oxygen of the ketone and the nitrogen of the pyridine ring can act as hydrogen bond acceptors. The molecule itself lacks a hydrogen bond donor.

  • Physical State: It is described as a yellow liquid at room temperature.[2] A similar compound, Deoxybenzoin (1,2-diphenylethanone), is a solid with a melting point of 53-57°C.[4] The pyridine-containing analogue has a reported melting point of 30-32°C.

Predicted Solubility Profile

The "like dissolves like" principle is a useful heuristic for predicting solubility.[5][6] It suggests that substances with similar intermolecular forces are likely to be soluble in one another.

Polar Solvents
  • Water: The presence of the large, non-polar phenyl group is expected to significantly limit its solubility in water. While the ketone and pyridine groups offer some polarity, the overall molecule is likely to be only slightly soluble or sparingly soluble in water. For comparison, the related compound Deoxybenzoin is only partly soluble in water.[4]

  • Alcohols (Methanol, Ethanol): These solvents have both polar (hydroxyl group) and non-polar (alkyl chain) character. They can act as hydrogen bond donors to the ketone and pyridine groups. Therefore, this compound is expected to have good solubility in methanol and ethanol.

  • Protic vs. Aprotic Polar Solvents:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the potential for hydrogen bonding.

    • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents are polar but do not have hydrogen bond donors. The polarity of the ketone and pyridine moieties should still allow for favorable dipole-dipole interactions, leading to good solubility. Acetone, being a ketone itself, is a particularly good candidate.

Non-Polar Solvents
  • Hydrocarbons (e.g., Hexane, Toluene): The large phenyl group suggests that there will be some affinity for non-polar solvents. However, the polar ketone and pyridine groups will likely limit its miscibility. Solubility is expected to be moderate to low.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds. Good solubility is predicted for this compound in these solvents.

pH-Dependent Solubility

The pyridine ring contains a basic nitrogen atom. In acidic aqueous solutions (e.g., 5% HCl), this nitrogen can be protonated, forming a pyridinium salt.[7][8] This salt will be ionic and thus significantly more water-soluble than the neutral molecule.[7][8] Conversely, in basic solutions (e.g., 5% NaOH), the compound is unlikely to show enhanced solubility as it lacks an acidic proton.[7][8]

Summary Table of Predicted Solubility
SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow / Sparingly SolubleLarge non-polar phenyl group dominates.
MethanolPolar ProticSoluble to Very SolubleCan hydrogen bond with ketone and pyridine.
EthanolPolar ProticSoluble to Very SolubleCan hydrogen bond with ketone and pyridine.
AcetonePolar AproticSoluble to Very Soluble"Like dissolves like" (ketone-ketone interaction).
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Very SolubleHighly polar, good general solvent.
Dichloromethane (DCM)Weakly PolarSoluble to Very SolubleGood general solvent for many organics.
TolueneNon-PolarModerately SolubleAffinity for the phenyl group.
HexaneNon-PolarLow / Sparingly SolublePolarity of ketone/pyridine limits solubility.
5% Aqueous HClAcidic AqueousSolubleProtonation of the pyridine nitrogen forms a soluble salt.
5% Aqueous NaOHBasic AqueousInsolubleNo acidic proton to form a salt.

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for the qualitative and semi-quantitative determination of solubility. This method is designed to be self-validating by systematically assessing solubility across a range of solvents.

Materials and Equipment
  • This compound

  • Small test tubes or vials (e.g., 13x100 mm)

  • Graduated pipettes or burette

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Solvents: Deionized Water, Methanol, Ethanol, Acetone, DMSO, Dichloromethane, Toluene, Hexane, 5% HCl (aq), 5% NaOH (aq)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_test Solubility Test (Repeat for each solvent) cluster_decision Assessment A Weigh 25 mg of This compound B Place into a clean, dry test tube A->B C Add 0.25 mL of solvent to the tube B->C D Vortex vigorously for 30 seconds C->D E Observe for dissolution D->E F Is the solid completely dissolved? E->F G Add another 0.25 mL of solvent (up to 1.5 mL total) F->G No H Record as 'Soluble' at that concentration F->H Yes G->D G->F I Record as 'Sparingly Soluble' or 'Insoluble' G->I After 1.5 mL

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure

The following procedure is adapted from standard organic chemistry laboratory techniques.[7][8][9]

  • Preparation: Accurately weigh approximately 25 mg of this compound into a small, dry test tube. Prepare one such tube for each solvent to be tested.

  • Initial Solvent Addition: Add 0.75 mL of the first solvent to the corresponding test tube in small portions.[7]

  • Agitation: After each addition, shake or vortex the test tube vigorously for at least 30 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution against a well-lit background. If the compound has completely dissolved, it is considered soluble in that solvent.

  • Incremental Addition (if necessary): If the compound is not fully dissolved, continue to add the solvent in small portions, with vigorous shaking after each addition, until the solid is completely dissolved or a total volume of solvent has been added.[9]

  • Classification:

    • Very Soluble: Dissolves rapidly in a small amount of solvent.

    • Soluble: Dissolves completely upon shaking.

    • Sparingly Soluble: A portion of the compound dissolves, but some solid remains even after adding the full amount of solvent and vigorous agitation.

    • Insoluble: No noticeable dissolution of the compound.

  • pH Testing: For the tubes containing water, 5% HCl, and 5% NaOH, note any changes in solubility compared to pure water. This provides critical information about the acidic/basic nature of the compound.[7][8]

Causality and Trustworthiness in Protocol Design

  • Why start with a small, precise amount of solute? Using a known mass (e.g., 25 mg) allows for a semi-quantitative assessment. If it dissolves in 1 mL of solvent, the solubility is at least 25 mg/mL. This is more informative than adding an arbitrary "spatula tip."

  • Why vortex vigorously? Simple swirling may not overcome the activation energy required for dissolution, especially for crystalline solids. Vigorous agitation maximizes the surface area contact between the solute and solvent.

  • Why test in both acidic and basic solutions? This is a classic qualitative analysis step. A significant increase in solubility in dilute acid is a strong indicator of a basic functional group (the pyridine nitrogen). This self-validates the structural analysis.[7][8]

Conclusion

This compound is a molecule with a dual chemical nature. Its aromatic phenyl ring imparts non-polar character, while the ketone and pyridyl groups provide polarity and the capacity for hydrogen bonding. This structure leads to a predictable solubility profile: high solubility in polar organic solvents like alcohols and acetone, good solubility in weakly polar solvents like dichloromethane, and limited solubility in highly polar (water) or non-polar (hexane) extremes. Crucially, its solubility can be dramatically increased in aqueous media by protonating the basic pyridine nitrogen in an acidic solution. The provided experimental protocol offers a robust and reliable method for empirically verifying these predictions and establishing precise solubility parameters for specific laboratory applications.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

  • ChemBK. (2024). Ethanone, 1-phenyl-2-(2-pyridinyl)-. Retrieved from ChemBK. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.

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A Comprehensive Technical Guide to the Stability and Storage of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a bifunctional chemical scaffold of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its unique structure, incorporating a ketone and an aryl pyridine moiety, renders it a versatile precursor for the synthesis of a wide array of heterocyclic systems, including potential pharmacophores and ligands for novel drug candidates.[1][2] Furthermore, this compound serves as a critical intermediate in the development of photoactive materials.[1] Given its pivotal role as a starting material and intermediate, a thorough understanding of its stability and optimal storage conditions is paramount to ensure the integrity of research outcomes and the quality of synthesized products.

This technical guide provides a comprehensive overview of the stability profile of this compound, outlining potential degradation pathways and offering evidence-based recommendations for its storage and handling. The protocols and methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines on stability testing, providing a robust framework for researchers and drug development professionals.[3][4][5][6][7]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment.

PropertyValueSource
Molecular Formula C₁₃H₁₁NOBenchchem[1]
Molecular Weight 197.23 g/mol Benchchem[1]
CAS Number 1620-53-7Benchchem[1]
Appearance SolidFisher Scientific[8]
Melting Point 65 - 68 °CFisher Scientific[8]
Boiling Point 272 - 274 °C @ 755 mmHgFisher Scientific[8]
Solubility Soluble in many organic solvents, slightly soluble in water.ChemBK[9]

Postulated Degradation Pathways

While specific degradation studies on this compound are not extensively reported in publicly available literature, its chemical structure allows for the postulation of several likely degradation pathways based on established chemical principles of ketones, pyridines, and related aromatic compounds. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.[8][9][10]

Oxidative Degradation

The methylene bridge between the phenyl and pyridinyl rings is a potential site for oxidation. Oxidizing agents, such as peroxides or atmospheric oxygen, could lead to the formation of a hydroperoxide, which may further decompose. The ketone functional group itself is generally stable to oxidation, but the adjacent methylene group is activated.[11] Furthermore, studies on phenylacetone have shown that oxidative cleavage of the acyl-carbon bond can occur.[12]

Hydrolytic Degradation

Given the presence of a ketone, hydrolysis is a less likely degradation pathway under neutral conditions. However, under strongly acidic or basic conditions, the stability may be compromised. The pyridine ring, being basic, can be protonated in acidic conditions, which might influence the overall electronic structure and stability of the molecule. While ketones are generally stable to hydrolysis, the possibility of enol or enolate-mediated reactions under certain pH conditions should not be disregarded.

Photodegradation

Aromatic ketones are known to be photosensitive. Upon absorption of UV light, the ketone can be excited to a triplet state, which can then participate in various photochemical reactions. Potential photodegradation pathways include photoreduction of the carbonyl group or reactions involving the aromatic rings. The pyridine moiety can also influence the photostability of the compound.[13]

Recommended Storage and Handling

Based on the available safety data sheets and general chemical principles, the following storage and handling conditions are recommended to minimize degradation and ensure the long-term integrity of this compound.

Recommended Storage Conditions:
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Lower temperatures slow down the rate of potential degradation reactions.
Light Store in a light-resistant container.To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidative degradation from atmospheric oxygen.
Container Keep container tightly closed.To prevent moisture ingress and exposure to air.
Incompatible Materials:

To prevent accelerated degradation, avoid contact with:

  • Strong oxidizing agents: Can lead to oxidative degradation of the molecule.

  • Strong acids and bases: May catalyze hydrolytic or other degradation pathways.

Handling Precautions:
  • Handle in a well-ventilated area or under a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3]

  • Avoid inhalation of dust and contact with skin and eyes.[3]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study should be conducted in line with ICH guidelines.[5][8][10] This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Logical Workflow for Stability Assessment

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Long-Term Stability Study A Develop Stability-Indicating HPLC Method B Method Validation (Specificity, Linearity, Accuracy, Precision) A->B C Subject Compound to Stress Conditions (Acid, Base, Oxidation, Heat, Light) B->C D Analyze Stressed Samples using Validated HPLC Method C->D E Identify and Characterize Degradation Products (LC-MS, NMR) D->E F Store Compound under Recommended and Accelerated Conditions E->F G Test at Specified Time Points F->G H Evaluate Stability Profile and Establish Re-test Period G->H

Caption: Workflow for assessing the stability of this compound.

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase should be optimized to ensure good peak shape for the basic pyridine moiety.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (a photodiode array detector is ideal for monitoring peak purity).

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (by analyzing stressed samples), linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • Sample Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound in all stressed samples and calculate the mass balance to ensure that all major degradants are detected.

Protocol 3: Long-Term Stability Study

Objective: To determine the re-test period or shelf life under defined storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of the compound.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using the validated HPLC method.

Conclusion

This compound is a stable compound under recommended storage conditions. However, its chemical structure suggests potential susceptibility to oxidative and photolytic degradation. A comprehensive understanding and implementation of appropriate storage and handling procedures are crucial for maintaining its purity and integrity. The experimental protocols outlined in this guide, based on ICH principles, provide a robust framework for a thorough stability assessment. Such studies are indispensable for ensuring the reliability of research data and the quality of pharmaceutical products derived from this important chemical intermediate.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products, European Medicines Agency. [Link]

  • ICH STABILITY TESTING GUIDELINES, SNS Courseware. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials, AMSbiopharma (2025). [Link]

  • ICH GUIDELINES FOR STABILITY, KK Wagh College of Pharmacy. [Link]

  • Stability Testing for Pharmaceuticals & More, Parameter Generation & Control (2023). [Link]

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  • Stability testing of Pharmaceutical products based on ICH Guide, IVAMI. [Link]

  • Stability testing of existing active substances and related finished products, European Medicines Agency (2023). [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Phenyl-2-(pyridin-2-yl)ethan-1-one, also known as 2-phenacylpyridine, is a versatile bifunctional scaffold crucial in medicinal chemistry and synthetic organic chemistry.[1] Its unique structure, featuring a reactive ketone and a pyridine moiety, provides two key sites for chemical modification: the α-methylene bridge and the carbonyl group. This reactivity allows for its use as a key intermediate in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential, including anticancer, antimicrobial, and antitubercular agents.[2][3] This guide provides a detailed exploration of the synthesis of two major classes of derivatives from this scaffold: Chalcones via Claisen-Schmidt condensation and Pyrazolines through subsequent cyclocondensation reactions. We offer in-depth, field-proven protocols, mechanistic insights, and characterization data to empower researchers in drug discovery and development.

Core Chemical Principles & Strategic Overview

The synthetic utility of this compound hinges on the reactivity of its α-methylene protons, which are rendered acidic by the adjacent electron-withdrawing carbonyl and pyridine groups. This acidity facilitates the formation of a stabilized enolate anion in the presence of a base. This enolate is a potent nucleophile, serving as the key reactive species in aldol-type condensation reactions.

Our strategic workflow is a robust two-stage process:

  • Stage 1: Chalcone Synthesis. A base-catalyzed Claisen-Schmidt condensation between this compound and various aromatic aldehydes. This reaction constructs the core α,β-unsaturated ketone structure characteristic of chalcones.[4]

  • Stage 2: Pyrazoline Synthesis. The resulting chalcone is subjected to a cyclocondensation reaction with hydrazine hydrate. This step efficiently builds the five-membered heterocyclic pyrazoline ring, a known pharmacophore.[5][6]

This modular approach allows for the generation of a diverse library of compounds by simply varying the aromatic aldehyde in Stage 1, enabling extensive structure-activity relationship (SAR) studies.

G cluster_0 Overall Synthetic Workflow A This compound (Starting Material) C Stage 1: Claisen-Schmidt Condensation A->C B Aromatic Aldehyde (Variable Component) B->C D Pyridyl Chalcone Derivative (α,β-Unsaturated Ketone) C->D Forms C=C bond F Stage 2: Cyclocondensation Reaction D->F E Hydrazine Hydrate E->F G Pyridyl Pyrazoline Derivative (Final Heterocycle) F->G Forms 5-membered ring

Figure 1: High-level workflow for the synthesis of pyridyl chalcones and pyrazolines.

Stage 1 Protocol: Synthesis of Pyridyl Chalcones

Chalcones are precursors in flavonoid biosynthesis and possess a characteristic α,β-unsaturated carbonyl system that imparts broad biological properties, including anticancer and antimicrobial activities.[7][8][9] The following protocol details a generalized, reliable method for their synthesis from 2-phenacylpyridine.

Mechanistic Insight: The Claisen-Schmidt Condensation

This reaction is a base-catalyzed aldol condensation. The base (e.g., NaOH or KOH) abstracts an acidic α-proton from this compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The trans-isomer is predominantly formed due to its greater thermodynamic stability.[2]

G cluster_1 Claisen-Schmidt Condensation Mechanism Start This compound Enolate Enolate Formation (Nucleophile) Start->Enolate + OH⁻ Attack Nucleophilic Attack Enolate->Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Attack Adduct Aldol Adduct (Intermediate) Attack->Adduct Dehydration Dehydration (-H₂O) Adduct->Dehydration Chalcone Pyridyl Chalcone (Final Product) Dehydration->Chalcone

Figure 2: Key steps in the base-catalyzed synthesis of pyridyl chalcones.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for synthesizing pyridyl chalcones.[2][10]

Materials:

  • This compound (1.0 equiv.)

  • Substituted Aromatic Aldehyde (1.0 equiv.)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Potassium Hydroxide (KOH) pellets or 50% w/v NaOH solution (catalytic to stoichiometric amounts)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv) and the selected aromatic aldehyde (1.0 equiv) in methanol (approx. 15-20 mL per gram of ketone).

  • Catalysis: Cool the solution in an ice bath (0–5 °C). Add the base (e.g., one KOH pellet or dropwise addition of 50% NaOH) to the stirred solution.[2][11] The choice of base and its concentration can influence reaction rates and yields; solid KOH is often convenient for lab-scale synthesis.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[11] Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of a precipitate is often observed.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice or cold water (approx. 40 mL).[11]

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether or n-hexane to remove unreacted aldehyde.[11]

  • Purification: Dry the crude product. For higher purity, the chalcone can be recrystallized from a suitable solvent, typically ethanol.[5]

Characterization:

  • FTIR (cm⁻¹): Look for the characteristic C=O stretch of the α,β-unsaturated ketone (typically 1630-1660 cm⁻¹) and the C=C stretch of the enone system.

  • ¹H NMR: Expect to see two characteristic doublets for the α and β vinyl protons with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration.[12]

  • Mass Spectrometry: Confirm the molecular weight of the synthesized chalcone.

Stage 2 Protocol: Synthesis of Pyridyl Pyrazolines

Pyrazolines are five-membered heterocyclic compounds known for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][13] They are efficiently synthesized from chalcones via cyclocondensation.

Mechanistic Insight: Cyclocondensation with Hydrazine

The reaction proceeds via a Michael (1,4-) addition of one nitrogen atom of hydrazine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration yields the stable pyrazoline ring.

Detailed Experimental Protocol

This protocol is a robust method adapted from peer-reviewed literature for the synthesis of pyrazoline derivatives from chalcones.[2][13]

Materials:

  • Synthesized Pyridyl Chalcone (1.0 equiv.)

  • Hydrazine Monohydrate (NH₂NH₂·H₂O) (2.0-3.0 equiv.)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (optional, catalytic amount for acidic conditions)

Procedure:

  • Dissolution: Dissolve the pyridyl chalcone (1.0 equiv.) in absolute ethanol (approx. 25 mL) in a round-bottom flask.

  • Reagent Addition: Add hydrazine monohydrate (2.0 equiv.) dropwise to the stirred solution.[2] For reactions requiring acidic catalysis, a few drops of glacial acetic acid can be added.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.[2][5] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a beaker of crushed ice.[2]

  • Isolation: A solid precipitate of the pyrazoline derivative will form. Collect the solid by vacuum filtration, wash it with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified pyrazoline derivative.[2]

Characterization:

  • FTIR (cm⁻¹): Note the disappearance of the C=O stretch from the chalcone and the appearance of a C=N stretch (around 1590-1620 cm⁻¹) and an N-H stretch (around 3300-3360 cm⁻¹) for N-unsubstituted pyrazolines.

  • ¹H NMR: The characteristic vinyl protons of the chalcone will be absent. Look for a distinctive ABX splitting pattern for the three protons on the pyrazoline ring (two adjacent CH₂ protons and one CH proton), typically seen as a set of doublets of doublets.

  • Mass Spectrometry: Confirm the molecular weight of the final pyrazoline product.

Data Summary & Applications

The synthetic versatility of this compound allows for the creation of a wide range of derivatives with potent biological activities. Modifications to the aromatic aldehyde used in Stage 1 directly influence the lipophilicity and electronic properties of the final compound, which in turn affects its biological target interactions.

Derivative ClassKey ReactionBiological SignificanceExample Applications
Pyridyl Chalcones Claisen-Schmidt CondensationAnticancer, Antimicrobial, AntitubercularInhibition of M. tuberculosis growth[2], antiproliferative activity against breast cancer cell lines.[2]
Pyridyl Pyrazolines CyclocondensationAnticancer, Antibacterial, Anti-inflammatoryDevelopment of novel antibiotics and targeted anticancer agents.[5][12][13]
Mannich Bases Mannich ReactionAntimicrobial, CytotoxicThe active methylene group can also participate in Mannich reactions with formaldehyde and a secondary amine.[14][15][16]
Other Heterocycles Various CyclizationsDiverse Pharmacological ProfilesThe core scaffold can be used to build more complex fused heterocyclic systems like pyrido-fused heterocycles.[1]

Troubleshooting & Experimental Considerations

  • Low Chalcone Yield: If the Claisen-Schmidt condensation yield is low, consider increasing the amount of base or extending the reaction time. Ensure the aldehyde used is pure and free of carboxylic acid impurities, which can neutralize the base catalyst.

  • Side Reactions: In the pyrazoline synthesis, using substituted hydrazines (e.g., phenylhydrazine) can lead to different regioisomers. The reaction conditions (acidic vs. basic) can influence the outcome.

  • Purification Challenges: Oily products may sometimes form. Trituration with a non-polar solvent like hexane or conversion to a hydrochloride salt can help induce solidification. Column chromatography may be necessary for derivatives that do not crystallize easily.

  • Confirmation of Structure: Due to the possibility of isomerism, comprehensive characterization using 2D NMR techniques (COSY, HSQC) is highly recommended for novel derivatives to unambiguously confirm the structure and connectivity.

Conclusion

This compound is a powerful and adaptable starting material for the synthesis of pharmacologically relevant molecules. The straightforward and high-yielding protocols for producing chalcone and pyrazoline derivatives make this scaffold an excellent choice for generating chemical libraries for high-throughput screening in drug discovery programs. The methods outlined in this guide are robust, reproducible, and grounded in established chemical principles, providing a solid foundation for researchers to explore this promising area of medicinal chemistry.

References

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  • Shihab, N. L. (2019). Synthesis, Characterization, and Cytotoxicity study of Some Pyridine Chalcone Derivatives. Journal of Basrah Researches (Sciences), 45(1). [Link]

  • Various Authors. (2023). Chalcones with Anticancer Activity. Encyclopedia.pub. [Link]

  • Hwang, J., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Bioorganic Chemistry, 142, 106969. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some Pyrazoline derivatives from Chalcones containing azo and ether groups. International Journal of Chemical and Analytical Science, 3(7), 1475-1479. [Link]

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  • Roman, G., et al. (2016). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Revue Roumaine de Chimie, 61(2-3), 159-166. [Link]

  • Lan, X. J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed. [Link]

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The Versatile Scaffold: 1-Phenyl-2-(pyridin-2-yl)ethan-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that serve as a foundation for the development of new therapeutic agents is perpetual. Among these, the pyridine motif is a well-established privileged structure, present in a significant number of FDA-approved drugs.[1] The strategic incorporation of a pyridine ring into a drug candidate can profoundly influence its physicochemical properties, such as solubility and bioavailability, and its pharmacological profile by enabling specific interactions with biological targets.[1] 1-Phenyl-2-(pyridin-2-yl)ethan-1-one, a bifunctional molecule featuring both a ketone and an aryl pyridine moiety, has emerged as a particularly valuable and versatile scaffold in this context. Its unique structural architecture provides a reactive handle for a diverse array of chemical transformations, enabling the synthesis of a wide range of heterocyclic systems with significant therapeutic potential.[2] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols for the synthesis of the core scaffold and its subsequent elaboration into various classes of biologically active molecules.

PART 1: Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound scaffold is the crucial first step in its journey as a building block for drug discovery. A reliable and scalable method for its preparation is the Claisen condensation between 2-picoline and ethyl benzoate.

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol details the base-catalyzed Claisen condensation of 2-picoline and ethyl benzoate to yield this compound.

Materials:

  • 2-Picoline

  • Ethyl benzoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (5.1 g, 75 mmol) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.

  • Addition of Reactants: To the stirred solution, add 2-picoline (9.3 g, 100 mmol) followed by the dropwise addition of ethyl benzoate (15.0 g, 100 mmol) over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Sodium Ethoxide as Base: Sodium ethoxide is a strong base that is soluble in ethanol, the reaction solvent. It efficiently deprotonates the methyl group of 2-picoline to generate the nucleophilic carbanion required for the condensation reaction.

  • Anhydrous Conditions: The reaction is sensitive to moisture as water can quench the sodium ethoxide and the picolyl anion, thus reducing the yield.

  • Reflux Temperature: Heating the reaction to the boiling point of ethanol provides the necessary activation energy for the condensation to proceed at a reasonable rate.

  • Acidic and Basic Washes: The acidic wash removes any unreacted 2-picoline and other basic impurities, while the basic wash removes any acidic byproducts.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-Picoline 2-Picoline Intermediate Enolate of 2-Picoline 2-Picoline->Intermediate + NaOEt Ethyl Benzoate Ethyl Benzoate Product This compound Ethyl Benzoate->Product NaOEt Sodium Ethoxide (Base) Ethanol Ethanol (Solvent) Ethanol->Reaction Reflux Reflux (Heat) Reflux->Reaction Intermediate->Product + Ethyl Benzoate

Caption: Workflow for the synthesis of the core scaffold.

PART 2: Applications in the Synthesis of Bioactive Molecules

The true utility of this compound lies in its ability to be transformed into a diverse array of heterocyclic compounds with pronounced biological activities. The following sections provide detailed protocols for the synthesis of several classes of medicinally relevant molecules derived from this versatile scaffold.

Application 1: Synthesis of Substituted Pyridones as Kinase Inhibitors

Pyridone-containing molecules are known to act as kinase inhibitors by interacting with the hinge region of the ATP-binding site.[3] The this compound scaffold can be readily converted to substituted pyridones.

This protocol describes a multi-step synthesis of a pyridin-2(1H)-one derivative with potential kinase inhibitory activity.[3]

Step 1: Vilsmeier-Haack Formylation

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation (in situ): In a dry round-bottom flask under a nitrogen atmosphere, cool a solution of DMF (10 mL) in DCM (20 mL) to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equiv.) and stir for 30 minutes.

  • Addition of Ketone: Add a solution of this compound (1 equiv.) in DCM (10 mL) dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the formylated intermediate.

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of activated methylene groups. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that reacts with the enol or enolate of the ketone.[4][5]

  • POCl₃ and DMF: These reagents react to form the active Vilsmeier reagent in situ.[2]

Step 2: Cyclization to Pyridone

Materials:

  • Formylated intermediate from Step 1

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the formylated intermediate (1 equiv.) and malononitrile (1.1 equiv.) in ethanol.

  • Addition of Catalyst: Add a catalytic amount of piperidine (0.1 equiv.).

  • Reaction: Reflux the mixture for 8 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Knoevenagel Condensation followed by Cyclization: The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by piperidine.[6] The resulting intermediate undergoes an intramolecular cyclization and subsequent tautomerization to form the stable pyridone ring.

  • Piperidine as Catalyst: Piperidine is a basic catalyst that facilitates both the Knoevenagel condensation and the cyclization steps.[7][8]

Pyridone_Synthesis Start This compound Step1 Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate Formylated Intermediate Step1->Intermediate Step2 Cyclization with Malononitrile (Piperidine, Ethanol, Reflux) Intermediate->Step2 Product Substituted Pyridin-2(1H)-one Step2->Product

Caption: Synthetic pathway to pyridone kinase inhibitors.

Application 2: Synthesis of Imidazopyridines as Potential Antiviral Agents

Imidazopyridines are a class of fused heterocyclic compounds that have demonstrated a broad range of biological activities, including antiviral properties.[9] this compound can serve as a key precursor for the synthesis of these valuable scaffolds.

This protocol outlines the synthesis of a 2-phenyl-substituted imidazo[1,2-a]pyridine from this compound.

Materials:

  • This compound

  • 2-Aminopyridine

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1 equiv.), 2-aminopyridine (1.2 equiv.), iodine (1.5 equiv.), and potassium carbonate (2 equiv.) in DMSO.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and pour into water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine) and brine. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • One-Pot Reaction: This protocol describes a one-pot synthesis that combines several steps, making it more efficient.

  • Iodine as a Catalyst/Oxidant: Iodine plays a dual role in this reaction. It facilitates the initial condensation and also acts as an oxidizing agent in the final aromatization step to form the stable imidazopyridine ring.

  • Potassium Carbonate as Base: The base is required to neutralize the HI formed during the reaction and to facilitate the cyclization step.

  • DMSO as Solvent: DMSO is a polar aprotic solvent that is suitable for this type of reaction, as it can dissolve the reactants and withstand the high reaction temperature.

Imidazopyridine_Synthesis Start This compound Reaction One-pot Cyclization (I₂, K₂CO₃, DMSO, 120 °C) Start->Reaction Reactant2 2-Aminopyridine Reactant2->Reaction Product 2-Phenylimidazo[1,2-a]pyridine Reaction->Product

Caption: Synthesis of imidazopyridine antiviral candidates.

PART 3: Data Presentation and Structure-Activity Relationships

The biological activity of the synthesized compounds is highly dependent on their structural features. The following table summarizes representative data for different classes of compounds derived from this compound.

Table 1: Biological Activity of this compound Derivatives

Compound ClassTargetExample Biological ActivityKey Structural Features for Activity
Pyridones KinasesIC₅₀ in the low micromolar range against various kinases.[3]The pyridone ring acts as a hinge-binder. Substituents at the 1 and 5-positions can be modified to enhance potency and selectivity.
Imidazopyridines Viral ProteinsEC₅₀ values against various viruses in the micromolar range.[9]The planar imidazopyridine core is crucial. Substituents on the phenyl and pyridine rings can be tuned to optimize antiviral activity.
Chalcones VariousAntioxidant and antitubercular activities.[10][11]The α,β-unsaturated ketone moiety is important for activity. The nature and position of substituents on the aromatic rings influence the biological profile.
Carboxylesterase Inhibitors CarboxylesterasesKᵢ values in the nanomolar range.[2][5]The 1,2-dione structure is key. Modifications to the pyridine and phenyl rings affect potency and selectivity.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its ketone and pyridine moieties allow for the construction of a wide array of heterocyclic compounds with diverse and potent biological activities. The protocols and data presented in this guide highlight its utility in the development of kinase inhibitors, antiviral agents, and other therapeutic candidates.

The continued exploration of new synthetic methodologies to further functionalize this scaffold, coupled with advanced computational modeling and biological screening, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The inherent "drug-likeness" of the pyridine core, combined with the synthetic accessibility of its derivatives, ensures that this compound will remain a cornerstone in the armamentarium of medicinal chemists for years to come.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Young, B. M., Hyatt, J. L., Bouck, D. C., Chen, T., Hanumesh, P., Price, J., ... & Webb, T. R. (2010). Structure-activity relationships of substituted 1-pyridyl-2-phenyl-1, 2-ethanediones: potent, selective carboxylesterase inhibitors. Journal of medicinal chemistry, 53(24), 8709-8715. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mojarrab, M., Delazar, A., Asnaashari, S., & Afshar, F. H. (2013). Pyridine based chalcones: synthesis and evaluation of antioxidant activity of 1-phenyl-3-(pyridin-2-yl) prop-2-en-1-one derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 8(3), 126. [Link]

  • Asgari, D., Sepehri, S., & Jarrahpour, A. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 26(11), 3291. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849. [Link]

  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., ... & Chapat, J. P. (1998). Synthesis of imidazo [1, 2-a] pyridines as antiviral agents. Journal of medicinal chemistry, 41(25), 5108-5112. [Link]

  • Lan, X. J., Yan, H. T., Lin, F., Hou, S., Li, C. C., Wang, G. S., ... & Li, S. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2738. [Link]

  • Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English, 2(5), 225-241. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Kumar, V. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in chemistry, 6, 567. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 209-246. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • Chen, C. H., Chen, Y. C., & Lin, Y. W. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2 (1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie, 346(9), 654-666. [Link]

  • Wikipedia. (2023). Kröhnke pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. Retrieved from [Link]

  • Illinois Chemistry. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

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Application Note: 1-Phenyl-2-(pyridin-2-yl)ethan-1-one (2-Phenacylpyridine) as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry and applications of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.

Introduction and Scientific Context

This compound, commonly known in the literature as 2-phenacylpyridine, is a bifunctional organic compound that has garnered significant interest in coordination chemistry.[1] Its structure, which uniquely integrates a pyridine ring and a β-dicarbonyl-like keto-enol system, allows it to function as a highly versatile chelating ligand. The interplay between its structural forms—the keto and enol tautomers—is central to its coordination behavior, enabling the formation of stable metal complexes with diverse geometries and interesting electronic properties.

This guide provides a comprehensive overview of 2-phenacylpyridine, detailing its fundamental chemical properties, synthesis protocols, coordination behavior, and its applications in catalysis, medicinal chemistry, and materials science. The protocols and insights provided herein are designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this ligand in their work.

Fundamental Properties: The Central Role of Tautomerism

A critical feature governing the reactivity and coordination of 2-phenacylpyridine is its existence in a tautomeric equilibrium between the keto and enol forms.[2][3] In aqueous solution, equilibrium constants for this tautomerization have been extensively studied.[2][4] The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine nitrogen, which pre-organizes the molecule for metal chelation.

Upon deprotonation with a suitable base, the resulting enolate anion is the primary species that coordinates to metal ions, acting as a bidentate, monoanionic N,O-donor ligand. This coordination mode forms a stable six-membered chelate ring, a favored configuration in coordination chemistry.

// Invisible nodes for positioning {rank=same; Keto; Enol;} {rank=same; Enolate;} } Caption: Keto-enol tautomerism of 2-phenacylpyridine.

The stability of these tautomeric forms is influenced by solvent polarity and pH. For instance, the enol content of 2-phenacylpyridine is unusually large in non-polar solvents.[2] Understanding this equilibrium is paramount, as it dictates the conditions necessary for successful complex synthesis.

Tautomeric Equilibrium Data (Aqueous Solution, 25 °C) Value Significance
pKE (-log [enol]/[ketone])~2.0Indicates a significant population of the enol tautomer at equilibrium.[2][4]
pKa (Methylene Proton)~11.90Reflects the acidity of the proton alpha to the carbonyl, crucial for enolate formation.[4][5]

Synthesis and Characterization of the Ligand

The synthesis of 2-phenacylpyridine is straightforward, making it an accessible ligand for most chemistry laboratories. A common and reliable method involves the catalytic hydrogenation of 2-benzoylpyridine. An alternative approach involves the reaction of phenacyl bromide with appropriate pyridine precursors.[6]

Protocol 1: Synthesis of this compound via Asymmetric Hydrogenation

This protocol is adapted from established methods for the asymmetric catalytic hydrogenation of prochiral ketones, which is a highly efficient route to chiral alcohols and can be modified for the synthesis of the target ketone.[7] For a non-chiral product, a standard hydrogenation catalyst can be used.

Materials:

  • Phenyl(pyridin-2-yl)methanone (2-benzoylpyridine)

  • Methanol (or other suitable solvent)

  • Potassium tert-butoxide (or other base)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C, 10%) or a suitable asymmetric catalyst

  • High-pressure autoclave or hydrogenation reactor

  • Standard glassware for workup and purification

  • Ethyl acetate and water for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactor Setup: In a high-pressure autoclave, combine phenyl(pyridin-2-yl)methanone (e.g., 0.24 mol), the catalyst (e.g., Pd/C), a catalytic amount of base such as potassium tert-butoxide (e.g., 12 mmol), and methanol (e.g., 100 mL).[7]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then charge with hydrogen gas to the desired pressure (e.g., 3.0 MPa).[7]

  • Reaction: Heat the mixture to the target temperature (e.g., 40 °C) and stir for a set duration (e.g., 12 hours) or until hydrogen uptake ceases.

  • Workup: After cooling and safely venting the reactor, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove the base and any water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The resulting product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

  • ¹H NMR: Expect characteristic signals for the phenyl and pyridyl protons, and a key singlet for the methylene (-CH₂-) protons.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, and aromatic carbons.

  • FT-IR: A strong absorption band for the carbonyl (C=O) stretch (typically ~1690 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the expected mass (C₁₃H₁₁NO, MW: 197.24 g/mol ).

Coordination Chemistry and Complex Synthesis

As an N,O-bidentate ligand, 2-phenacylpyridine forms stable complexes with a wide range of transition metals, including iron, palladium, copper, nickel, and ruthenium.[8][9][10][11] The synthesis typically involves the reaction of the ligand with a metal salt in the presence of a non-coordinating base to facilitate the deprotonation of the enol form.

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// Define the workflow connections start -> ligand_prep; start -> metal_prep; ligand_prep -> add_base; add_base -> mixing; metal_prep -> mixing; mixing -> reaction; reaction -> isolation; isolation -> purification; purification -> characterization; characterization -> end; } Caption: General workflow for synthesizing metal complexes.

Protocol 2: General Synthesis of a Metal(II) Complex

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., FeCl₂, Pd(OAc)₂, Cu(OAc)₂)

  • Anhydrous solvent (e.g., THF, Methanol, Acetonitrile)

  • Base (e.g., Sodium hydride, Sodium acetate, Triethylamine)

Procedure:

  • Ligand Deprotonation: Dissolve the ligand (2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., N₂ or Ar). Add the base (2 equivalents) portion-wise and stir until deprotonation is complete (often indicated by a color change or cessation of gas evolution if using NaH).

  • Reaction: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent. Add this metal salt solution dropwise to the stirring solution of the deprotonated ligand.

  • Complex Formation: Stir the resulting mixture at room temperature or with gentle heating for several hours. The formation of the complex is often indicated by a color change or the precipitation of a solid.

  • Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-polar co-solvent (e.g., hexane or diethyl ether).

  • Purification: The crude complex can be purified by recrystallization from an appropriate solvent pair (e.g., dichloromethane/hexane).

Applications in Research and Development

The unique structural and electronic properties of 2-phenacylpyridine-metal complexes make them valuable in several fields.

A. Catalysis

The defined coordination geometry and tunable electronic environment of metal complexes derived from this ligand are well-suited for catalysis. For example, iron(II) complexes bearing (pyridyl)imine ligands, which are structurally related to 2-phenacylpyridine, have been successfully employed as catalysts in the asymmetric transfer hydrogenation of ketones.[8] The N,O-chelation helps to stabilize the metal center and create a specific chiral environment for substrate binding and transformation.

B. Medicinal Chemistry and Drug Development

The this compound scaffold is recognized as a valuable intermediate for constructing diverse heterocyclic systems with potential biological activity.[1][12][13]

  • HIV-1 Inhibition: Phenyl-1-pyridin-2yl-ethanone-based iron chelators have been shown to inhibit HIV-1 transcription by modulating the activities of cyclin-dependent kinases (CDK2 and CDK9).[14] These compounds act by chelating intracellular iron, which is essential for the activity of these enzymes, thereby presenting a novel therapeutic strategy.[14]

  • Antibiotic Resistance: Derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of MCR-1, an enzyme that confers resistance to colistin, a last-resort antibiotic.[15] These inhibitors can potentially be used in combination therapy to restore the efficacy of colistin against multidrug-resistant bacteria.[15]

// Nodes Ligand [label="this compound\n(Deprotonated Enolate Form)"]; Metal [label="Metal Ion\n(e.g., Fe²⁺, Pd²⁺, Ru²⁺)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="[M(N^O)₂] Complex", fillcolor="#34A853"]; Catalysis [label="Application:\nCatalysis", shape=box, style=filled, fillcolor="#EA4335"]; Medicinal [label="Application:\nMedicinal Chemistry", shape=box, style=filled, fillcolor="#EA4335"]; Photophysics [label="Application:\nPhotophysics / Materials", shape=box, style=filled, fillcolor="#EA4335"];

// Edges Ligand -> Complex [label=" N,O-Chelation"]; Metal -> Complex; Complex -> Catalysis [label=" e.g., Transfer Hydrogenation[8]"]; Complex -> Medicinal [label=" e.g., HIV-1 Inhibition[14]"]; Complex -> Photophysics [label=" e.g., MLCT Emission[16]"]; } Caption: Coordination and application pathways of the ligand.

C. Photophysics and Materials Science

The combination of a pyridine moiety (a good σ-donor and π-acceptor) and a delocalized π-system in the chelate ring makes these complexes interesting for photophysical studies.[17][18] When coordinated to heavy transition metals like ruthenium(II), osmium(II), or iridium(III), these ligands can participate in metal-to-ligand charge transfer (MLCT) transitions.[16][19] These MLCT states are often luminescent and have applications in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Photocatalysis

  • Chemical Sensors

The photophysical properties, such as emission wavelength and quantum yield, can be fine-tuned by modifying the substituents on the phenyl or pyridine rings, altering the electronic properties of the ligand and, consequently, the energy of the MLCT state.[20]

Conclusion

This compound is more than just a synthetic intermediate; it is a ligand of considerable utility and versatility. Its accessible synthesis, well-defined coordination modes, and the rich chemistry of its metal complexes make it an excellent candidate for exploration in catalysis, medicinal chemistry, and materials science. The foundational protocols and scientific context provided in this guide serve as a robust starting point for researchers aiming to harness the potential of this remarkable ligand.

References

  • Carey, A. R. E., O'Ferrall, R. A. M., Murphy, M. G., & Murray, B. A. (1994). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. J. Chem. Soc., Perkin Trans. 2, 12, 2471–2479. [Link]

  • O'Ferrall, R. A. M., & Murray, B. A. (1994). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

  • O'Ferrall, R. A. M., et al. (1994). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (12), 2471-2479. [Link]

  • Wile, B. M., et al. (2016). Crystal structure of 1-phenyl-imido-1-{6-[1-(phenyl-imino)-eth-yl]pyridin-2-yl}ethan-1-yl-κ3N, N', N'')iron(II). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1595–1598. [Link]

  • Wile, B. M., et al. (2016). Crystal structure of 1-phenylimido-1-{6-[1-(phenylimino)ethyl]pyridin-2-yl}ethan-1-yl-κ3 N,N′,N′′)iron(II). Acta Crystallographica Section E, E72, 1595-1598. [Link]

  • ResearchGate. Photophysical properties of metal complexes. [Link]

  • Mhlongo, N. N., et al. (2020). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. Catalysis Letters, 150, 2634–2647. [Link]

  • Hvizdáková, D., et al. (2021). Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups. Molecules, 26(11), 3336. [Link]

  • Song, M., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 583. [Link]

  • Al-Ayed, A. S. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]

  • ResearchGate. ChemInform Abstract: Keto-Enol and Imine-Enamine Tautomerism of 2-, 3-, and 4- Phenacylpyridines. [Link]

  • Scilit. Photophysical properties of metal complexes. [Link]

  • Jere, D., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558–6571. [Link]

  • Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

  • Baggaley, E., et al. (2014). Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects. Chemistry - A European Journal, 20(49), 16348–16359. [Link]

  • Cinellu, M. A., et al. (2004). Synthesis and solid state characterisation of mononuclear 2-benzoylpyridine N-methyl-N-phenylhydrazone palladium(ii) complexes. Dalton Transactions, (9), 1386-1392. [Link]

  • Jones, L. A., et al. (2011). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions, 40(43), 11436-11448. [Link]

  • Boden, P., et al. (2020). DFT-Guided Synthesis, Electrochemical, and Photophysical Properties of Ruthenium(II) Polypyridyl Complexes Featuring Flavin-Inspiredπ-Extended Ligands. Chemistry - A European Journal, 26(54), 12389-12399. [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 363-366. [Link]

  • Sifnaiou, E., et al. (2021). Synthesis and characterization of mixed ligand cyclopalladates with 2-phenylpyridine and substituted phenanthrolines: Investigation into the hydroxylation reaction of 2-phenylpyridine. Inorganica Chimica Acta, 519, 120275. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2732. [Link]

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  • ResearchGate. (2019). Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide. [Link]

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Application Note & Protocol: High-Yield Reduction of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the chemical reduction of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one to its corresponding alcohol, 1-Phenyl-2-(pyridin-2-yl)ethan-1-ol. This transformation is a pivotal step in the synthesis of various pharmacologically significant molecules. This application note details the underlying chemical principles, offers a robust and reproducible experimental protocol using sodium borohydride, and discusses alternative methodologies, including asymmetric reduction for the synthesis of chiral alcohols.

Introduction and Significance

The reduction of ketones to alcohols is a fundamental and widely employed transformation in organic synthesis. The target molecule, this compound, is a valuable bifunctional scaffold in medicinal chemistry, serving as a key intermediate in the development of novel ligands and pharmacophores.[1] Its reduction product, 1-Phenyl-2-(pyridin-2-yl)ethan-1-ol, and its derivatives are crucial precursors for a range of biologically active compounds.[2] For instance, chiral versions of this alcohol are essential for synthesizing antihistamines like carbinoxamine.[3] The phenyl(pyridin-2-yl)methanol structural motif is also explored for its analgesic and anticonvulsant properties.[3] Given its importance, the development of efficient and selective protocols for this reduction is of high value to the scientific community.

Mechanistic Overview and Reagent Selection

The reduction of a ketone to a secondary alcohol is achieved through the addition of a hydride (H⁻) to the electrophilic carbonyl carbon. A variety of reducing agents can accomplish this transformation, with the choice depending on the desired selectivity, reaction scale, and the presence of other functional groups.

Sodium Borohydride (NaBH₄): A Mild and Selective Reagent

Sodium borohydride is a widely used reducing agent due to its mild nature and excellent selectivity for aldehydes and ketones.[4][5] It is generally unreactive towards less reactive carbonyl groups such as esters and amides under standard conditions.[5][6] The reaction mechanism involves the nucleophilic attack of the borohydride ion on the carbonyl carbon, forming an alkoxyborate intermediate. This is followed by a workup step with a protic solvent (e.g., water or alcohol) to protonate the resulting alkoxide and yield the alcohol.[5]

Caption: General mechanism for the reduction of a ketone with sodium borohydride.

Alternative Reduction Strategies

While sodium borohydride is effective for a general reduction, other methods can be employed, particularly when stereoselectivity is desired.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Platinum, Palladium, Iridium) to reduce the ketone.[7][8] By employing chiral ligands or modifiers, this method can be adapted for asymmetric hydrogenation to produce enantiomerically enriched alcohols.[9][10][11]

  • Biocatalysis: Enzymes such as ketoreductases (KREDs) can be used to achieve highly selective reductions of ketones, often with excellent yields and enantiomeric excesses.[12] This approach is considered environmentally friendly and can provide access to specific stereoisomers that are difficult to obtain through traditional chemical methods.[3]

Experimental Protocol: Reduction using Sodium Borohydride

This section outlines a detailed, step-by-step procedure for the reduction of this compound using sodium borohydride. This protocol is designed for high yield and reproducibility.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialGrade/PurityNotes
This compound>98%Starting material.
Sodium Borohydride (NaBH₄)>98%Reducing agent.
Methanol (MeOH)AnhydrousReaction solvent.
Dichloromethane (DCM)ACS GradeExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) soln.-For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousDrying agent.
Round-bottom flask-
Magnetic stirrer and stir bar-
Ice bath-
Separatory funnel-
Rotary evaporator-
Thin-Layer Chromatography (TLC) platesSilica gelFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches a temperature of 0-5 °C.

  • Addition of NaBH₄: While maintaining the cold temperature, slowly add sodium borohydride (1.2-1.5 eq) in small portions over a period of 10-15 minutes. Caution: Hydrogen gas is evolved during the addition. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is typically complete within 1-4 hours.[6]

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

G cluster_0 Reaction cluster_1 Workup a0 Dissolve Ketone in Methanol a1 Cool to 0-5°C a0->a1 a2 Add NaBH₄ Portion-wise a1->a2 a3 Stir and Monitor by TLC a2->a3 b0 Quench with aq. NaHCO₃ a3->b0 b1 Extract with Dichloromethane b0->b1 b2 Dry Organic Layer b1->b2 b3 Concentrate in vacuo b2->b3

Caption: Workflow for the sodium borohydride reduction of this compound.

Data and Expected Results

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue
Reaction Time1-4 hours
Temperature0-5 °C
Typical Yield>90%
Purity (crude)Often >95%

The final product, 1-Phenyl-2-(pyridin-2-yl)ethan-1-ol, can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety and Handling

  • Sodium Borohydride: Is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled with care in a well-ventilated area, away from sources of ignition.

  • Methanol and Dichloromethane: Are volatile and toxic organic solvents. They should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete reactionInsufficient reducing agent or reaction time.Add additional NaBH₄ or extend the reaction time. Confirm the quality of the NaBH₄.
Low yieldInefficient extraction or loss during workup.Perform additional extractions. Ensure careful phase separation and transfer.
Product is impureIncomplete reaction or side product formation.Purify the crude product by column chromatography.

Conclusion

The reduction of this compound is a key transformation for accessing valuable building blocks in medicinal chemistry. The provided protocol using sodium borohydride is a reliable, high-yielding, and straightforward method suitable for general laboratory use. For applications requiring specific stereoisomers, asymmetric methods such as catalytic hydrogenation with chiral ligands or biocatalysis offer excellent alternatives.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Mohrig, J. R., et al. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Ashenhurst, J. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

  • WebAssign. Experiment 3 - Reduction of a Ketone. Available at: [Link]

  • Liz, R., Liardo, E., & Rebolledo, F. (2019). Highly efficient asymmetric bioreduction of 1-aryl-2-(azaaryl)ethanones. Chemoenzymatic synthesis of lanicemine. Organic & Biomolecular Chemistry, 17(36), 8214–8220.
  • Özdemir, E., & Şahin, E. (2022). Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel inscribed design-focused multi-response nonlinear optimization model in the presence of Leuconostoc pseudomesenteroides N13 biocatalyst.
  • ResearchGate. Reaction scheme of the hydrogenation of ( A ) 1-phenyl-1,2- propanedione. ( B ) ( R ). Available at: [Link]

  • Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.
  • Iowa State University Digital Repository. Hydrogenation/hydrodeoxygentation selectivity modulation by co-metal addition to palladium on carbon-coated supports. Available at: [Link]

  • Google Patents. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • LookChem. 1-Phenyl-1-(pyridin-2-yl)ethanol. Available at: [Link]

  • PubMed. Asymmetric Partial Reductions of Pyridines. Available at: [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Available at: [Link]

  • American Chemical Society. Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3- Disubstituted Inden-1-ones with Chiral and Regenerable NAD(P)H Model CYNAM. Available at: [Link]

  • PubMed. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Available at: [Link]

  • American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. Available at: [Link]

  • MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Available at: [Link]

  • National Institutes of Health. A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO2 in the Presence of a Chiral Additive. Available at: [Link]

  • PubChem. 1-Phenyl-2-piperidin-1-ylethanol. Available at: [Link]

  • One Part of Chemistry. Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. Available at: [Link]

  • precisionFDA. PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. Available at: [Link]

  • ResearchGate. Reduction of acetophenone ( 1 ) to ( R )-1-phenylethan-1-ol [( R )- 2 ].... Available at: [Link]

  • ResearchGate. Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Available at: [Link]

  • PubChemLite. 1-phenyl-1-(pyridin-2-yl)ethanol (C13H13NO). Available at: [Link]

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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 1-Phenyl-2-(pyridin-2-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one Scaffolds

The this compound core structure is a privileged scaffold in medicinal chemistry and materials science. Its inherent functionalities—a reactive ketone, an aromatic phenyl ring, and a coordinating pyridyl group—offer multiple points for diversification, leading to a wide array of molecules with significant biological activities and material properties. The Suzuki-Miyaura coupling, a Nobel Prize-winning carbon-carbon bond-forming reaction, stands out as a powerful tool for modifying these structures with precision and efficiency.[1][2][3] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and utilizes commercially available and relatively non-toxic boronic acid reagents, making it an indispensable method in modern organic synthesis.[4][5][6]

This document provides a comprehensive guide for performing Suzuki-Miyaura coupling reactions on this compound derivatives. It delves into the mechanistic underpinnings, offers detailed experimental protocols, and provides troubleshooting guidance to empower researchers in their synthetic endeavors.

Core Concepts: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7][8] The three key steps are oxidative addition, transmetalation, and reductive elimination.[7][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (e.g., a bromo-substituted this compound derivative), forming a Pd(II) intermediate.[1][7] This is often the rate-determining step of the reaction.[7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[2][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7][9]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Ar-Pd(II)-X R¹-Pd(II)-X(L)n (Intermediate) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R²-B(OR)₂ Base Ar-Pd(II)-Ar' R¹-Pd(II)-R²(L)n (Intermediate) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² caption Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol provides a general procedure for the coupling of an aryl halide derivative of this compound with an arylboronic acid.

Materials and Reagents
  • Halogenated this compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald palladacycle precatalyst; 1-5 mol%)[7][11]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)[1][2]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[1][2][12]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine, hexanes)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Execution
Experimental Workflow for Suzuki-Miyaura Coupling

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the halogenated this compound derivative, the arylboronic acid, the palladium catalyst, and the base.[13]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Solvent Addition: Add the degassed solvent(s) via syringe. The choice of solvent can significantly impact the reaction outcome, with common options being 1,4-dioxane, toluene, or mixtures with water to aid in dissolving the base.[1][2][12][14]

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[9][13]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[13]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.[4][15]

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reaction parameters. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

Parameter Considerations and Optimization Strategies Common Issues and Troubleshooting
Palladium Catalyst The choice of ligand on the palladium catalyst is critical. Electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), often enhance the reactivity for challenging substrates like aryl chlorides.[16] Modern palladacycle precatalysts can offer improved stability and activity.[7][11]Low or no conversion: The catalyst may be inactive. Test with a known reactive substrate pair. Consider using a more active precatalyst.[11] Catalyst decomposition (black precipitate): Ensure the reaction is thoroughly degassed.
Base The base plays a crucial role in the transmetalation step.[2] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of base can also influence the stability of the boronic acid.[1]Low yield: The chosen base may not be strong enough or sufficiently soluble. Try a different base or a solvent system that improves its solubility (e.g., adding water).[14]
Solvent The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like 1,4-dioxane and THF are common.[1] The addition of water can be beneficial for dissolving inorganic bases but can also promote protodeboronation.[2][14]Incomplete reaction: The reactants may not be fully dissolved. Try a different solvent or a co-solvent system. For substrates with poor solubility, higher temperatures may be required.[17]
Boronic Acid/Ester Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[1][11] Boronic esters, such as pinacol esters, are often more stable alternatives.[3][11]Low yield due to boronic acid decomposition: Use a boronic ester instead of the acid. Minimize reaction time and temperature where possible.
Substrate Reactivity The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[7] Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. The pyridyl nitrogen can potentially coordinate to the palladium center, which may influence the reaction.Slow or no reaction with aryl chlorides: Use a more electron-rich and bulky ligand (e.g., a Buchwald ligand) and a stronger base.[7][16]

Conclusion

The Suzuki-Miyaura coupling reaction is a robust and versatile method for the synthesis of biaryl compounds derived from this compound. A thorough understanding of the reaction mechanism and careful optimization of the catalyst, base, and solvent system are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers aiming to leverage this powerful transformation in their synthetic campaigns, ultimately accelerating the discovery and development of novel molecules with significant scientific and therapeutic potential.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Khan, K. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 161–173. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Dicks, A. P., & Batey, R. A. (2006). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 83(10), 1521. [Link]

  • Thimmaiah, M., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. The Journal of organic chemistry, 75(22), 7518-7527. [Link]

  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Wang, D., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Letters, 25(40), 7351–7356. [Link]

  • Sry, M., & Sigman, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS catalysis, 8(12), 11625–11630. [Link]

  • Wang, Y., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ChemistrySelect, 5(4), 1438–1444. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling in the pharmaceutical industry. Tetrahedron, 67(38), 7438–7450.
  • NROChemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (3), 193. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

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Application Notes and Protocols for Aldol Condensation Reactions Involving 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridyl Chalcones

In the landscape of medicinal chemistry and materials science, chalcones represent a privileged scaffold. These α,β-unsaturated ketones, formally known as 1,3-diaryl-2-propen-1-ones, are not only pivotal precursors in the biosynthesis of flavonoids but also serve as versatile building blocks for a myriad of heterocyclic compounds.[1] The incorporation of a pyridine ring into the chalcone framework introduces a unique set of properties, including altered solubility, basicity, and metal-coordinating capabilities, making pyridyl chalcones a subject of intense research for drug development and functional materials.[2][3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyridyl chalcones through the base-catalyzed aldol condensation, specifically focusing on the reaction of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one with various aromatic aldehydes. This particular ketone is a valuable precursor, embedding both a phenyl group and a 2-pyridyl moiety, which can be strategically functionalized to modulate the biological activity and photophysical properties of the resulting chalcones. We will delve into the mechanistic underpinnings of this Claisen-Schmidt condensation, provide step-by-step experimental procedures, and discuss the critical parameters that influence reaction outcomes.

Theoretical Framework: The Claisen-Schmidt Condensation

The synthesis of the target chalcones is achieved via a Claisen-Schmidt condensation, a specific type of crossed aldol condensation.[4] This reaction involves an enolizable ketone (this compound) and an aromatic aldehyde that lacks α-hydrogens, thereby preventing self-condensation of the aldehyde.[4][5] The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][2]

The mechanism proceeds through the following key steps:

  • Enolate Formation: The base abstracts an acidic α-proton from the methylene group adjacent to the carbonyl of this compound, forming a resonance-stabilized enolate. This is the rate-determining step.[6]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.[6]

  • Protonation: The alkoxide is protonated by the solvent (typically an alcohol), yielding a β-hydroxy ketone (the aldol addition product).

  • Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone (the chalcone). This elimination is driven by the formation of a conjugated system.[5][7]

dot digraph "Claisen_Schmidt_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=12];

} "Claisen-Schmidt Reaction Mechanism"

Experimental Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a variety of pyridyl chalcones from this compound.

Protocol 1: General Procedure for the Synthesis of (E)-3-aryl-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-ones

This protocol is adapted from established procedures for the synthesis of pyridine-based chalcones.[2][8]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Diethyl ether

  • n-Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve equimolar quantities of this compound and the desired aromatic aldehyde in methanol or ethanol.

  • Catalyst Addition: To the stirred solution, add one pellet of potassium hydroxide (KOH). The reaction mixture is then stirred at room temperature.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically after 24 hours), pour the reaction mixture into cold water.[2]

  • Isolation: The resulting precipitate is collected by vacuum filtration.

  • Washing: The solid product is washed with diethyl ether and n-hexane to remove any unreacted starting materials.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} "General Experimental Workflow"

Data Presentation: Representative Examples and Yields

The following table summarizes typical reaction parameters for the synthesis of various pyridyl chalcones. While specific yields for reactions with this compound require experimental determination, the provided data for analogous reactions with different acetophenones and pyridine-2-carbaldehyde offer a reasonable expectation of outcomes.[2]

EntryAldehyde ComponentKetone ComponentProductYield (%)
1Pyridine-2-carbaldehydeAcetophenone1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one37-68
2Pyridine-2-carbaldehyde4-Methylacetophenone1-(p-Tolyl)-3-(pyridin-2-yl)prop-2-en-1-one37-68
3Pyridine-2-carbaldehyde4-Methoxyacetophenone1-(4-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one37-68
4Pyridine-2-carbaldehyde4-Chloroacetophenone1-(4-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one37-68

Note: The yields are reported as a range based on a series of related compounds synthesized in the cited literature.[2]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following measures are essential:

  • Purity of Starting Materials: The purity of this compound and the aromatic aldehydes should be confirmed before use, as impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: Consistent monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Product Characterization: The identity and purity of the synthesized chalcones must be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The characteristic signals in ¹H NMR for the vinylic protons of the α,β-unsaturated system typically appear as doublets with a coupling constant of approximately 15-16 Hz, confirming the E-configuration.[9]

Applications in Research and Development

The pyridyl chalcones synthesized from this compound are valuable compounds with a wide range of potential applications:

  • Antitubercular Agents: Chalcones bearing pyridyl and other heterocyclic moieties have demonstrated significant activity against Mycobacterium tuberculosis.[9]

  • Anticancer Agents: Numerous studies have shown that chalcones can exhibit cytotoxic effects against various cancer cell lines.[10]

  • Antioxidant Properties: The extended conjugation in these molecules allows for the scavenging of free radicals, making them potential antioxidant agents.[2][11]

  • Building Blocks for Heterocycles: The α,β-unsaturated ketone functionality serves as an excellent Michael acceptor and a dienophile in Diels-Alder reactions, enabling the synthesis of more complex heterocyclic systems.

  • Ligands for Metal Complexes: The pyridine nitrogen and the carbonyl oxygen can act as a bidentate ligand for the coordination of transition metals, leading to the formation of novel organometallic complexes with potential catalytic or therapeutic applications.[8]

Conclusion

The Claisen-Schmidt condensation of this compound with aromatic aldehydes provides a straightforward and efficient route to a diverse library of pyridyl chalcones. These compounds are of significant interest due to their broad spectrum of biological activities and their utility as versatile synthetic intermediates. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry, drug discovery, and materials science to effectively synthesize and explore the potential of this important class of molecules.

References

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (2013). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (2013). ResearchGate. Retrieved January 14, 2026, from [Link]

  • (PDF) Design, synthesis and cytotoxicity evaluation of novel (E)-3-(3-aryl-1-phenyl-1H-pyrazol- 4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones as anticancer agents. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2022). Chemical Review and Letters. Retrieved January 14, 2026, from [Link]

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (2013). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Experiment 19 — Aldol Condensation. (n.d.). Swarthmore College. Retrieved January 14, 2026, from [Link]

  • Aldol Condensation. (n.d.). University of Missouri–St. Louis. Retrieved January 14, 2026, from [Link]

  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

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Analytical methods for the quantification of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one, a key intermediate in pharmaceutical synthesis. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are presented. The methodologies are designed for accuracy, precision, and robustness, catering to the needs of researchers, scientists, and drug development professionals. This guide emphasizes the rationale behind experimental choices and incorporates principles of method validation in line with industry standards.

Introduction

This compound is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with potential biological activities. Its structure, incorporating both a phenyl ketone and a pyridyl moiety, makes it a valuable precursor in drug discovery and materials science. Accurate and reliable quantification of this intermediate is paramount to ensure the quality, consistency, and yield of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This application note details three robust analytical methods for the precise quantification of this compound in various sample matrices. The selection of a particular method will depend on the specific requirements of the analysis, including required sensitivity, selectivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar compounds like this compound. The method described herein is designed to provide excellent resolution and peak shape.

Rationale for Method Design

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining aromatic compounds through hydrophobic interactions.[1] The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and to suppress the ionization of the basic pyridyl nitrogen, leading to more consistent retention times.[2] A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities. UV detection is suitable due to the presence of chromophoric phenyl and pyridyl rings in the analyte's structure.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (Acetonitrile/Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Equilibrate HPLC System s4->h1 Transfer to Autosampler Vial h2 Inject Sample/Standard h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection at 254 nm h3->h4 d1 Integrate Peak Area h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: HPLC analysis workflow for this compound.

Detailed Protocol

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in Water.
Mobile Phase B 0.1% Formic acid in Acetonitrile.
Gradient Program 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20.1-25 min: 30% B (re-equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 254 nm.
Injection Volume 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample containing an estimated amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. Inject the standards and samples and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the quantification of this compound, especially in complex matrices or for trace-level analysis.

Rationale for Method Design

The volatility and thermal stability of this compound make it amenable to GC analysis. A non-polar or mid-polar capillary column is suitable for the separation of this compound. Electron Impact (EI) ionization is chosen for its robustness and the creation of reproducible fragmentation patterns, which aids in qualitative confirmation. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte.[3]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Ethyl Acetate s1->s2 s3 Add Internal Standard s2->s3 s4 Vortex and Transfer s3->s4 g1 Inject into GC s4->g1 Transfer to GC Vial g2 Temperature Programmed Separation g1->g2 g3 EI Ionization g2->g3 g4 Mass Spectrometry (SIM Mode) g3->g4 d1 Integrate Peak Areas g4->d1 d2 Calculate Response Factors d1->d2 d3 Quantify Analyte d2->d3

Caption: GC-MS analysis workflow for this compound.

Detailed Protocol

Instrumentation and Conditions:

ParameterSpecification
GC-MS System A standard GC-MS system with a capillary column and an electron ionization source.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Injector Temp. 250 °C.
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C.
Ion Source Temp. 230 °C.
Ionization Mode Electron Impact (EI) at 70 eV.
Acquisition Mode Selected Ion Monitoring (SIM). Monitor characteristic ions (to be determined from a full scan of the standard).

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the analyte and a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) in a volatile solvent like ethyl acetate. Create calibration standards containing a fixed amount of the internal standard and varying concentrations of the analyte. Prepare samples similarly.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

UV-Vis Spectrophotometry

For routine analysis where high selectivity is not required, UV-Vis spectrophotometry provides a simple, rapid, and cost-effective method for the quantification of this compound.

Rationale for Method Design

The presence of conjugated π-electron systems in the phenyl and pyridyl rings of the analyte results in strong UV absorbance.[4] The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the pure compound. Quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Methanol s1->s2 s3 Prepare Serial Dilutions s2->s3 u1 Determine λmax s3->u1 u2 Blank with Methanol u1->u2 u3 Measure Absorbance u2->u3 d1 Construct Calibration Curve u3->d1 d2 Calculate Concentration d1->d2

Caption: UV-Vis spectrophotometry workflow for this compound.

Detailed Protocol

Instrumentation and Conditions:

ParameterSpecification
Spectrometer A dual-beam UV-Vis spectrophotometer.
Solvent Methanol (spectroscopic grade).
Wavelength Determined λmax (expected in the range of 240-280 nm).
Cuvettes 1 cm path length quartz cuvettes.

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Standard Preparation: Prepare a stock solution of the analyte in methanol and create a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare a solution of the sample in methanol, ensuring the final concentration falls within the linear range of the calibration curve.

  • Analysis: Set the spectrophotometer to the predetermined λmax. Use methanol as the blank. Measure the absorbance of the standards and samples.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the analyte in the samples using the equation of the line from the calibration curve.

Method Validation

All analytical methods intended for use in a regulated environment must be validated to ensure they are suitable for their intended purpose.[5] The following parameters should be assessed for each of the described methods as per ICH guidelines.[6]

Validation Parameters
ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This application note provides detailed and scientifically sound protocols for the quantification of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry. The choice of method will be dictated by the specific analytical needs, with HPLC offering a balance of selectivity and ease of use, GC-MS providing the highest sensitivity and selectivity, and UV-Vis spectrophotometry serving as a rapid and simple tool for routine analysis. Proper method validation is crucial before the implementation of any of these protocols in a quality control setting.

References

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Yarita, T., Nakajima, R., & Otsuka, M. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. doi:10.2116/analsci.20.865
  • Holm, K., Linnet, K., & Pedersen, A. J. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 34(8), 479-484. doi:10.
  • SIELC Technologies. (n.d.). Separation of tert-Butyl phenyl ketone on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Kim, H., & Kim, K. (2001). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 35(20), 4148-4153. doi:10.1021/es010648f
  • SIELC Technologies. (n.d.). Separation of Naphthyl phenyl ketone on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • ProPharma Group. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Sharma, S. K., & Singh, P. (2014). Analytical method validation: A brief review.
  • BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

  • Reusch, W. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Atherton, N. D., & Green, A. (1988). HPLC measurement of phenylalanine in plasma. Clinical chemistry, 34(11), 2241-2244.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Retrieved from [Link]

  • Defense Technical Information Center. (1982). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

The Versatility of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 14, 2026 – 1-Phenyl-2-(pyridin-2-yl)ethan-1-one, also commonly known as 2-phenacylpyridine, stands as a pivotal precursor in the synthesis of a wide array of heterocyclic compounds. Its unique bifunctional structure, incorporating a reactive ketone and a nucleophilic pyridine ring, provides a versatile platform for constructing complex molecular architectures of significant interest to the pharmaceutical and material science sectors. This document serves as a comprehensive guide for researchers, outlining key synthetic applications and detailed protocols involving this valuable building block.

Unveiling the Synthetic Potential

The strategic positioning of the carbonyl group and the pyridine moiety within this compound allows for a diverse range of cyclization strategies. The methylene bridge imparts sufficient flexibility and appropriate reactivity to the adjacent carbonyl group, making it an excellent substrate for reactions forming five- and six-membered heterocyclic rings. Furthermore, the pyridine nitrogen can act as a nucleophile or be activated to participate in cycloaddition reactions.

This guide explores the application of this compound in the synthesis of several key heterocyclic families, including indolizines, pyrido[1,2-a]pyrimidines, thiazoles, and triazines.

I. Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition

Indolizine and its derivatives are an important class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1][2][3] A powerful method for their synthesis involves the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles.[4][5][6] this compound serves as an excellent precursor for the in-situ generation of the necessary pyridinium ylide.

The reaction is initiated by the formation of a pyridinium salt through the quaternization of the pyridine nitrogen with an α-halo ketone, such as phenacyl bromide. Subsequent treatment with a base generates the pyridinium ylide, a 1,3-dipole, which then readily undergoes a [3+2] cycloaddition reaction with an alkyne or a reactive alkene.[5][7] The resulting dihydroindolizine intermediate typically aromatizes under the reaction conditions, often with air oxidation, to yield the stable indolizine core.[5]

Mechanistic Pathway: 1,3-Dipolar Cycloaddition

G cluster_0 Ylide Formation cluster_1 Cycloaddition & Aromatization A This compound C N-Phenacyl-2-phenacylpyridinium Bromide A->C + B Phenacyl Bromide B->C + D Pyridinium Ylide (1,3-Dipole) C->D Base (e.g., Et3N) F [3+2] Cycloaddition D->F E Dipolarophile (e.g., Alkyne) E->F G Dihydroindolizine Intermediate F->G H Indolizine Product G->H [O] (Air Oxidation) G A This compound C α-Pyridinium Methyl Ketone Salt A->C + B α-Bromo Ketone B->C F Reaction Mixture C->F D α,β-Unsaturated Carbonyl D->F E Ammonium Acetate E->F G Reflux F->G H Work-up & Purification G->H I Substituted Pyridine H->I G A This compound C α-Halo Ketone A->C + B Halogenating Agent (e.g., NBS, Br2) B->C E S-Alkylation C->E D Thioamide (e.g., Thiourea) D->E F Intermediate E->F G Intramolecular Cyclization F->G H Dehydration G->H I Thiazole Derivative H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthetic procedure. The insights provided are based on established chemical principles and field-proven experience to help you navigate the complexities of this reaction.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and unexpected outcomes. Each issue is analyzed to its root cause, with detailed, actionable solutions provided.

Question 1: My reaction yield is extremely low, or I've recovered mostly unreacted 2-picoline. What went wrong?

Answer:

This is the most common challenge and almost always points to inefficient formation of the nucleophilic picolyl anion. The acidity of the methyl protons on 2-picoline (pKa ≈ 31) is low, necessitating the use of a very strong, non-nucleophilic base for complete deprotonation.

Root Cause Analysis:

  • Inappropriate Base Selection: Weaker bases like sodium ethoxide or potassium tert-butoxide are generally insufficient to deprotonate 2-picoline quantitatively.

  • Base Degradation: Organolithium bases (like n-Butyllithium, n-BuLi) and lithium amides (like Lithium diisopropylamide, LDA) are extremely sensitive to moisture and air. Improper handling or storage will significantly reduce their molarity and effectiveness.

  • Insufficient Molar Equivalents of Base: Even with the correct base, using too little will result in incomplete deprotonation, leaving a substantial amount of 2-picoline unreacted.

Troubleshooting Protocol:

  • Base Verification & Handling:

    • Recommended Bases: Use strong bases such as n-BuLi or freshly prepared LDA. Sodium amide (NaNH2) in liquid ammonia is another classic, effective option.

    • Titration: Always titrate your organolithium reagents (e.g., n-BuLi) before use to determine their exact molarity. A common method is the titration with N-benzylbenzamide.

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (dry Argon or Nitrogen). All glassware must be oven- or flame-dried, and solvents must be anhydrous.

  • Optimized Deprotonation Protocol (Using n-BuLi):

    • Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum.

    • Dissolve 2-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 - 1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

    • A distinct color change to deep red or dark brown should be observed, indicating the formation of the picolyl anion.

    • Stir the solution at -78 °C for 30-60 minutes to ensure complete deprotonation before adding the electrophile.

Question 2: My NMR analysis shows a significant byproduct alongside my desired product. How can I identify and prevent it?

Answer:

A common byproduct in this synthesis is 1,3-di(pyridin-2-yl)propan-2-one . This arises when the highly reactive picolyl anion attacks the electrophilic carbonyl group of the already-formed desired product, this compound.

Causality & Mechanism:

The target molecule's methylene bridge is acidic and can be deprotonated by any excess strong base or even by another molecule of the picolyl anion. This newly formed enolate can then react with another molecule of the electrophile, but a more common pathway is the attack of the initial picolyl anion on the product's ketone.

Prevention Strategies:

  • Inverse Addition: Instead of adding the electrophile to the flask containing the picolyl anion, reverse the process. Add the pre-formed picolyl anion solution slowly to a cold (-78 °C) solution of the electrophile (e.g., ethyl benzoate). This ensures the electrophile is always in excess relative to the nucleophile, minimizing the chance for the nucleophile to react with the product.

  • Stoichiometric Control: Use the electrophile in a slight excess (1.1 - 1.2 equivalents). This ensures that all the picolyl anion is consumed by the intended reaction partner.

  • Temperature Management: Do not let the reaction warm up prematurely. Maintain a low temperature throughout the addition and for a short period afterward before quenching.

Workflow Diagram: Standard vs. Inverse Addition

G cluster_0 Standard Addition (High Byproduct Risk) cluster_1 Inverse Addition (Recommended) A1 Flask A: Picolyl Anion (1.0 eq) C1 Reaction Mixture (Localized Excess of Anion) A1->C1 B1 Syringe: Ethyl Benzoate (1.0 eq) B1->A1 Slow Addition D1 Product + Byproduct C1->D1 A2 Flask B: Ethyl Benzoate (1.1 eq) C2 Reaction Mixture (Anion is Limiting Reagent) A2->C2 B2 Cannula/Syringe: Picolyl Anion (1.0 eq) B2->A2 Slow Addition D2 Clean Product Formation C2->D2

Caption: Comparison of standard vs. inverse addition protocols.

Question 3: I'm struggling with the purification. My product streaks badly on silica gel columns.

Answer:

This is a classic issue when purifying compounds containing a basic pyridine ring on acidic silica gel. The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation, broad peaks, and often, irreversible adsorption of the product.

Troubleshooting Protocol: Purification

  • Acid-Base Extraction (Work-up):

    • After quenching the reaction (e.g., with saturated NH4Cl), extract the mixture with a non-polar organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as the pyridinium salt.

    • Separate the layers. The organic layer now contains non-basic impurities.

    • Basify the aqueous layer carefully with a base like NaOH or Na2CO3 until it is basic (pH > 9).

    • Extract the now-neutral product back into an organic solvent.

    • Wash with brine, dry over Na2SO4, and concentrate. This procedure provides a significant purification boost before chromatography.

  • Modified Flash Chromatography:

    • Deactivate the Silica: Instead of using pure silica gel, pre-treat it by slurrying it in the mobile phase containing a small amount of a competitive base.

    • Amine Additive: Add 0.5-1% triethylamine (TEA) or a few drops of ammonia to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly without tailing.

    • Alternative Stationary Phase: If problems persist, consider using a more inert stationary phase like neutral or basic alumina.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which electrophile is better: an ester like ethyl benzoate or an acid chloride like benzoyl chloride?

Answer: Both can be used, but they present a trade-off between reactivity and control.

FeatureEthyl Benzoate (Ester)Benzoyl Chloride (Acid Chloride)
Reactivity LowerVery High
Side Reactions Less prone to over-acylation. The primary side product is from reaction with the product ketone.Highly susceptible to over-acylation if not controlled. Can react with any trace moisture.
Control Easier to control. The reaction is a reversible Claisen-type condensation.Reaction is very fast and exothermic, requiring strict temperature control (-78 °C).
Recommendation Generally recommended for better control and reproducibility. The slightly lower reactivity is a benefit, allowing for cleaner reactions when conditions are optimized.Use only when the ester fails and with extreme caution regarding temperature and moisture.
FAQ 2: What is the expected appearance of the picolyl anion? My solution color is faint.

Answer: The formation of the picolyl anion (picolyllithium) from 2-picoline and n-BuLi in THF should result in a deeply colored solution, typically dark red, reddish-brown, or even deep purple . A faint yellow or light orange color suggests a very low concentration of the anion, pointing to the problems described in Troubleshooting Question 1 (e.g., wet solvent/glassware or degraded base). Do not proceed with the addition of the electrophile if a deep color is not observed.

FAQ 3: Can this procedure be used for substituted pyridines and benzoyl chlorides?

Answer: Yes, this is a robust method for creating a variety of substituted analogs. However, the electronic nature of the substituents can impact the reaction:

  • On the Pyridine Ring: Electron-withdrawing groups (e.g., -CN, -Cl) will increase the acidity of the methyl protons, potentially allowing for slightly weaker bases or less stringent conditions. Electron-donating groups may make deprotonation more difficult.

  • On the Benzoyl Moiety: Substituents on the benzoyl chloride or ester can affect the electrophilicity of the carbonyl carbon. Electron-withdrawing groups will make it more reactive, while electron-donating groups will make it less reactive. Adjust reaction times or temperatures accordingly.

Reaction Scheme and Key Steps

G cluster_Step1 Step 1: Anion Formation cluster_Step2 Step 2: Acylation cluster_Step3 Step 3: Work-up Picoline 2-Picoline Base n-BuLi / THF -78 °C Picoline->Base Anion Picolyl Anion (Deep Red Solution) Base->Anion Deprotonation Electrophile Ethyl Benzoate Anion->Electrophile Nucleophilic Attack Product_Complex Tetrahedral Intermediate Electrophile->Product_Complex Quench Quench (NH4Cl) & Extraction Product_Complex->Quench Collapse & Protonation Final_Product This compound Quench->Final_Product

Caption: Overall workflow for the synthesis.

References

  • Organic Syntheses, Coll. Vol. 4, p.874 (1963); Vol. 34, p.82 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0874]
  • Fraenkel, G., & Martin, K. (1995). The Structure and Dynamic Behavior of Picolyllithium in Tetrahydrofuran and in Tetrahydrofuran/Lithium Iodide. Journal of the American Chemical Society, 117(41), 10336-10344. [Link: https://pubs.acs.org/doi/abs/10.1021/ja00146a018]
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00408a041]
  • Levine, R., & Sroog, C. E. (1955). The Course of Some Picolyllithium and Lutidyllithium Condensations. Journal of the American Chemical Society, 77(2), 496-499. [Link: https://pubs.acs.org/doi/abs/10.1021/ja01607a052]

Optimizing reaction conditions for 1-Phenyl-2-(pyridin-2-yl)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. As a versatile bifunctional scaffold, this compound serves as a crucial intermediate in the synthesis of diverse heterocyclic systems and pharmacologically active molecules.[1][2] This document provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure successful and reproducible outcomes in your laboratory.

Core Synthesis Protocol: Acylation of 2-Picoline

The most direct and widely adopted method for synthesizing this compound is the nucleophilic acylation of 2-picoline (2-methylpyridine). This process involves the deprotonation of the methyl group of 2-picoline with a strong base to form a picolyl anion, which then acts as a nucleophile, attacking a suitable benzoyl electrophile.

Experimental Protocol: Step-by-Step Methodology

Materials:

  • 2-Picoline (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Ethyl Benzoate (or Benzonitrile)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • Initial Solution: Add anhydrous THF (e.g., 100 mL) to the flask, followed by freshly distilled 2-picoline (1.0 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq.) dropwise to the stirred solution via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A distinct color change to deep red or dark brown should be observed, indicating the formation of the picolyl lithium anion. Allow the mixture to stir at -78 °C for 1 hour.

  • Acylation: In a separate flame-dried flask, prepare a solution of the electrophile (e.g., ethyl benzoate, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the picolyl anion mixture at -78 °C. Maintain stirring at this temperature for 2-3 hours.

  • Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.[3]

Visualizing the Workflow & Mechanism

A clear understanding of the experimental sequence and the underlying chemical transformations is critical for success.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Flame-dry glassware P2 Add anhydrous THF & 2-Picoline P1->P2 P3 Cool to -78 °C P2->P3 R1 Add n-BuLi dropwise (Deprotonation) P3->R1 Maintain Inert Atmosphere R2 Stir for 1 hr @ -78 °C R1->R2 R3 Add Ethyl Benzoate solution (Acylation) R2->R3 R4 Stir for 2-3 hrs @ -78 °C R3->R4 W1 Quench with aq. NH4Cl R4->W1 W2 Warm to RT & Extract W1->W2 W3 Dry & Concentrate W2->W3 W4 Column Chromatography W3->W4 Final Final W4->Final Pure Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Acylation picoline 2-Picoline anion Picolyl Anion (Nucleophile) picoline->anion THF, -78 °C nBuLi n-BuLi ester Ethyl Benzoate (Electrophile) anion->ester Attack intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack product This compound intermediate->product Collapse & Elimination of EtO-

Caption: Reaction mechanism illustrating picolyl anion formation and subsequent acylation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction yield is very low or I recovered only starting material. What went wrong?

A: This is a common issue often traced back to the deprotonation step.

  • Cause 1: Inactive Base. n-Butyllithium is highly reactive and degrades upon exposure to air and moisture. If your n-BuLi is old or has been handled improperly, its effective concentration will be lower than stated.

    • Solution: Use a fresh bottle of n-BuLi or titrate the solution before use (e.g., with diphenylacetic acid) to determine its exact molarity.

  • Cause 2: Presence of Moisture. The picolyl anion is an extremely strong base and will be instantly quenched by any protic species, especially water.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents; THF should be freshly distilled from a suitable drying agent like sodium/benzophenone. Ensure the 2-picoline is also anhydrous.

  • Cause 3: Incorrect Temperature. The picolyl anion can be unstable at higher temperatures. If the temperature rises significantly during the addition of n-BuLi or the electrophile, side reactions can occur.

    • Solution: Maintain a strict temperature of -78 °C throughout the addition steps. Add reagents slowly and dropwise to prevent exothermic spikes.

Q: My final product is contaminated with numerous byproducts that are difficult to separate. How can I improve the reaction's selectivity?

A: The formation of byproducts often results from poor control over reaction conditions or stoichiometry.

  • Cause 1: Di-acylation or Self-Condensation. If the newly formed product (the target ketone) is deprotonated, it can react further.

    • Solution: Use of the correct stoichiometry is critical. A slight excess of the base (1.1 eq.) is often optimal to ensure full conversion of the picoline, but a large excess should be avoided. Add the electrophile slowly to the picolyl anion solution, not the other way around. This maintains a low concentration of the electrophile, minimizing side reactions.

  • Cause 2: Competing Reactions with the Electrophile. If using a highly reactive electrophile like benzoyl chloride, competing reactions can be more prevalent.

    • Solution: While benzoyl chloride is reactive, esters like ethyl benzoate or even benzonitrile provide a more controlled reaction, often leading to cleaner product formation.[3] Consider switching to a less reactive electrophile.

Q: The reaction mixture turned black instead of the expected deep red/brown. What does this indicate?

A: A black, tarry appearance often signifies decomposition. This is typically caused by allowing the reaction temperature to rise too high after the formation of the picolyl anion, leading to polymerization or other decomposition pathways. Adhering strictly to the -78 °C protocol is the best preventative measure.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, such as Lithium Diisopropylamide (LDA)?

A: Yes, LDA is an excellent alternative to n-BuLi for this transformation. As a strong, non-nucleophilic hindered base, it is highly effective at deprotonating the picoline methyl group. It is often prepared in situ from diisopropylamine and n-BuLi, which can be advantageous. However, it requires careful preparation and handling.

Q: What is the impact of choosing different electrophiles (e.g., benzonitrile vs. ethyl benzoate)?

A: The choice of electrophile affects reaction conditions and workup.

  • Ethyl Benzoate: A common and effective choice. The reaction involves nucleophilic acyl substitution. The workup is straightforward.

  • Benzonitrile: This is also a very effective electrophile.[3] The picolyl anion adds to the nitrile to form an imine anion intermediate, which is then hydrolyzed to the ketone product during the acidic workup step. This method can sometimes provide higher yields and fewer byproducts.[3]

  • Benzoyl Chloride: While highly reactive, it can lead to more side reactions, such as the formation of enolates and subsequent over-acylation. Its use requires extremely careful temperature control and addition rates.

Q: How can I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method. Periodically (e.g., every 30-60 minutes), carefully quench a small aliquot of the reaction mixture with a drop of methanol before spotting it on a TLC plate. Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize under UV light. The disappearance of the 2-picoline spot and the appearance of a new, lower Rf spot indicates product formation.

Q: What are the key safety precautions for this reaction?

A: This reaction involves highly reactive and pyrophoric reagents.

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air). It must be handled under an inert atmosphere at all times using proper syringe techniques. It also reacts violently with water.

  • Cryogenic Baths: A dry ice/acetone bath is extremely cold (-78 °C). Use appropriate thermal gloves and handle with care to avoid frostbite.

  • Solvents: THF is highly flammable. Work in a well-ventilated fume hood away from ignition sources.

Optimization Parameters Summary

The following table summarizes key variables and their typical impact on the reaction outcome.

ParameterRecommended ConditionRationale & Impact on Optimization
Base n-BuLi (1.1 eq.) or LDAStrong, non-nucleophilic bases are required for efficient deprotonation. Incorrect stoichiometry can lead to incomplete reaction or side products.
Solvent Anhydrous THFAprotic ether solvent is necessary. Must be rigorously dried to prevent quenching the base and anion.
Temperature -78 °CCritical for the stability of the picolyl anion and for controlling the selectivity of the acylation step. Prevents decomposition and side reactions.
Electrophile Ethyl Benzoate or BenzonitrileOffers a good balance of reactivity and selectivity. More reactive electrophiles like acid chlorides may reduce yield due to side reactions.[3]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the decomposition of the highly reactive organolithium reagents and intermediates.

By carefully controlling these parameters and understanding the underlying chemical principles, researchers can reliably optimize the synthesis of this compound for applications in medicinal chemistry and materials science.

References

  • Kröhnke pyridine synthesis - Wikipedia. Wikipedia. [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies - Impactfactor. Impactfactor. [Link]

  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. ResearchGate. [Link]

  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents.
  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic - American Chemical Society. American Chemical Society. [Link]

  • Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed. PubMed. [Link]

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Technical Support Center: Purification of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one (also known as 2-phenacylpyridine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate.[1] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Physicochemical Properties and Initial Assessment

A thorough understanding of the physicochemical properties of this compound is the foundation of any successful purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₃H₁₁NOProvides the basis for molecular weight calculation.
Molecular Weight 197.24 g/mol Essential for calculating molar equivalents and reaction yields.
Appearance Typically a yellow liquid or solid at room temperature.[2]The color of the crude product can indicate the presence of impurities.
Melting Point Varies; reported for related compounds (e.g., 1-phenyl-2-(pyridin-4-yl)ethanone: 100-105 °C)A sharp melting point is a good indicator of purity. A broad melting range suggests the presence of impurities.
Boiling Point High boiling point; distillation is often not the preferred method of purification.Susceptible to decomposition at high temperatures.
Solubility Soluble in many organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes and water.Crucial for selecting appropriate solvents for recrystallization and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a 2-picoline derivative with a benzoyl compound. Potential impurities include:

  • Unreacted Starting Materials: Such as 2-picoline and the benzoyl derivative.

  • Side Products: Depending on the reaction conditions, over-alkylation or other side reactions can occur.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Solvent Residues: Traces of the reaction solvent.

Q2: Which purification method is best for my scale?

A2:

  • Milligram to Gram Scale: Flash column chromatography is highly effective for purifying small to moderate quantities of the compound and for separating closely related impurities.

  • Gram to Kilogram Scale: Recrystallization is generally more practical and economical for larger quantities, provided a suitable solvent system can be identified.

Q3: How can I assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A single spot on the TLC plate is a good indication of purity.

  • Melting Point Analysis: A sharp and narrow melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantitative purity analysis.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Recrystallization Troubleshooting

Q4: My compound is not dissolving in the hot solvent, even after adding a large volume. What should I do?

A4: This indicates that the solvent is not a good choice for your compound at elevated temperatures.

  • Solution: You will need to select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] Experiment with small amounts of your crude product in different solvents to find a suitable one. A rule of thumb is that "like dissolves like," so if your compound has polar functional groups, try more polar solvents.

Q5: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A5: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

  • Solution 1 (Re-dissolve and Cool Slowly): Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can do this by insulating the flask.

  • Solution 2 (Change Solvent System): The chosen solvent may be too good at dissolving your compound. Try a solvent in which your compound is less soluble, or use a two-solvent system. In a two-solvent system, you dissolve your compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Q6: The crystals I obtained are very fine and powdery. How can I get larger crystals?

A6: The formation of very small crystals is often a result of rapid cooling.

  • Solution: Slower cooling rates promote the growth of larger, more well-defined crystals.[4] After dissolving your compound in the hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop before placing it in an ice bath.

Q7: My yield after recrystallization is very low. What are the possible reasons?

A7: Low yield can be due to several factors:

  • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[5]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, you can lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Insufficient cooling: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.

Q8: My product is still colored after recrystallization. How can I remove colored impurities?

A8: Colored impurities are often polar and can be removed with activated charcoal.

  • Solution: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Column Chromatography Troubleshooting

Q9: What is a good starting solvent system for column chromatography?

A9: The ideal solvent system (eluent) should provide a good separation of your compound from its impurities on a TLC plate.

  • Recommendation: A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Start with a low concentration of ethyl acetate (e.g., 10%) and gradually increase the polarity. The target Rf value for your compound on a TLC plate should be around 0.25-0.35 for optimal separation on a column.[6][7]

Q10: My compound is streaking on the TLC plate. What does this indicate?

A10: Streaking on a TLC plate can have several causes:

  • Overloading: You may have spotted too much of your sample on the plate. Try spotting a more dilute solution.

  • Compound is too polar for the solvent system: The compound is strongly adsorbed to the silica gel and does not move up the plate properly. Try a more polar eluent.

  • Acidic/Basic Nature: this compound has a basic pyridine ring. This can interact strongly with the slightly acidic silica gel, causing streaking. Adding a small amount of a base, like triethylamine (0.5-1%), to your eluent can often resolve this issue by neutralizing the acidic sites on the silica.[8]

Q11: The separation between my product and an impurity is very poor. How can I improve it?

A11: Poor separation means the Rf values of your product and the impurity are too close.

  • Solution 1 (Optimize Solvent System): Try a less polar solvent system. This will cause all the compounds to move more slowly down the column, potentially increasing the separation between them.

  • Solution 2 (Gradient Elution): Start with a non-polar solvent system to elute the less polar impurities first. Then, gradually increase the polarity of the eluent to elute your product, leaving the more polar impurities on the column.[9]

  • Solution 3 (Change Adsorbent): If optimizing the solvent system doesn't work, you could try a different stationary phase, such as alumina.

Q12: My compound is not eluting from the column, even with a very polar solvent system.

A12: This suggests that your compound is very strongly adsorbed to the stationary phase.

  • Possible Cause: The pyridine nitrogen might be strongly interacting with the acidic silica gel.

  • Solution: As mentioned for TLC streaking, adding a small amount of triethylamine to your eluent can help to elute the compound. In more extreme cases, a solvent system containing methanol might be necessary.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The choice of solvent is critical and should be determined by preliminary small-scale solubility tests. Ethanol or a mixture of ethanol and water is often a good starting point.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube in a warm water bath to see if the compound dissolves. Then, cool the test tube to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying smaller quantities of the compound.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the product.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the chosen eluent.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure with a pump or compressed air to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product purity_check Initial Purity Assessment (TLC) start->purity_check scale Determine Scale large_scale > 5g scale->large_scale Large Scale small_scale < 5g scale->small_scale Small Scale purity_check->scale recrystallization Recrystallization large_scale->recrystallization chromatography Column Chromatography small_scale->chromatography final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: Decision tree for selecting the appropriate purification method.

Workflow for Flash Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Solvent System Selection) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Concentrated Solution) packing->loading elution 4. Elution (Apply Pressure) loading->elution collection 5. Fraction Collection elution->collection monitoring 6. TLC Monitoring of Fractions collection->monitoring pooling 7. Combine Pure Fractions monitoring->pooling evaporation 8. Solvent Removal (Rotary Evaporator) pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Step-by-step workflow for flash column chromatography.

References

  • Synthesis of 6-substituted 2-phenacylpyridines From 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium Salt. Org Biomol Chem. 2016;14(45):10674-10682. [Link]

  • Experiment 2: Recrystallization. Department of Chemistry, University of Calgary. [Link]

  • Column chromatography. Columbia University. [Link]

  • 1-phenyl-2-pyridazin-4-ylethanone. ChemSynthesis. [Link]

  • 1-Phenyl-1-ethanone. ChemBK. [Link]

  • Column chromatography. Columbia University. [Link]

  • Purification: Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • Recrystallisation experimental techniques required. University of Calgary. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. University of Wisconsin-Madison. [Link]

  • Recrystallization. YouTube. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Recrystallization and Melting Point Analysis. YouTube. [Link]

  • SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. TSI Journals. [Link]

  • Synthesis of pyridine and 3-picoline.
  • 1-Phenyl-2-(phenylsulphonyl)ethan-1-one. PubChem. [Link]

  • Ethanone, 1,2-diphenyl-. NIST WebBook. [Link]

  • Pyridine/picoline production process.
  • Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. The Royal Society of Chemistry. [Link]

  • How to synthesis 2-methyl pyridin (2-Picoline) from MeI? ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one (also known as 2-phenacylpyridine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient production of your target molecule.

I. Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems

This section addresses specific experimental issues, providing causal explanations and actionable protocols to get your reaction back on track.

Problem 1: Low or No Product Yield

Question: I am seeing very low conversion of my 2-picoline starting material and a correspondingly low yield of this compound. What are the likely causes?

Answer:

Low yield in this synthesis almost invariably points to issues with the initial deprotonation of 2-picoline. The acidity of the methyl protons on 2-picoline is relatively low (pKa ≈ 34), necessitating a very strong base and strictly anhydrous conditions for quantitative formation of the nucleophilic picolyl anion.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Insufficiently Strong Base Bases like LDA (pKa of conjugate acid ≈ 36) may not be strong enough for complete deprotonation, leading to an equilibrium with a low concentration of the picolyl anion.[1]Use a stronger base such as n-Butyllithium (n-BuLi) or Phenyllithium (PhLi) (pKa of conjugate acids > 40) to ensure irreversible and complete deprotonation.[1]
Moisture in Reaction Organolithium bases react rapidly with water. Any trace moisture in the glassware, solvent, or 2-picoline will quench the base, preventing deprotonation.Flame-dry all glassware under vacuum or in a nitrogen stream before use. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure 2-picoline is dry, for instance by distillation from CaH₂.
Degraded Base n-BuLi and other organolithium reagents degrade over time, especially with improper storage. This leads to a lower actual concentration than stated on the bottle.Titrate your organolithium reagent before use to determine its exact molarity. A common method is titration against a known amount of diphenylacetic acid in THF.
Incorrect Reaction Temperature Deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions of the strong base with the solvent (e.g., THF). However, the subsequent acylation may require warming.Perform the deprotonation at -78 °C to 0 °C. For the acylation step, the temperature may need to be carefully controlled. Too low a temperature may slow the reaction, while too high a temperature can promote side reactions.[2]
Problem 2: Presence of a Major Impurity with a Higher Molecular Weight

Question: My mass spectrometry analysis shows a significant peak corresponding to a mass of C₂₀H₁₅NO (M+77) or C₂₁H₁₇NO₂ (M+105) relative to my product. What is this impurity?

Answer:

This is a classic sign of over-acylation . The product, this compound, has an acidic methylene proton (α- to both the carbonyl and the pyridine ring) which can be deprotonated by any excess strong base or even the newly formed picolyl anion. The resulting enolate can then react with another molecule of your benzoylating agent (e.g., benzoyl chloride).

Mechanism of Over-acylation:

Over_Acylation cluster_main Main Reaction cluster_side Side Reaction: Over-acylation Picolyl Picolyl Anion Product Desired Product (this compound) Picolyl->Product 1. Attack Benzoyl Benzoyl Chloride Benzoyl->Product 2. Elimination Product_node Desired Product Enolate Product Enolate Product_node->Enolate Deprotonation Base Strong Base (e.g., excess n-BuLi) Base->Enolate Over_Product Over-acylated Byproduct Enolate->Over_Product Acylation Benzoyl_side Benzoyl Chloride Benzoyl_side->Over_Product

Caption: Pathway for the formation of the over-acylated byproduct.

Troubleshooting Over-acylation:

Strategy Protocol
Control Stoichiometry Use a slight excess (1.05-1.1 equivalents) of 2-picoline relative to the base, and add the base to the 2-picoline solution. This ensures no excess base is present after anion formation. Subsequently, add the benzoylating agent in a controlled manner, aiming for a 1:1 stoichiometry with the generated picolyl anion.
Reverse Addition Slowly add the generated picolyl anion solution to a solution of the benzoylating agent at low temperature. This ensures the benzoylating agent is always in excess relative to the nucleophile, minimizing the chance for the product to react.
Choice of Electrophile Consider using a less reactive benzoylating agent than benzoyl chloride, such as ethyl benzoate. The reaction will be slower but can be more controllable.
Problem 3: Formation of Self-Condensation Products

Question: I'm observing a complex mixture of high molecular weight impurities, and my TLC plate is showing a streak of polar compounds near the baseline. What could be happening?

Answer:

This is characteristic of a base-catalyzed aldol self-condensation of your product. The enolate of this compound can attack the carbonyl group of another molecule of the product. This leads to a β-hydroxy ketone adduct, which can then dehydrate to form a conjugated enone. These are often colored, polar compounds that can polymerize further.[3]

Mechanism of Self-Condensation:

Aldol_Condensation Product1 Product Molecule 1 Enolate Product Enolate Product1->Enolate Deprotonation Base Base Base->Enolate Adduct β-Hydroxy Ketone Adduct Enolate->Adduct Nucleophilic Attack Product2 Product Molecule 2 Product2->Adduct Final_Product Dehydrated Condensation Product Adduct->Final_Product - H₂O (Dehydration)

Caption: Aldol self-condensation pathway of the ketone product.

Preventing Self-Condensation:

Strategy Protocol
Temperature Control Maintain low temperatures throughout the reaction and workup. The rate of aldol condensation is highly temperature-dependent.
Careful Quenching Quench the reaction promptly and effectively once complete. Slowly add the reaction mixture to a cold, weakly acidic solution (e.g., saturated aqueous NH₄Cl) to neutralize any remaining base and the intermediate alkoxide. Avoid quenching with just water if a strong base was used, as this can create a strongly basic aqueous phase.
Workup pH During the workup, avoid strongly basic conditions. If an aqueous wash is needed, use neutral or slightly acidic water.

II. Frequently Asked Questions (FAQs)

Q1: What is the best electrophile to use: benzoyl chloride or an ester like ethyl benzoate?

Both can be effective, but they offer a trade-off between reactivity and selectivity.

Electrophile Pros Cons
Benzoyl Chloride Highly reactive, leading to faster reaction times and often higher conversion.Reactivity can be difficult to control, increasing the risk of over-acylation and other side reactions.[4][5]
Ethyl Benzoate Less reactive, allowing for more controlled addition and reducing the likelihood of over-acylation. The ethoxide leaving group is less basic than chloride.The reaction is slower and may require higher temperatures or longer reaction times to go to completion.

Recommendation: For initial attempts and better control, ethyl benzoate is often a safer choice. If using benzoyl chloride, employ reverse addition and careful temperature control.

Q2: Can the pyridine nitrogen interfere with the reaction?

Yes. The nitrogen atom in 2-picoline is a nucleophile and can compete with the picolyl anion for the electrophile, particularly with highly reactive acylating agents like benzoyl chloride. This forms an N-acylpyridinium salt.[6][7] This side reaction consumes both starting material and reagent. Using a less reactive electrophile or sterically hindered conditions can mitigate this.

Q3: My reaction turns a dark color (black or dark brown). Is this normal?

A color change is expected. The formation of the picolyl anion often results in a deep red or orange solution.[1] However, the development of a very dark, tarry appearance can indicate decomposition or polymerization, often due to excessive heat or unquenched reactive intermediates. If accompanied by low yield, this suggests a need to revisit temperature control and quenching procedures.

Q4: What is the best way to purify the final product?

Purification typically involves a combination of extraction and chromatography or recrystallization.

Step-by-Step Purification Protocol:

  • Quench: Carefully quench the reaction mixture in cold saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash (Optional): To remove any unreacted 2-picoline, wash the combined organic layers with dilute HCl (e.g., 1M). The desired product is a ketone and should remain in the organic phase, while the basic 2-picoline will form a water-soluble salt. Caution: Ensure your product is stable to acidic conditions.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Column Chromatography: This is the most effective method for removing side products like the over-acylated species or aldol adducts. Use silica gel with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield a highly pure product.

III. References

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. Available at: [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. Available at: [Link]

  • National Institutes of Health. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Available at: [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]

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  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Available at: [Link]

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  • Google Patents. (n.d.). CN100448534C - Process for preparing 2-picoline and 4-picoline. Available at:

  • PubChem. (n.d.). Benzoyl chloride. Available at: [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]

  • Google Patents. (n.d.). CN101654432A - Method for N-alkylation of 2-pyridone. Available at:

  • ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. Available at: [Link]

  • Tiwari Academy Discussion Forum. (2024). How does benzoylation differ from general acylation in amines, and what role does pyridine play in acylation reactions?. Available at: [Link]

  • YouTube. (2022). How to remove pyridine from your reaction crude?. Available at: [Link]

  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine. Available at: [Link]

  • Google Patents. (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine. Available at:

  • ACS Publications. (n.d.). A New and Convenient Alkylation and Acylation of Pyridine N-Oxides. Available at: [Link]

  • ResearchGate. (n.d.). C–H activation of 2-phenyl pyridine with benzyl chloride by acylation. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. Available at: [Link]

  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine. Available at:

  • ResearchGate. (n.d.). Reaction of Acetyl and Benzoyl Chlorides with Pyridines and Pyridine N-Oxides. Available at: [Link]

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Technical Support Center: 1-Phenyl-2-(pyridin-2-yl)ethan-1-one Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-2-(pyridin-2-yl)ethan-1-one (also known as 2-phenacylpyridine). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this versatile ketone.

I. Enolate Formation and Subsequent Alkylation

The generation of an enolate from this compound is a critical step for many synthetic transformations, including alkylations and aldol reactions. However, several issues can arise during this process.

FAQ 1: My enolate formation is incomplete, leading to low yields in subsequent reactions. How can I ensure complete deprotonation?

Incomplete enolate formation is a common problem that can significantly impact your reaction's efficiency. The key to resolving this lies in the careful selection of the base and reaction conditions.

  • Understanding the Acidity: The methylene protons (α-protons) of this compound are acidic due to their position between two electron-withdrawing groups (the phenyl ketone and the pyridine ring). However, their pKa is still relatively high, meaning a strong base is required for complete deprotonation.

  • Choosing the Right Base: For irreversible and quantitative enolate formation, a strong, non-nucleophilic base is recommended. Lithium diisopropylamide (LDA) is an excellent choice for this purpose.[1][2][3] Using weaker bases like sodium ethoxide or potassium tert-butoxide can lead to an equilibrium between the ketone and the enolate, resulting in a mixture of starting material and product.[4]

  • Reaction Conditions:

    • Temperature: Perform the deprotonation at low temperatures, typically -78 °C, to prevent side reactions and ensure kinetic control.[3]

    • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for LDA-mediated enolate formation. Ensure your solvent is completely dry, as any trace of water will quench the LDA and the enolate.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the enolate from reacting with oxygen or moisture.

Protocol for Quantitative Enolate Formation:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate LDA in situ.

  • To the freshly prepared LDA solution, add a solution of this compound in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation before adding your electrophile.

FAQ 2: I'm observing significant amounts of O-alkylation instead of the desired C-alkylation. How can I favor the formation of the C-C bond?

Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[5][6] Several factors influence the C- vs. O-alkylation ratio.

  • Nature of the Electrophile: "Hard" electrophiles, such as silyl chlorides and triflates, tend to react at the "harder" oxygen atom. "Softer" electrophiles, like alkyl iodides and bromides, are more likely to react at the "softer" carbon atom.[7]

  • Counterion: The nature of the metal counterion plays a crucial role. Smaller, more coordinating cations like Li⁺ associate more tightly with the oxygen atom, sterically hindering O-alkylation and favoring C-alkylation.[8] Larger, less coordinating cations like K⁺ or the use of crown ethers can promote O-alkylation.

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and promoting C-alkylation. However, protic solvents are generally incompatible with strong bases like LDA. In aprotic solvents like THF, the choice of counterion and electrophile becomes even more critical.

Strategies to Promote C-Alkylation:

StrategyRationale
Use a lithium enolate (e.g., with LDA). The small Li⁺ cation coordinates strongly with the oxygen, favoring C-alkylation.[8]
Choose a "soft" electrophile (e.g., an alkyl iodide). Soft electrophiles have a greater orbital overlap with the carbon atom of the enolate.[7]
Avoid highly polar aprotic solvents like HMPA or DMPU unless necessary. These solvents can solvate the cation, leading to a more "naked" and reactive oxygen atom.

dot digraph "C- vs O-Alkylation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

enolate [label="[Enolate Anion]"]; c_alkylation [label="C-Alkylation Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; o_alkylation [label="O-Alkylation Product\n(Enol Ether)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; electrophile [label="Electrophile\n(R-X)"];

enolate -> c_alkylation [label="Soft Electrophile\n(e.g., R-I)\nLi+ counterion"]; enolate -> o_alkylation [label="Hard Electrophile\n(e.g., R-OTf, R3SiCl)\nK+ counterion"]; electrophile -> enolate [style=invis]; } Caption: Factors influencing C- versus O-alkylation of the enolate.

FAQ 3: My alkylation reaction is plagued by polyalkylation. How can I achieve mono-alkylation?

Polyalkylation occurs when the mono-alkylated product is deprotonated by the remaining enolate or base, leading to the formation of di- and poly-alkylated species.[9]

  • Quantitative Enolate Formation: The most effective way to prevent polyalkylation is to ensure that the starting ketone is completely converted to the enolate before the alkylating agent is added.[10] This is another reason why using a stoichiometric amount of a strong base like LDA is crucial.

  • Order of Addition: Always add the alkylating agent to the pre-formed enolate solution. Do not add the base to a mixture of the ketone and the alkylating agent.

  • Equivalents of Alkylating Agent: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent to ensure that all the enolate is consumed.

II. Aldol and Related Condensation Reactions

This compound can act as a nucleophile (after enolization) in aldol and related condensation reactions.

FAQ 4: My aldol reaction has a very low yield, and I mostly recover the starting material. What is going wrong?

Low yields in aldol reactions are often due to an unfavorable equilibrium or the occurrence of a retro-aldol reaction.[11][12]

  • Reversibility: The aldol addition is a reversible reaction. To drive the reaction forward, you can often dehydrate the initial aldol adduct to form a stable α,β-unsaturated ketone.[13][14] This is often achieved by heating the reaction mixture.[1][15]

  • Temperature Control: Low temperatures generally favor the aldol addition product, while higher temperatures promote the retro-aldol reaction and subsequent dehydration.[13][16] If you want to isolate the β-hydroxy ketone, it is essential to run the reaction at low temperatures and carefully neutralize the base during workup.

FAQ 5: I am trying to perform a crossed aldol reaction with another enolizable carbonyl compound, and I'm getting a complex mixture of products. How can I improve the selectivity?

Crossed aldol reactions between two different enolizable carbonyl compounds can lead to a mixture of up to four different products, making purification a nightmare.[1][11]

  • Use a Non-Enolizable Partner: The most straightforward approach is to use a reaction partner that cannot form an enolate, such as benzaldehyde or formaldehyde.[17][18] In this case, this compound will be the sole nucleophile.

  • Pre-form the Enolate: As with alkylations, you can pre-form the enolate of this compound using LDA at low temperature before adding the second carbonyl compound.[1][11] This ensures that only one nucleophile is present in the reaction mixture.

  • Slow Addition: Slowly adding the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base can also help to minimize self-condensation.[1][19]

dot digraph "Aldol_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Decision workflow for troubleshooting common aldol reaction issues.

III. Purification and Handling

The purification of this compound and its derivatives can present its own set of challenges.

FAQ 6: I am having difficulty purifying my product by column chromatography. It seems to be degrading on the silica gel. What can I do?

The basicity of the pyridine ring can cause issues during silica gel chromatography, leading to peak tailing and potential degradation.[20]

  • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), to your eluent. This will improve the peak shape and reduce the risk of degradation.

  • Alternative Stationary Phases: If the problem persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

FAQ 7: My product is "oiling out" during recrystallization. How can I obtain solid crystals?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, often because the melting point of the compound is lower than the boiling point of the solvent.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[21][22][23] For a polar compound like this compound, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[24]

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of the pure solid, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[21]

    • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

    • Lowering the Temperature: Slowly cool the solution to room temperature, and then place it in an ice bath or refrigerator to further decrease the solubility of your compound.

References

  • Wikipedia. (2023). Self-condensation. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Dehydration of Aldol Products: Synthesis of Enones. Retrieved from [Link]

  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Aldol Condensation. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What prevents the aldol condensation between the two molecules of acetone during anisalacetone synthesis?. Retrieved from [Link]

  • Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • Reddit. (2021). in the lab how do you practically prevent the aldol product from dehydrating. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Quora. (2016). Can I stop the aldol reaction from happening after enolate forms?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.
  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Carbonyl Chemistry :: Overview of Enolate Alkylations. Retrieved from [Link]

  • Wikipedia. (2023). Aldol reaction. Retrieved from [Link]

  • JoVE. (2023). Video: Crossed Aldol Reaction Using Weak Bases. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldol Condensation – Dehydration of Aldol Addition Product. Retrieved from [Link]

  • Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • PubMed. (2001). Why Is Alkylation of an Enolate Accompanied by So Much Polyalkylation?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Baumann, J. B. (1977). Solvent selection for recrystallization: An undergraduate organic experiment.
  • JoVE. (2020). Video: Recrystallization - Concept. Retrieved from [Link]

  • ResearchGate. (2002). Keto-enol Interconversion of 2-Phenacylfuran in aqueous solution and in the presence of surfactant micelles. Retrieved from [Link]

  • Imperial College London. (n.d.). Enolate Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Retro-aldol and retrosynthesis. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PubMed. (2016). Synthesis of 6-substituted 2-phenacylpyridines From 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium Salt. Retrieved from [Link]

  • PubMed. (2014). Enolate chemistry with anion-π interactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0979822A1 - Process for the preparation of 2-carbamoyl-pyridines.
  • Khan Academy. (n.d.). Enolate formation from ketones. Retrieved from [Link]

  • SciSpace. (2018). Anion–π Catalysis of Enolate Chemistry: Rigidified Leonard Turns as a General Motif to Run Reactions on Aromatic Surfaces. Retrieved from [Link]

  • National Institutes of Health. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Retrieved from [Link]

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How to avoid byproduct formation in 1-Phenyl-2-(pyridin-2-yl)ethan-1-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 1-Phenyl-2-(pyridin-2-yl)ethan-1-one. This versatile ketone is a cornerstone intermediate for synthesizing a wide array of complex heterocyclic systems.[1] However, its reactivity, particularly at the active methylene bridge, can lead to challenging byproduct formation.

This guide is structured as a series of frequently encountered problems in a Q&A format. It moves beyond simple procedural steps to explain the underlying chemical principles governing byproduct formation, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Alkylation Reactions at the C-2 Methylene Position

The protons on the carbon between the phenylcarbonyl and pyridinyl groups are acidic, making this position a prime target for deprotonation and subsequent alkylation. However, this reactivity is also the source of common side reactions.

Question 1: I'm seeing a second alkyl group added to my product. Why is my reaction yielding a dialkylated byproduct?

Answer: This is a classic case of over-alkylation , a common issue when working with active methylene compounds.[2] The mono-alkylated product you desire still possesses one acidic proton on the α-carbon. If excess base or unreacted enolate is present, this proton can be removed, leading to a second nucleophilic attack on your alkylating agent.

Causality & Mechanism:

The mono-alkylated product can be deprotonated to form a new enolate, which then competes with the starting material's enolate for the electrophile.

Over_Alkylation SM Starting Material (this compound) Enolate1 Initial Enolate SM->Enolate1 + Base Mono_Product Desired Mono-alkylated Product Enolate1->Mono_Product + R-X Enolate2 Mono-alkylated Enolate Mono_Product->Enolate2 + Base (competing reaction) Di_Product Byproduct: Di-alkylated Product Enolate2->Di_Product + R-X Base Base RX R-X RX2 R-X O_vs_C_Alkylation cluster_main Alkylation Pathways Enolate Enolate Intermediate (Ambident Nucleophile) C_Alk C-Alkylation Product (Desired) Enolate->C_Alk Attack from Carbon (Thermodynamic Control) O_Alk O-Alkylation Byproduct (Silyl/Alkyl Enol Ether) Enolate->O_Alk Attack from Oxygen (Kinetic Control) Self_Condensation Enolate Enolate of Starting Ketone Ketone Neutral Starting Ketone Molecule Enolate->Ketone Side Reaction Pathway Aldehyde Partner Aldehyde (e.g., Benzaldehyde) Enolate->Aldehyde Desired Pathway (Faster if Aldehyde is more electrophilic) Byproduct Self-Condensation Byproduct (Dimer) Ketone->Byproduct Desired Desired Crossed Aldol Product Aldehyde->Desired

Figure 3. Desired vs. Self-Condensation Pathways.

Troubleshooting & Optimization Protocol:

ParameterProblematic ConditionRecommended OptimizationRationale
Reactant Choice Using an enolizable aldehyde partner.Use a non-enolizable aldehyde (e.g., benzaldehyde, formaldehyde).[3] This eliminates the possibility of the aldehyde self-condensing or acting as the nucleophile, simplifying the reaction mixture.
Order of Addition Adding base to a mixture of both carbonyl compounds.Method A (Slow Addition): Add the ketone slowly to a mixture of the base and the aldehyde. Method B (Pre-formation): Add the base to the ketone at low temp, then add this mixture to the aldehyde.In Method A, the enolate is formed in the presence of a large excess of the more reactive aldehyde electrophile. Method B is similar but offers more control.
Reactivity N/AAldehydes are inherently more electrophilic (less sterically hindered, no electron-donating alkyl groups) than ketones.[4] This inherent reactivity difference can be exploited. The enolate will preferentially attack the "more attractive" electrophilic center of the aldehyde.
Base Strong, stoichiometric base (e.g., NaOH, LDA)Catalytic base (e.g., 10-20 mol% NaOH or KOH) or a milder base like piperidine.Using a catalytic amount of base keeps the instantaneous concentration of the enolate low, reducing the rate of self-condensation.

Question 4: My condensation reaction stops at the β-hydroxy ketone stage and won't dehydrate to the α,β-unsaturated product. How can I push the reaction to completion?

Answer: The initial aldol addition product (a β-hydroxy ketone) requires an additional step—elimination of water (dehydration)—to form the final conjugated product. This elimination is often not spontaneous and requires specific conditions to proceed. In reactions involving picoline derivatives, the intermediate alcohol has been isolated, indicating it can be quite stable.

[5][6]Troubleshooting & Optimization Protocol:

Dehydration is essentially an elimination reaction (E1cb under basic conditions, E1/E2 under acidic conditions). You can promote it by:

MethodProcedureMechanism
Thermal Promotion After the initial addition is complete (monitored by TLC), heat the reaction mixture (reflux).Provides the activation energy needed for the elimination step. This is the most common method for base-catalyzed aldol condensations.
Acid Catalysis Isolate the crude β-hydroxy ketone adduct. Dissolve it in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, H₂SO₄) and heat with a Dean-Stark trap.The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). The trap removes water, driving the equilibrium towards the dehydrated product.
Two-Step Base Use a base like NaOH/KOH for the initial condensation. After the adduct is formed, add a stronger, non-nucleophilic base and heat to promote elimination.A stronger base can more effectively deprotonate the α-carbon to initiate the E1cb elimination pathway.

References

  • D. J. Ramon, M. Yus, "Asymmetric Multicomponent Reactions (AMCRs): The New Frontier," Angewandte Chemie International Edition, 2005, 44(11), 1602-1634.

  • BenchChem, "Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization," BenchChem Scientific Resources, 2025. Link

  • Chemistry Steps, "Imine and Enamine Hydrolysis Mechanism," ChemistrySteps.com. Link

  • J. Ashenhurst, "Enamines – formation, properties, reactions, and mechanisms," Master Organic Chemistry, 2010. Link

  • AK Lectures, "Alkylation of Active Methylene Compounds," YouTube, 2020. Link

  • Chemistry LibreTexts, "Enamine Reactions," chem.libretexts.org, 2023. Link

  • S. K. Guchhait, et al., "Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols," International Journal of Advanced Biotechnology and Research, 2014, 5(3), 423-428. Link

  • Wikipedia, "Self-condensation," en.wikipedia.org. Link

  • Organic Chemistry Portal, "Substitution of active methylenes," organic-chemistry.org. Link

  • A. T. Nielsen, W. R. Carpenter, "The Base-Catalyzed Self-Condensation of α,β-Unsaturated Ketones," The Journal of Organic Chemistry, 1963, 28(8), 2120–2124.

  • Shivaji College, "Active Methylene Compounds," University of Delhi Educational Resources. Link

  • M. A. de la Rosa, et al., "Unexpected intermediate 1-phenyl-2-(4-pyridyl)ethanol isolated from benz-aldehyde and 4-picoline condensation reaction," Semantic Scholar, 2002, Corpus ID: 94726588. Link

  • Chemistry LibreTexts, "The Aldol Reaction and Condensation of Ketones and Aldehydes," chem.libretexts.org, 2020. Link

  • E. Garcia, et al., "Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde," Journal of Molecular Structure, 2013, 1048, 308-313.

  • Jack Westin, "Aldehydes And Ketones Important Reactions," MCAT Content. Link

  • BenchChem, "this compound," Product Page B156941. Link

  • M. A. P. Martins, et al., "Update on the Synthesis of Enaminones," Chemical Reviews, 2011, 111(8), 4501-4549.

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Navigating the Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one (also known as 2-phenacylpyridine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable intermediate. We will focus on the robust and scalable Claisen condensation route, offering troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up.

Introduction

This compound is a key building block in medicinal chemistry and materials science, finding applications in the synthesis of various heterocyclic compounds.[1] Its scale-up, however, presents unique challenges that require a thorough understanding of the reaction mechanism and careful control of process parameters. This guide will equip you with the necessary knowledge to navigate these complexities.

Recommended Synthetic Approach for Scale-Up: The Claisen Condensation

While several synthetic routes to this compound exist, the Claisen condensation of 2-picoline with an acylating agent such as ethyl benzoate offers a balance of accessibility of starting materials and scalability. This reaction involves the deprotonation of the methyl group of 2-picoline to form a nucleophilic carbanion, which then attacks the carbonyl group of the ester.[2]

Below is a general workflow for the synthesis:

Synthesis Workflow reagents 2-Picoline + Ethyl Benzoate reaction Claisen Condensation reagents->reaction base Strong Base (e.g., NaNH2) base->reaction workup Aqueous Work-up reaction->workup purification Crystallization workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Claisen condensation.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the Claisen condensation for this compound synthesis.

Issue 1: Low or No Product Formation

Question: We are attempting a 10 L scale reaction and see very little to no formation of the desired product after the reaction time. What are the likely causes?

Answer:

Several factors can contribute to low or no product formation, especially during scale-up. Here’s a systematic approach to troubleshooting:

  • Base Inactivity or Insufficient Amount:

    • Causality: Strong bases like sodium amide (NaNH₂) are extremely sensitive to moisture.[3][4][5] Any residual water in your reactor, solvents, or starting materials will quench the base, rendering it ineffective. On a larger scale, ensuring completely anhydrous conditions is more challenging.

    • Solution:

      • Thoroughly dry all glassware and the reactor under vacuum with heating.

      • Use freshly opened, high-purity anhydrous solvents.

      • Ensure your 2-picoline and ethyl benzoate are anhydrous.

      • Consider using a slight excess of the base (e.g., 1.1-1.2 equivalents) to compensate for any minor moisture ingress.

  • Incorrect Reaction Temperature:

    • Causality: The deprotonation of 2-picoline is typically performed at low temperatures to control the reaction rate and prevent side reactions. If the temperature is too high during base addition, the base may react with the solvent or other components. Conversely, if the temperature is too low, the reaction kinetics may be too slow.

    • Solution:

      • Maintain a strict temperature profile. For the deprotonation step with NaNH₂ in an ether solvent, a temperature range of -10°C to 0°C is often recommended.

      • After the addition of the base, the reaction is typically allowed to warm to room temperature and then heated to reflux to drive the condensation. Ensure your heating and cooling systems are robust enough for the larger volume.

  • Poor Mixing:

    • Causality: In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions or prevent the reactants from coming into contact.

    • Solution:

      • Use an appropriate overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure good mixing throughout the reaction vessel.

      • The addition of the base should be done portion-wise or as a slurry with controlled stirring to ensure good dispersion.

Issue 2: Formation of Significant Byproducts

Question: Our crude NMR shows the desired product, but also significant impurities. What are the likely side reactions and how can we minimize them?

Answer:

The Claisen condensation can be accompanied by several side reactions. Identifying the byproducts is key to mitigating their formation.

  • Self-Condensation of Ethyl Benzoate:

    • Causality: Although less likely as ethyl benzoate lacks alpha-protons, impurities or side reactions can lead to related products.

    • Solution: This is generally not a major issue in this specific reaction.

  • Reaction of the Base with the Ester:

    • Causality: The strong base can potentially react with the carbonyl group of the ester, leading to amide formation (if using NaNH₂) or other degradation products.

    • Solution: Add the deprotonated 2-picoline solution to the ester, rather than the other way around. This ensures that the strong base is consumed in the desired deprotonation step before it has a chance to react with the ester.

  • Dimerization or Polymerization of 2-Picoline:

    • Causality: Under strongly basic conditions, 2-picoline can undergo side reactions.

    • Solution: Maintain the recommended temperature profile and avoid a large excess of the base.

Issue 3: Difficulties with Product Isolation and Purification

Question: We have a large volume of crude product, and purification by column chromatography is not practical. What are our options for large-scale purification?

Answer:

Crystallization is the most effective method for purifying large quantities of this compound.

  • Crystallization Challenges:

    • Oiling Out: The product may initially separate as an oil instead of a crystalline solid. This can be due to the presence of impurities or a too-rapid cooling rate.

    • Poor Crystal Formation: The product may form very fine needles that are difficult to filter and wash.

  • Solution: A Step-by-Step Crystallization Protocol:

    • Solvent Selection: A mixed solvent system of ethanol and water or isopropanol and water is often effective.

    • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

    • Controlled Cooling: Slowly add hot water to the hot alcohol solution until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature.

    • Seeding: If crystals do not form, adding a small seed crystal of the pure product can induce crystallization.[6]

    • Cooling and Aging: Once crystals begin to form, cool the mixture in an ice bath for a few hours to maximize the yield.

    • Filtration and Washing: Collect the crystals by filtration and wash with a cold ethanol/water mixture.

    • Drying: Dry the crystals under vacuum.

For a visual guide to large-scale crystallization, you can refer to resources on the topic.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of 2-picoline on a large scale?

A1: Sodium amide (NaNH₂) is a common and effective choice. However, it is a hazardous material and requires careful handling, especially on a large scale.[3][4][5] Sodium hydride (NaH) is another option, but it may require higher temperatures to initiate the reaction. Lithium diisopropylamide (LDA) is also a strong base but is often prepared in situ, which adds a step to the process. For industrial applications, sodium amide is often preferred due to its cost-effectiveness.

Q2: How can I monitor the progress of the reaction on a large scale?

A2: Taking aliquots for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is the most reliable method. For TLC, a mobile phase of ethyl acetate/hexanes (e.g., 30:70) can be used. The product is UV active. Benchtop NMR spectroscopy can also be a powerful tool for real-time reaction monitoring if available.[4]

Q3: What are the key safety precautions for this reaction at scale?

A3:

  • Handling Sodium Amide: This reagent is highly reactive with water and can be pyrophoric.[3][4][5] It should be handled under an inert atmosphere (nitrogen or argon). All personnel should be equipped with appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.

  • Exothermic Reaction: The reaction can be exothermic, especially during the quenching of the reaction with water. Ensure the reactor has an efficient cooling system and that the quench is performed slowly and with vigorous stirring.

  • Flammable Solvents: The use of flammable solvents like ethers and alcohols requires a well-ventilated area and adherence to all protocols for handling flammable liquids.

Q4: What are the expected yield and purity for this reaction?

A4: With careful optimization, yields of 60-75% can be achieved on a large scale. The purity of the product after crystallization should be >98% as determined by HPLC and NMR.

Detailed Experimental Protocols

Scale-Up Synthesis of this compound (Illustrative 10 L Scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Picoline93.131.0 kg10.741.0
Sodium Amide39.01462 g11.811.1
Ethyl Benzoate150.171.77 kg11.811.1
Anhydrous Toluene-5.0 L--
Anhydrous Diethyl Ether-2.0 L--

Procedure:

  • Reactor Setup: Set up a 20 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry.

  • Reagent Preparation: Charge the reactor with sodium amide (462 g) and anhydrous toluene (2.0 L). Cool the slurry to -5°C.

  • Deprotonation: Slowly add a solution of 2-picoline (1.0 kg) in anhydrous toluene (1.0 L) to the sodium amide slurry over 2-3 hours, maintaining the internal temperature between -5°C and 0°C.

  • Enolate Formation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Condensation: Cool the reaction mixture to 0°C. Add a solution of ethyl benzoate (1.77 kg) in anhydrous toluene (2.0 L) dropwise over 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and then heat to 50-60°C for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quenching: Cool the reaction mixture to 0°C. Slowly and carefully quench the reaction by the dropwise addition of water (5.0 L). Caution: This is an exothermic process.

  • Work-up: Separate the organic layer. Extract the aqueous layer with toluene (2 x 2.0 L). Combine the organic layers, wash with brine (2.0 L), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Large-Scale Purification by Crystallization
  • Dissolution: Transfer the crude product to a suitable vessel and add hot ethanol (e.g., 3-4 L). Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add activated carbon and stir for 30 minutes at reflux, then filter hot.

  • Crystallization: Slowly add hot water (e.g., 1-2 L) to the hot ethanol solution until the solution becomes persistently cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool in an ice bath for at least 4 hours.

  • Isolation: Collect the crystals by filtration, wash with a cold 1:1 ethanol/water solution, and dry under vacuum at 40-50°C.

Characterization of the Final Product

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, 1H), 7.95 (d, 2H), 7.65 (t, 1H), 7.55 (t, 1H), 7.45 (t, 2H), 7.20 (d, 1H), 7.10 (t, 1H), 4.30 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 197.5, 155.8, 149.3, 136.8, 136.7, 133.3, 128.7, 128.6, 124.0, 121.7, 45.9.

  • Mass Spectrometry (ESI+): m/z 198.09 [M+H]⁺.

  • Melting Point: 53-55 °C.

This comprehensive guide provides a solid foundation for the successful scale-up of this compound synthesis. By understanding the underlying chemistry and potential pitfalls, and by implementing the recommended procedures and safety precautions, researchers and production chemists can confidently and efficiently produce this important chemical intermediate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium amide. Retrieved from [Link]

  • University of Rochester. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Lisa Nichols. (2021, September 24). Crystallization, Large Scale [Video]. YouTube. [Link]

  • Lee, Y. R., et al. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Pharmaceuticals, 10(4), 89.
  • Krawczyk, W., et al. (2015). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • Kougoulos, E., et al. (2009). Rapid crystallization development and scale-up using in-process tools. Organic Process Research & Development, 13(6), 1239-1248.
  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Merli, D., et al. (2016). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography. Journal of Analytical & Bioanalytical Techniques, 7(2), 1-6.
  • Rebolledo, F., et al. (2009). An Efficient Chemoenzymatic Route to Biologically Active Pyridinic Amines.
  • Rybalova, T. V., et al. (2008). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry, 44(1), 108-112.
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2736.
  • Hill, D. R. (2023). Spectroscopy Data for Undergraduate Teaching.
  • Olsen, R. K. (1986). Synthesis and proton NMR spectrum of p-xylylenebis(2-(2-ethyl-1,3-propanediol)).

Sources

Technical Support Center: Optimizing 1-Phenyl-2-(pyridin-2-yl)ethan-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this versatile ketone intermediate. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting guides and in-depth FAQs to enhance your reaction outcomes. Our approach is grounded in mechanistic principles to explain the "why" behind the "how," ensuring you can adapt and innovate in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and related aryl pyridyl ketones.

Q1: Which catalytic systems are most effective for synthesizing this compound?

The choice of catalyst is critical and depends on the available starting materials, desired scale, and tolerance for specific reaction conditions. Three modern and highly effective approaches are prevalent:

  • Palladium-Catalyzed Cross-Coupling: This is a robust and versatile method. A common strategy involves the coupling of an organometallic pyridine reagent with a phenyl acyl derivative (or vice versa). For instance, palladium catalysts can facilitate the ortho-acylation of 2-aryl pyridines with various acyl sources.[1][2] Alternatively, a powerful approach is the coupling of arylboronic acids with carboxylic acids that are activated in situ, which avoids the need to prepare more reactive acyl chlorides.[3] These methods benefit from high functional group tolerance but require careful exclusion of air and moisture.

  • Visible-Light Photoredox Catalysis: This represents a cutting-edge strategy for C-H functionalization, offering mild reaction conditions. Specifically, site-selective C-H acylation of pyridinium salts can be achieved.[4][5] A key advantage is the ability to control regioselectivity; N-methoxypyridinium salts tend to favor acylation at the C2 position, which is ideal for the target molecule.[4][6] This method generates acyl radicals from readily available aldehydes, avoiding harsh reagents.

  • Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for certain transformations. For example, nickel can catalyze the addition of arylboronic acids to nitriles to form aryl ketones, providing a different synthetic route.[7][8]

The optimal choice involves a trade-off between catalyst cost, substrate availability, and reaction sensitivity. Palladium systems are well-documented and reliable, while photoredox catalysis offers modern, mild conditions with unique selectivity controls.

Q2: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?

Low yield is a frequent challenge that can often be traced back to a few key parameters. A systematic approach to troubleshooting is essential.

  • Atmospheric Control: For transition-metal catalysis (Pd, Ni), a strictly inert atmosphere is non-negotiable. Oxygen can oxidatively deactivate the active catalyst (e.g., Pd(0)), halting the catalytic cycle. Ensure your solvents are thoroughly degassed and the reaction is run under a positive pressure of nitrogen or argon.

  • Reagent Purity: The purity of starting materials is paramount. Traces of water can hydrolyze organometallic reagents or interfere with base activity. Solvents must be anhydrous. The pyridine starting material itself can be hygroscopic; ensure it is dry.

  • Catalyst and Ligand Integrity: Phosphine ligands used in palladium catalysis are often air-sensitive. Purchase high-purity ligands and handle them in a glovebox. The catalyst's pre-activation step, if required, must be performed correctly.

  • Base Selection and Stoichiometry: The choice and amount of base are crucial. In many cross-coupling reactions, the base (e.g., K₂CO₃, Cs₂CO₃) is involved in the catalytic cycle.[9] It must be strong enough to facilitate the key steps but not so strong as to cause unwanted side reactions. Ensure it is finely powdered and dry for optimal reactivity in heterogeneous mixtures.

  • Temperature and Reaction Time: Optimization of temperature is a balancing act. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side product formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product upon prolonged heating.

Below is a logical workflow for diagnosing low-yield issues.

LowYield_Workflow start Low Yield Observed check_atmosphere Verify Inert Atmosphere (N2 / Ar, Degassed Solvents) start->check_atmosphere check_reagents Confirm Reagent Purity & Stoichiometry (Anhydrous, Correct Equivalents) check_atmosphere->check_reagents check_catalyst Assess Catalyst/Ligand Activity (Fresh Source, Proper Handling) check_reagents->check_catalyst optimize_conditions Systematically Vary Conditions (Temperature, Concentration, Time) check_catalyst->optimize_conditions analyze_byproducts Identify Side Products (TLC, LC-MS, NMR) optimize_conditions->analyze_byproducts end Optimized Protocol analyze_byproducts->end

Caption: A workflow for troubleshooting low reaction yields.

Q3: I'm observing significant side product formation. How can I improve selectivity?

Poor selectivity often manifests as isomers (e.g., acylation at C3 or C4) or byproducts from competing reaction pathways.

  • Regioselectivity: The pyridine ring has multiple potentially reactive sites.

    • In photoredox catalysis , the regioselectivity is elegantly controlled by the N-substituent on the pyridinium salt. Using an N-methoxy group sterically and electronically favors the addition of the acyl radical to the C2-position.[4][5]

    • In palladium-catalyzed direct arylation , using a pyridine N-oxide starting material provides excellent selectivity for functionalization at the C2 position.[9] The N-oxide can then be easily removed in a subsequent reduction step.

  • Homo-coupling: This occurs when the organometallic reagent couples with itself. It can often be suppressed by slowly adding the organometallic reagent to the reaction mixture, keeping its instantaneous concentration low.

  • Over-alkylation/acylation: If the product itself can be further functionalized under the reaction conditions, multiple additions can occur. This is less common for this specific target but can be minimized by using a stoichiometry of 1:1 and stopping the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS).

Q4: My catalyst appears to be inactive. What should I check?

Catalyst failure is a frustrating but solvable problem. Before discarding a reaction, consider these points:

  • Source and Age: Is the catalyst from a reliable commercial source or freshly prepared? Palladium catalysts, especially on carbon (Pd/C), can lose activity over time.

  • Handling: Were the catalyst and any associated ligands (e.g., phosphines) handled with strict exclusion of air and moisture? Many are pyrophoric or rapidly oxidize.

  • Catalyst Poisons: Are there any functional groups in your starting materials that could act as catalyst poisons? Sulfur-containing compounds are notorious poisons for palladium. Trace impurities from previous synthetic steps can also inhibit catalysis.

  • Solubility: Is the catalyst soluble in the reaction medium? For homogeneous catalysis, if the catalyst crashes out of solution, the reaction will stop. A change in solvent or co-solvent may be necessary.

Data Summary and Protocols

Table 1: Comparison of Selected Catalytic Systems
FeaturePalladium-Catalyzed Cross-CouplingVisible-Light Photoredox Catalysis
Catalyst Pd(OAc)₂ with a phosphine ligand (e.g., P(tBu)₃)[9]Iridium or Ruthenium-based photosensitizer[5]
Key Reagents Pyridine N-oxide, Aryl bromideN-Methoxypyridinium salt, Aldehyde
Typical Conditions Anhydrous toluene, Base (K₂CO₃), 80-110 °C[9]1,2-DCE or similar solvent, Blue LED irradiation, Room Temp[5]
Pros High yields, well-established, broad substrate scope.Extremely mild conditions, high regioselectivity control, avoids organometallic reagents.
Cons Requires strict inert atmosphere, sensitive to catalyst poisons, higher temperatures.May require specialized photoreactor setup, substrate scope can be more specific.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide

This protocol is adapted from methodologies for the synthesis of 2-arylpyridines and serves as a foundational procedure.[9]

Objective: To synthesize 2-benzoylpyridine N-oxide as a precursor to the target ketone.

  • Setup: To an oven-dried Schlenk flask, add palladium acetate (Pd(OAc)₂, 2 mol%), tri-tert-butylphosphine tetrafluoroborate salt (P(tBu)₃-HBF₄, 4 mol%), and potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagents: Under a positive flow of inert gas, add pyridine N-oxide (1.0 equivalent), benzoyl chloride (1.1 equivalents), and anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-benzoylpyridine N-oxide can be purified by column chromatography on silica gel.

  • Deoxygenation: The purified N-oxide can be reduced to the final product, this compound, using a mild reducing agent like PCl₃ or by catalytic hydrogenation.

Protocol 2: Photoredox-Mediated C-H Acylation

This protocol is based on the principles of site-selective acylation of pyridinium salts.[4][5]

Objective: To synthesize this compound via C2-acylation.

  • Preparation of Pyridinium Salt: Prepare the N-methoxypyridinium salt by reacting pyridine with an appropriate methoxylating agent.

  • Setup: In a vial suitable for photochemical reactions, combine the N-methoxypyridinium salt (1.0 equivalent), benzaldehyde (1.5 equivalents), and a photoredox catalyst such as [Ir(dF(CF₃)ppy)₂(bpy)]PF₆ (1 mol%).

  • Reaction: Add anhydrous 1,2-dichloroethane (1,2-DCE) as the solvent. Seal the vial and irradiate with a blue LED lamp (λ ≈ 450 nm) at room temperature with stirring.

  • Monitoring: The reaction should be monitored for 12-24 hours by LC-MS for the formation of the desired product.

  • Work-up: Upon completion, the reaction mixture can be concentrated directly.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Mechanistic Insight: Palladium Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The palladium-catalyzed direct arylation follows a generally accepted cycle.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII CMD Concerted Metalation- Deprotonation PdII->CMD Pyridine N-Oxide, Base Intermediate Pyridyl-Pd(II)-Ar Ln CMD->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product Product RedElim->Product

Caption: Simplified catalytic cycle for Pd-catalyzed direct arylation.

This cycle illustrates the critical steps: Oxidative Addition of the aryl halide to the active Pd(0) catalyst, a Concerted Metalation-Deprotonation step involving the pyridine N-oxide, and finally, Reductive Elimination which forms the C-C bond of the product and regenerates the Pd(0) catalyst. Issues at any of these stages (e.g., failure of oxidative addition, slow reductive elimination) will halt the cycle and lead to poor yields.

References

  • Jung, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters. Available at: [Link]4][5][6]

  • Zhang, Q., et al. (2013). Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. Chemical Communications. Available at: [Link]1][2]

  • Wong, Y.-C., et al. (2010). Direct synthesis of arylketones by nickel-catalyzed addition of arylboronic acids to nitriles. Organic Letters. Available at: [Link]7]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]8]

  • Goossen, L. J., & Ghosh, K. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. European Journal of Organic Chemistry. Available at: [Link]3]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]9]

Sources

Technical Support Center: Cost-Effective Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one. This document is designed for researchers, chemists, and drug development professionals seeking a reliable and cost-effective methodology for preparing this valuable bifunctional scaffold.[1] As a key intermediate in the construction of diverse heterocyclic systems and photoactive compounds, a robust synthetic route is critical.[1] This guide provides a detailed experimental protocol, troubleshooting advice in a direct question-and-answer format, and the critical insights needed to ensure experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis.

Q1: What is the most cost-effective and scalable method for synthesizing this compound?

A1: For laboratory and pilot scales, one of the most efficient and economical routes is the acylation of a 2-picolyl anion with a benzoyl derivative. This method typically involves the deprotonation of 2-picoline (a readily available and inexpensive starting material) with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate the nucleophilic 2-picolyl anion. This anion is then reacted with an acylating agent such as methyl benzoate or benzoyl chloride. The use of common starting materials and reagents makes this a highly cost-effective approach.

Q2: What are the most critical parameters to control during this synthesis?

A2: The success of this reaction hinges on three critical parameters:

  • Anhydrous Conditions: The 2-picolyl anion is extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the anion, which would drastically reduce the yield.

  • Low Temperature: The deprotonation and subsequent acylation steps are highly exothermic and must be performed at low temperatures (typically -78 °C using a dry ice/acetone bath) to prevent side reactions, such as self-condensation or reaction with the solvent.

  • Stoichiometry: Precise control over the molar equivalents of the base and the electrophile is crucial. An excess of the base can lead to side reactions, while an excess of the electrophile can result in unreacted starting material, complicating purification.

Q3: How can I effectively monitor the reaction's progress?

A3: The most common method for monitoring this reaction is Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is carefully quenched with a proton source (like saturated ammonium chloride solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then spotted on a TLC plate alongside the starting materials (2-picoline and the benzoyl derivative). The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate reaction progression. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities include unreacted starting materials, benzoic acid (from hydrolysis of the ester or acid chloride), and potentially small amounts of self-condensation products. Purification is typically achieved through column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity will effectively separate the desired product from most impurities. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be used for further purification.

Part 2: Recommended Synthetic Protocol: Acylation of 2-Picolyl Anion

This section provides a detailed, step-by-step procedure for the synthesis.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware (Oven or Flame-Dried) setup Assemble Apparatus under Inert Atmosphere (N2/Ar) prep_glass->setup prep_solvent Prepare Anhydrous THF prep_solvent->setup prep_reagents Measure Reagents (2-Picoline, n-BuLi, Methyl Benzoate) cool_picoline Cool 2-Picoline in THF to -78 °C prep_reagents->cool_picoline setup->cool_picoline add_nBuLi Slowly Add n-BuLi (Maintain -78 °C) cool_picoline->add_nBuLi Deep red/brown color stir_anion Stir for 1 hr (Anion Formation) add_nBuLi->stir_anion add_ester Slowly Add Methyl Benzoate (Maintain -78 °C) stir_anion->add_ester warm_up Warm to Room Temp (Stir Overnight) add_ester->warm_up quench Quench with sat. NH4Cl warm_up->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify via Column Chromatography concentrate->chromatography

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Molar Eq.Notes
2-Picoline93.132.0 mL (2.14 g, 23.0 mmol)1.1Ensure it is dry. Distill from CaH₂ if needed.
n-Butyllithium (n-BuLi)64.069.2 mL (2.5 M in hexanes)1.1Handle with extreme care under inert gas.
Methyl Benzoate136.152.4 mL (2.60 g, 20.9 mmol)1.0Reagent grade, ensure dryness.
Tetrahydrofuran (THF)72.11100 mL-Anhydrous, inhibitor-free.
Saturated aq. NH₄Cl-50 mL-For quenching the reaction.
Ethyl Acetate (EtOAc)88.11200 mL-For extraction.
Brine (Saturated aq. NaCl)-50 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-For drying the organic phase.
Silica Gel (230-400 mesh)-~50 g-For column chromatography.
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: Add anhydrous THF (80 mL) and dry 2-picoline (2.0 mL, 23.0 mmol) to the flask via syringe.

  • Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (9.2 mL of a 2.5 M solution in hexanes, 23.0 mmol) dropwise over 15 minutes. The solution will turn a deep red or brownish color, indicating the formation of the 2-picolyl anion. Stir the mixture at -78 °C for 1 hour.

  • Acylation: In a separate dry flask, dissolve methyl benzoate (2.4 mL, 20.9 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the cold picolyl anion solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir overnight (approximately 12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 5% to 20% ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product (monitored by TLC) and concentrate to yield this compound.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Q: My reaction yield is very low or I recovered mostly starting material. What went wrong?

A: This is a common issue often related to the stability of the organolithium intermediate.

  • Possible Cause 1: Presence of Moisture or Protic Impurities.

    • Explanation: The 2-picolyl anion is a very strong base and will be instantly quenched by any trace of water or other acidic protons (e.g., from alcohols). This is the most frequent cause of failure.

    • Solution: Ensure all glassware is meticulously oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Ensure the starting 2-picoline is dry; if in doubt, distill it from calcium hydride (CaH₂).

  • Possible Cause 2: Inefficient Deprotonation.

    • Explanation: The quality of the n-butyllithium is critical. Over time, n-BuLi solutions can degrade, leading to a lower effective concentration.

    • Solution: Use a relatively new bottle of n-BuLi. If the reagent's activity is suspect, it can be titrated before use (e.g., using diphenylacetic acid). Ensure the addition is performed slowly at -78 °C to generate the anion efficiently.

  • Possible Cause 3: Reaction Temperature Was Too High.

    • Explanation: Allowing the temperature to rise significantly during the addition of n-BuLi or the electrophile can cause the anion to react with the solvent (THF) or undergo other side reactions.

    • Solution: Maintain a constant temperature of -78 °C throughout the addition steps. Use a properly insulated dry ice/acetone bath and monitor the internal reaction temperature.

Q: I see multiple spots on my TLC plate after the reaction, and purification is difficult. Why?

A: Formation of side products is likely due to issues with reaction control.

  • Possible Cause 1: Di-addition or Polymerization.

    • Explanation: If the addition of the methyl benzoate solution is too fast, localized high concentrations of the electrophile can react with the newly formed product enolate, leading to side products.

    • Solution: Add the electrophile solution slowly and dropwise to the stirred anion solution at -78 °C. This maintains a high concentration of the picolyl anion relative to the electrophile, favoring the desired 1:1 reaction.

  • Possible Cause 2: Self-Condensation of Methyl Benzoate.

    • Explanation: While less common under these conditions, a very slow addition of the base to the picoline could leave unreacted base to potentially react with the ester.

    • Solution: Follow the recommended order of addition: generate the picolyl anion completely first, and then add the ester electrophile.

Q: I'm having trouble with the workup; an emulsion formed during extraction.

A: Emulsions are common in basic reaction workups.

  • Explanation: The presence of partially soluble salts and basic pyridine nitrogen can lead to the formation of stable emulsions at the aqueous-organic interface.

  • Solution: To break the emulsion, add a significant amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer, forcing better separation. In stubborn cases, filtering the entire mixture through a pad of Celite can help break up the emulsion.

Part 4: Safety Precautions

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Always wear fire-resistant gloves, a lab coat, and safety glasses.

  • Solvents: Tetrahydrofuran (THF) and hexanes are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Cryogenic Bath: Dry ice and acetone form a bath at -78 °C. Handle dry ice with cryogenic gloves to prevent severe burns. Ensure good ventilation to prevent asphyxiation from carbon dioxide gas.

  • Quenching: The quenching of any unreacted n-BuLi is highly exothermic. Perform the quench slowly and carefully, preferably while cooling the flask in an ice bath.

Part 5: References

  • Vertex AI Search. (2026). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 1-Phenyl-2-(pyridin-2-yl)ethan-1-one, a versatile bifunctional scaffold, serves as a critical intermediate in the synthesis of a variety of heterocyclic compounds with potential biological activities.[1] Its purity directly influences the quality and impurity profile of the final drug substance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity analysis of this key intermediate, grounded in scientific principles and practical expertise.

The validation of analytical procedures is a critical aspect of quality control in the pharmaceutical industry, with regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) providing a framework for ensuring that analytical methods are suitable for their intended purpose.[2][3][4][5][6][7] This guide is structured to not only present methodologies but also to explain the rationale behind the selection of specific chromatographic conditions, thereby offering a robust, self-validating system for researchers and drug development professionals.

Section 1: Achiral Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

The primary goal of achiral purity analysis is to separate and quantify the main compound from any process-related impurities and degradation products. Reversed-phase HPLC is the workhorse of the pharmaceutical industry for this purpose due to its versatility and applicability to a wide range of compounds.[8]

Rationale for Method Selection

For a molecule like this compound, which contains both a phenyl and a pyridine ring, a C18 stationary phase is an excellent starting point. The hydrophobic interactions between the nonpolar C18 chains and the aromatic rings of the analyte provide strong retention. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of selectivity and retention time. The basic nature of the pyridine moiety (pKa around 5.2-6) necessitates the use of a buffered mobile phase to ensure consistent peak shape and retention.[9]

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer, pH 4.0

    • B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Workflow for Achiral Purity Analysis

Caption: Workflow for achiral purity analysis by RP-HPLC.

Section 2: Chiral Purity Assessment by Chiral HPLC

For pharmaceutical intermediates that may be used in the synthesis of chiral drugs, assessing enantiomeric purity is critical.[10] Even if the intermediate itself is not the final chiral product, the presence of enantiomeric impurities can affect the stereochemistry of subsequent reactions.

When is Chiral Analysis Necessary?

Chiral analysis of this compound would be essential if it is synthesized in a way that could introduce a chiral center, for instance, through asymmetric synthesis or if it is a precursor to a chiral molecule where the stereocenter is introduced at a later stage.[11] The presence of a stereogenic center in similar azole compounds necessitates methods to separate the enantiomeric pairs.[12]

Comparison of Chiral Stationary Phases (CSPs)

The choice of a chiral stationary phase is paramount for successful enantiomeric separation.[13] For a compound containing aromatic rings and a basic nitrogen, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

Chiral Stationary PhaseSeparation PrincipleSuitability for this compound
Cellulose-based (e.g., OD-H) Inclusion complexes, hydrogen bonding, dipole-dipole interactions.High - Aromatic rings can interact with the carbamate derivatives on the cellulose backbone.
Amylose-based (e.g., AD-H) Similar to cellulose, but with different spatial arrangement of chiral grooves.High - Offers a different selectivity profile to cellulose-based phases.
Pirkle-type (e.g., (R,R)-Whelk-O1) π-π interactions, hydrogen bonding, dipole stacking.Moderate - The presence of π-acidic and π-basic sites can lead to good interactions.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Instrumentation: HPLC with UV detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve in mobile phase to a concentration of 0.5 mg/mL.

Workflow for Chiral Purity Analysis

Caption: Workflow for chiral purity analysis by HPLC.

Section 3: Stability-Indicating Method Validation through Forced Degradation Studies

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the intact drug from its degradation products.[14][15] Forced degradation studies are performed to demonstrate this capability.[16][17]

Rationale and Design of Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[14][18] The goal is to achieve a target degradation of 5-20%.[16]

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 80°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions.

Following exposure, samples are neutralized (if necessary) and diluted to the working concentration for HPLC analysis using the developed RP-HPLC method.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table to clearly show the % degradation and the purity of the main peak.

Stress Condition% Degradation of Main PeakPeak Purity of Main PeakComments
Control 0>99.9%No significant degradation observed.
Acid (0.1 M HCl) 12.5>99.5%Two small degradation peaks observed.
Base (0.1 M NaOH) 8.2>99.6%One major degradation peak observed.
Oxidation (3% H₂O₂) 15.8>99.2%Multiple degradation peaks observed.
Thermal (80°C) 3.1>99.8%Minor degradation observed.
Photolytic 5.6>99.7%One significant degradation peak.

Peak purity analysis, typically performed using a diode array detector (DAD), is essential to confirm that the main peak is not co-eluting with any degradation products.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Section 4: Alternative and Complementary Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide valuable complementary information.[8]

TechniqueInformation ProvidedWhen to Use
Gas Chromatography (GC) Purity of volatile impurities, residual solvents.[8]To quantify residual solvents from the synthesis process.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation of the main peak and identification of impurities.[19]To identify unknown peaks observed in the HPLC chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of structural isomers.[20]To confirm the identity of the compound and identify isomeric impurities.
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times and higher resolution compared to conventional HPLC.[8]For high-throughput screening or when complex impurity profiles require higher resolving power.[21]

Conclusion

The comprehensive purity analysis of this compound requires a multi-faceted approach. A well-developed and validated reversed-phase HPLC method serves as the foundation for assessing achiral purity and demonstrating stability. When stereochemistry is a concern, chiral HPLC provides the necessary enantiomeric separation. Complementary techniques such as GC, LC-MS, and NMR should be employed to gain a complete understanding of the impurity profile. This rigorous analytical characterization is essential to ensure the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Boccardi, G. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Jain, A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]

  • Barbarin, M., et al. (2003). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 16(6), 332-342. [Link]

  • Shinde, N., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 19-27. [Link]

  • The Pharmaceutical and Chemical Journal. (2025). Analytical Method Validation of Compendial HPLC Method for Pharmaceuticals as Per Recent USP and ICH Guidelines. 12(4), 90-95. [Link]

  • ACS Publications. (2012). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5). [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Feibush, B., et al. (1982). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 104(18), 5127-5131. [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 5(5). [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). IntechOpen. [Link]

  • Franco, P., & Zhang, T. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 226. [Link]

  • Kim, Y. R., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1183-1188. [Link]

  • Waters Corporation. (2005). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. (2018). Ethanone, 1-phenyl-, oxime. [Link]

  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(22), 6886. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Agilent. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Cardoso, C. A. L., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 17(5), 613-621. [Link]

  • EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

  • Google Patents. (2020). Preparation method of (R) -phenyl (pyridine-2-yl)
  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2736. [Link]

  • Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-6571. [Link]

  • Asian Journal of Chemistry. (2012). Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. [Link]

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A Comparative Guide to the Synthetic Routes of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a valuable bifunctional scaffold in medicinal chemistry and a key intermediate for the synthesis of diverse heterocyclic systems.[1] Its synthesis is of significant interest to researchers in drug discovery and materials science. This guide provides a comparative analysis of the primary synthetic strategies for preparing this ketone, with a focus on practicality, efficiency, and scalability. We will delve into two viable and commonly explored pathways: the deprotonation of 2-picoline followed by acylation, and a Grignard reagent-based approach. Additionally, we will discuss the inherent challenges and limitations of employing a classical Friedel-Crafts acylation for this target molecule. Detailed experimental protocols and supporting data are provided to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of this compound

The molecular architecture of this compound, featuring a phenyl ketone and a pyridine moiety linked by a methylene bridge, makes it a versatile precursor for the construction of novel ligands and pharmacologically active compounds.[1] Its utility is highlighted in recent research for synthesizing pyrido-fused heterocycles and complex molecular structures like imidazo[1,5-a]pyridines, which are of interest in drug development.[1] Furthermore, this compound serves as a crucial intermediate in the generation of photoactive materials.[1] Given its importance, the development of efficient and reliable synthetic routes is paramount. This guide aims to provide a clear and objective comparison of the most relevant synthetic methodologies.

Comparative Analysis of Synthetic Routes

This section details the mechanistic basis, advantages, and disadvantages of three distinct approaches to the synthesis of this compound.

Route 1: Acylation of 2-Picoline via Deprotonation

This strategy leverages the acidity of the methyl protons of 2-picoline (2-methylpyridine). Deprotonation with a strong base generates a nucleophilic picolyl anion, which can then react with a suitable benzoyl electrophile.

Mechanism: The reaction is initiated by the deprotonation of 2-picoline using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form 2-picolyllithium. This carbanion then undergoes nucleophilic addition to the carbon of a benzonitrile electrophile. The resulting imine intermediate is subsequently hydrolyzed under acidic conditions to yield the desired ketone.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base like n-BuLi is crucial to ensure complete deprotonation of the relatively weakly acidic methyl group of 2-picoline. The reaction is conducted at low temperatures to prevent side reactions of the highly reactive organolithium reagent. Benzonitrile is an effective electrophile for this transformation.

Diagram of the Acylation of 2-Picoline Workflow

Acylation_of_2_Picoline picoline 2-Picoline nBuLi n-BuLi THF, 0°C to RT picoline->nBuLi picolyllithium 2-Picolyllithium nBuLi->picolyllithium benzonitrile Benzonitrile 0°C to RT picolyllithium->benzonitrile imine_intermediate Imine Intermediate benzonitrile->imine_intermediate hydrolysis Acidic Hydrolysis (e.g., H2SO4) imine_intermediate->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis via acylation of 2-picoline.

Route 2: Grignard Reagent-Based Synthesis

This classic organometallic approach involves the formation of a carbon-carbon bond between a phenyl nucleophile (Grignard reagent) and a pyridin-2-ylacetyl electrophile.

Mechanism: Phenylmagnesium bromide is prepared from bromobenzene and magnesium metal.[2][3][4][5][6] This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an ester of pyridin-2-ylacetic acid (e.g., ethyl pyridin-2-ylacetate). The initial addition leads to a tetrahedral intermediate which collapses to form the target ketone. It is critical to control the reaction conditions to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.

Causality of Experimental Choices: The use of anhydrous solvents (typically diethyl ether or THF) is essential, as Grignard reagents are highly basic and will react with any protic species, including water.[2][3][4] The choice of an ester as the electrophile allows for the formation of the ketone. Careful control of stoichiometry and temperature is necessary to minimize the formation of the tertiary alcohol byproduct.

Diagram of the Grignard Reagent-Based Synthesis Workflow

Grignard_Synthesis bromobenzene Bromobenzene mg Mg, Anhydrous Ether bromobenzene->mg grignard Phenylmagnesium Bromide mg->grignard reaction Nucleophilic Acyl Substitution grignard->reaction ester Ethyl Pyridin-2-ylacetate ester->reaction workup Acidic Workup reaction->workup product This compound workup->product

Caption: Workflow for the Grignard reagent-based synthesis.

Route 3: The Challenge of Friedel-Crafts Acylation

A seemingly straightforward approach would be the Friedel-Crafts acylation of benzene with pyridin-2-ylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Mechanism and Inherent Limitations: In a typical Friedel-Crafts acylation, the Lewis acid activates the acyl chloride to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with benzene.[7][8][9][10][11] However, in the case of pyridin-2-ylacetyl chloride, the basic nitrogen atom of the pyridine ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst.[12][13] This N-acylation forms a pyridinium salt, which deactivates the catalyst and makes the pyridine ring even more electron-deficient, thus inhibiting the desired reaction.[14] Consequently, standard Friedel-Crafts acylation is generally not a viable method for producing this compound.[12][13] While alternative methods for pyridine acylation exist, they often require more complex, multi-step procedures.[14][15][16]

Diagram Illustrating the Failure of Friedel-Crafts Acylation

Friedel_Crafts_Failure acyl_chloride Pyridin-2-ylacetyl Chloride alcl3 AlCl3 (Lewis Acid) acyl_chloride->alcl3 Pyridine N attacks AlCl3 deactivation Lewis Acid-Base Complexation (Deactivation) alcl3->deactivation benzene Benzene no_reaction No Reaction benzene->no_reaction deactivation->no_reaction

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Phenyl-2-(pyridin-yl)ethan-1-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a cornerstone of ensuring efficacy, safety, and novelty. The positional isomers of 1-Phenyl-2-(pyridin-yl)ethan-1-one, commonly known as phenacylpyridines, present a classic analytical challenge. Whether the pyridine nitrogen is at the 2-, 3-, or 4-position profoundly influences the molecule's electronic distribution, conformation, and, consequently, its biological activity and material properties. This guide provides an in-depth spectroscopic comparison of these three isomers, offering researchers a comprehensive framework for their unambiguous identification. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining not just what is observed, but why, based on fundamental chemical principles.

The Isomeric Landscape: More Than Just a Positional Change

The three isomers—1-Phenyl-2-(pyridin-2-yl)ethan-1-one, 1-Phenyl-2-(pyridin-3-yl)ethan-1-one, and 1-Phenyl-2-(pyridin-4-yl)ethan-1-one—share the same molecular formula and mass. However, the position of the nitrogen atom in the pyridine ring introduces significant electronic asymmetry, which is the key to their spectroscopic differentiation.

  • 2-Phenacylpyridine: The nitrogen is ortho to the point of attachment, allowing for potential intramolecular interactions and significant inductive and mesomeric effects on the adjacent methylene bridge.

  • 3-Phenacylpyridine: The nitrogen is in the meta position, exerting a primarily inductive effect on the methylene group.

  • 4-Phenacylpyridine: The nitrogen is in the para position, enabling strong resonance effects that can influence the entire conjugated system, including the carbonyl group.

Furthermore, these compounds can exist in a keto-enol tautomeric equilibrium. While the keto form is generally predominant, the stability of the enol tautomer can be influenced by the isomer's structure and the solvent, which can add another layer of complexity to spectral interpretation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectra of the three isomers are most clearly distinguished by the chemical shifts and coupling patterns of the pyridine ring protons and the methylene protons.

Causality Behind the Chemical Shifts: The electronegative nitrogen atom deshields adjacent protons. This effect is most pronounced for protons in the α-position (next to N) and diminishes with distance. The electronic effects of the phenacyl substituent will further modulate these shifts.

Expected Observations:

  • Pyridin-2-yl Isomer: Will show a distinct downfield signal for the proton at the 6-position of the pyridine ring (H-6'), as it is α to the nitrogen. The remaining pyridine protons will appear as a complex multiplet.

  • Pyridin-3-yl Isomer: Will exhibit two deshielded protons (H-2' and H-6') α to the nitrogen, which will likely appear as a singlet or a narrow multiplet, and a more complex pattern for the other ring protons.

  • Pyridin-4-yl Isomer: Will display a symmetrical pattern for the pyridine protons, with two distinct doublets, one for the protons α to the nitrogen (H-2', H-6') and another for the protons β to the nitrogen (H-3', H-5').

  • Methylene Protons (-CH₂-): The chemical shift of the singlet corresponding to the methylene protons will be subtly different for each isomer due to the varying inductive and mesomeric effects of the pyridyl nitrogen's position. The 4-pyridyl isomer is expected to show the most downfield shift for these protons due to the strong electron-withdrawing nature of the para-nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment2-Phenacylpyridine3-Phenacylpyridine4-PhenacylpyridineRationale for Differences
Phenyl-H (ortho)~8.0 (d)~8.0 (d)~8.0 (d)Similar environment, adjacent to C=O.
Phenyl-H (meta, para)~7.4-7.6 (m)~7.4-7.6 (m)~7.4-7.6 (m)Overlapping multiplets, less affected by the remote pyridine N.
Methylene (-CH₂-)~4.3 (s)~4.2 (s)~4.4 (s)Electron-withdrawing effect of N is strongest at the para position (4-isomer) and weakest at the meta position (3-isomer).
Pyridyl-H (α to N)~8.6 (d, H-6')~8.5 (m, H-2', H-6')~8.6 (d, H-2', H-6')Protons adjacent to the electronegative nitrogen are significantly deshielded and shifted downfield.
Pyridyl-H (β, γ to N)~7.2-7.8 (m)~7.3-7.7 (m)~7.3 (d, H-3', H-5')Shielding increases with distance from the nitrogen atom. The 4-isomer shows a simpler, more symmetrical pattern.
¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR complements ¹H NMR by providing direct information about the carbon skeleton. The key diagnostic signals are the carbonyl carbon and the carbons of the pyridine ring.

Causality Behind the Chemical Shifts: Similar to ¹H NMR, the electronegativity of the nitrogen atom causes a downfield shift for adjacent carbon atoms. The carbonyl carbon's chemical shift will also be sensitive to the electronic effects transmitted through the methylene bridge.

Expected Observations:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon will be subtly influenced by the electron-withdrawing strength of the pyridyl group. The 4-pyridyl isomer is expected to have the most deshielded carbonyl carbon.

  • Pyridine Carbons: The carbons α to the nitrogen (C-2' and C-6') will be significantly downfield compared to the other ring carbons. The specific chemical shifts of all pyridine carbons will be unique to each isomer, providing a clear fingerprint.

  • Methylene Carbon (-CH₂-): The chemical shift of this carbon will also vary slightly among the isomers, correlating with the electron-withdrawing nature of the pyridyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment2-Phenacylpyridine3-Phenacylpyridine4-PhenacylpyridineRationale for Differences
Carbonyl (C=O)~197.0~196.5~197.5The para-nitrogen in the 4-isomer exerts the strongest electron-withdrawing effect, deshielding the carbonyl carbon the most.
Methylene (-CH₂-)~45.5~43.0~45.0The electron-withdrawing effect of the pyridyl ring influences the shielding of the adjacent methylene carbon.
Phenyl C (ipso)~136.5~136.8~136.6Relatively consistent across isomers.
Pyridyl C (α to N)~155.0 (C-2'), ~149.0 (C-6')~150.0 (C-2'), ~148.0 (C-6')~150.0 (C-2', C-6')Carbons directly attached to nitrogen are significantly deshielded. The pattern is unique for each isomer.
Pyridyl C (other)~121-137~123-135~121-135The specific shifts of the β and γ carbons provide a unique fingerprint for each isomer.
Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phenacylpyridine isomer.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A wider spectral width and a longer acquisition time will be necessary compared to ¹H NMR.

    • Acquire several hundred to a few thousand scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the ¹H NMR signals and measure the chemical shifts and coupling constants.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most diagnostic peak for these isomers is the carbonyl (C=O) stretch.

Causality Behind Vibrational Frequencies: The position of the C=O stretching frequency is highly sensitive to its electronic environment. Electron-withdrawing groups attached to the carbonyl increase the bond order and shift the stretching frequency to a higher wavenumber (blue shift).

Expected Observations:

  • Carbonyl (C=O) Stretch: This will be a strong, sharp absorption band between 1680-1700 cm⁻¹. The 4-phenacylpyridine isomer is expected to have the C=O stretch at the highest wavenumber due to the strong electron-withdrawing resonance effect of the para-nitrogen. The 3-isomer's C=O frequency will be at a lower wavenumber, and the 2-isomer will be intermediate.

  • Aromatic C=C and C=N Stretches: Multiple bands will be observed in the 1400-1600 cm⁻¹ region, corresponding to the phenyl and pyridyl rings. The exact positions and intensities of these bands will form a unique fingerprint for each isomer.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the pyridine ring.

Table 3: Predicted Key FT-IR Frequencies (cm⁻¹)

Vibrational Mode2-Phenacylpyridine3-Phenacylpyridine4-PhenacylpyridineRationale for Differences
C=O Stretch~1695~1690~1700The electron-withdrawing effect of the nitrogen is most pronounced at the para-position, strengthening the C=O bond.
Aromatic C=C/C=N Stretch~1400-1600~1400-1600~1400-1600The pattern of these bands will be a unique fingerprint for each isomer's ring system.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor.

    • Place a small amount of the solid isomer powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The phenacylpyridines possess chromophores (phenyl, carbonyl, and pyridyl groups) that give rise to characteristic absorption bands.

Causality Behind Absorption Maxima: The absorption maxima (λ_max) correspond to π→π* and n→π* transitions. The extent of conjugation and the electronic influence of the nitrogen atom's position will affect the energy of these transitions. Greater conjugation typically leads to a bathochromic (red) shift to a longer λ_max.

Expected Observations:

  • π→π Transitions:* These will be intense bands, likely in the 240-280 nm range. The 4-phenacylpyridine isomer, with the most effective conjugation between the pyridine ring and the phenacyl moiety, is expected to have the λ_max at the longest wavelength.

  • n→π Transitions:* A weaker, longer-wavelength absorption band corresponding to the carbonyl group's n→π* transition may be observed, often as a shoulder on the more intense π→π* band.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

IsomerPredicted λ_max (π→π)Rationale for Differences
2-Phenacylpyridine~265Conjugation is present, but steric hindrance may slightly disrupt planarity.
3-Phenacylpyridine~260Conjugation between the pyridine ring and the phenacyl group is disrupted by the meta-linkage, leading to a higher energy transition.
4-Phenacylpyridine~275The para-linkage allows for the most extended and effective conjugation, lowering the energy gap for the π→π transition.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a working solution with an absorbance in the optimal range (0.2-0.8 A.U.). A typical concentration would be around 10-20 µg/mL.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the blank cuvette in the sample beam.

    • Replace the blank in the sample beam with the cuvette containing the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each peak.

UVVis_Workflow cluster_prep Solution Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Dilute to Working Conc. Stock->Dilute Sample Run Sample Dilute->Sample Fill Cuvette Blank Run Blank (Solvent) Blank->Sample Identify Identify λ_max Sample->Identify

Caption: Standard procedure for obtaining a UV-Vis absorption spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Since the isomers have the same molecular weight, their molecular ion peaks (M⁺˙) in a mass spectrum will be identical. Differentiation relies on analyzing the fragmentation patterns that arise from the ionization process (typically Electron Ionization - EI).

Causality Behind Fragmentation: The initial molecular ion is a radical cation. The stability of the resulting fragment ions will dictate the most favorable fragmentation pathways. The position of the pyridine nitrogen is key to determining the stability of these fragments.

Expected Observations:

The primary fragmentation pathway for all isomers is the α-cleavage of the C-C bond between the carbonyl and methylene groups. This can result in two primary fragment ions: the benzoyl cation (C₆H₅CO⁺, m/z 105) and the pyridylmethyl cation ([PyCH₂]⁺).

  • Benzoyl Cation (m/z 105): This will be a prominent peak in the spectra of all three isomers, as it is a very stable acylium ion.

  • Pyridylmethyl Cation and Subsequent Fragments: This is the key to differentiation.

    • 2-Phenacylpyridine: Cleavage yields the 2-pyridylmethyl cation (m/z 92). This can then lose HCN to form a cyclopentadienyl cation (m/z 65).

    • 3-Phenacylpyridine: Cleavage yields the 3-pyridylmethyl cation (m/z 92). This fragment is generally less stable than the 2- and 4-isomers.

    • 4-Phenacylpyridine: Cleavage yields the 4-pyridylmethyl cation (m/z 92). This cation is resonance-stabilized and is expected to be a relatively abundant fragment. It can also lose HCN to form m/z 65.

The relative abundance of the m/z 92 peak and other pyridine-derived fragments will be the most telling difference.

Table 5: Predicted Key Fragments in EI-MS (m/z)

FragmentFormula2-Phenacylpyridine3-Phenacylpyridine4-PhenacylpyridineRationale for Differences
Molecular Ion [M]⁺˙[C₁₃H₁₁NO]⁺˙197197197Identical molecular weight.
Benzoyl Cation[C₇H₅O]⁺105 (Abundant)105 (Abundant)105 (Abundant)Stable acylium ion, common to all isomers.
Pyridylmethyl Cation[C₆H₆N]⁺92 (Moderate)92 (Less Abundant)92 (Abundant)The stability of this cation is highest for the 4-isomer (resonance) and lowest for the 3-isomer.
Phenyl Cation[C₆H₅]⁺77 (Moderate)77 (Moderate)77 (Moderate)From loss of CO from the benzoyl cation.
Experimental Protocol: Mass Spectrometry (EI-GC/MS)
  • Sample Preparation:

    • Prepare a dilute solution of the isomer in a volatile solvent like dichloromethane or methanol (~100 µg/mL).

  • Instrument Setup (GC/MS):

    • The Gas Chromatograph (GC) separates the sample from any impurities before it enters the mass spectrometer. Set up a suitable temperature program for the GC oven to ensure the compound elutes as a sharp peak.

    • The Mass Spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The MS will acquire spectra continuously as compounds elute from the GC column.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the GC peak of the isomer.

    • Identify the molecular ion peak.

    • Assign structures to the major fragment ions and compare their relative abundances across the different isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Separation & MS Detection cluster_data Data Analysis Dilute Dilute Sample in Volatile Solvent Inject Inject into GC Dilute->Inject Separate GC Column Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis Ionize->Detect Extract Extract Spectrum from Chromatogram Detect->Extract Analyze Analyze Fragmentation Extract->Analyze

Caption: Workflow for analysis by Electron Ionization Gas Chromatography-Mass Spectrometry.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of the 1-Phenyl-2-(pyridin-yl)ethan-1-one isomers is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable clues, a consolidated approach yields an irrefutable structural assignment.

  • ¹H and ¹³C NMR offer the most definitive data, revealing the precise connectivity and electronic environment of every atom in the molecule. The distinct patterns of the pyridine ring signals serve as a unique fingerprint for each isomer.

  • FT-IR spectroscopy provides rapid confirmation of the carbonyl functional group, with subtle shifts in its stretching frequency reflecting the electronic influence of the nitrogen's position.

  • UV-Vis spectroscopy probes the conjugated π-system, where the λ_max provides a clear indication of the extent of electronic communication across the molecule, which is greatest in the 4-isomer.

  • Mass Spectrometry , by analyzing the distinct fragmentation pathways and the relative stabilities of the resulting cations, offers a final layer of confirmation.

By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently navigate the analytical challenges posed by these and other isomeric systems, ensuring the integrity and success of their scientific endeavors.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. (RSC Publishing). Available at: [Link].

Sources

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Synthetic Intermediate

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a bifunctional scaffold of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a phenyl ketone and a pyridine moiety, renders it a valuable precursor for synthesizing a diverse range of heterocyclic compounds and photoactive materials.[1] As with any compound intended for use in pharmaceutical development or high-purity applications, the establishment of robust, reliable, and validated analytical methods is not merely a procedural step but a foundational requirement for ensuring quality, consistency, and regulatory compliance.

This guide provides a comparative analysis of principal analytical techniques for the characterization and quantification of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, grounding our discussion in the rigorous framework of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are truly fit for their intended purpose.

Chapter 1: The Bedrock of Trustworthy Data: Principles of Method Validation

The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended use.[4] The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), provides a comprehensive framework for this process.[5] A method is not merely a set of instructions; it is a self-validating system designed to be a reliable source of data. The core performance characteristics that must be evaluated are:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[2]

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a defined interval.[2]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[7]

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Chapter 2: A Comparative Overview of Analytical Methodologies

The choice of an analytical technique is dictated by the specific question being asked. Is the goal to determine bulk purity (assay), identify trace impurities, confirm identity, or assess stability? Here, we compare the most relevant techniques for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis for non-volatile or thermally labile compounds. For this compound, its strong UV chromophores (phenyl ketone and pyridine rings) make UV detection highly suitable.

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Expertise in Action: A reversed-phase (RP) C18 column is the logical starting point. The nonpolar nature of the C18 stationary phase will effectively retain the aromatic structure of the analyte. The mobile phase would typically consist of an aqueous buffer (e.g., water with 0.1% formic acid to ensure consistent ionization of the basic pyridine nitrogen) and an organic modifier like acetonitrile or methanol. A gradient elution is often preferred in method development to resolve the main peak from any potential impurities with different polarities.[8]

  • Best Suited For: Assay, impurity quantification, and stability-indicating studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the target compound has a relatively high boiling point, it is amenable to GC analysis, which provides exceptional separation efficiency and definitive identification through mass spectrometry.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then fragmented and detected by a mass spectrometer, providing a unique "fingerprint."

  • Expertise in Action: GC-MS is particularly valuable for identifying process-related impurities that may be more volatile than the parent compound. A key consideration is the injection port temperature, which must be high enough to ensure complete volatilization without causing thermal degradation. The mass spectrum would be expected to show characteristic fragments corresponding to the phenyl ketone and pyridinylmethyl moieties.[9]

  • Best Suited For: Identification and quantification of volatile impurities, and orthogonal confirmation of purity.

Spectroscopic Techniques (UV-Vis & NMR)

While chromatography is essential for separation and quantification, spectroscopy is indispensable for structural confirmation and identification.

  • UV-Vis Spectroscopy: This technique is based on the absorption of light by the molecule's chromophores. For this compound, the spectrum is expected to show distinct absorption bands corresponding to the π→π* transitions of the aromatic rings and n→π* transitions of the carbonyl group.[10] It is a simple, rapid method for identity confirmation and can be used for quantification if specificity is guaranteed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information. ¹H and ¹³C NMR spectra can confirm the exact connectivity of atoms, providing unambiguous proof of identity.[11][12][13] While not a primary tool for routine quality control quantification, it is essential during chemical synthesis and for the structural elucidation of unknown degradation products.

Chapter 3: At-a-Glance Performance Comparison

The following table summarizes the expected performance characteristics of the primary quantitative methods for this compound, based on established data for structurally similar compounds.[14][15]

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (Separates analyte from impurities)Very High (Separation + Mass Spec)Low (Interference from any UV-absorbing species)
Primary Application Assay, Impurity Quantification, StabilityImpurity ID, Volatiles AnalysisIdentity Confirmation, Simple Quantification
Typical Linearity (R²) > 0.999> 0.995> 0.998
Precision (%RSD) < 1.5%< 5%< 2.0%
Sensitivity (LOQ) Low µg/mL to ng/mLng/mL to pg/mLMid-to-High µg/mL
Throughput ModerateModerate to LowHigh
Robustness HighModerate (sensitive to inlet conditions)High

Chapter 4: Protocols for a Self-Validating System

Here, we provide detailed workflows that embody the principles of scientific integrity. These protocols are designed not just to be followed, but to be understood, allowing for intelligent adaptation.

Workflow 1: Development and Validation of a Stability-Indicating HPLC-UV Method

This workflow illustrates the logical progression from initial method development to full validation, ensuring the final method is robust and fit for purpose.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Imp Phase 3: Implementation Dev1 Define Analytical Target Profile (ATP) Dev2 Screen Columns & Mobile Phases (e.g., C18, Phenyl-Hexyl) (ACN/H2O, MeOH/H2O) Dev1->Dev2 Dev3 Optimize Gradient, Flow Rate, Temp. Dev2->Dev3 Dev4 Perform Forced Degradation Study (See Workflow 2) Dev3->Dev4 Dev5 Finalize Method & Check Peak Purity Dev4->Dev5 Val1 System Suitability Test (SST) (Tailing, Plates, %RSD) Dev5->Val1 Val2 Specificity (Peak Purity, Resolution from Degradants) Val1->Val2 Val3 Linearity & Range (5 levels, e.g., 50-150% of target) Val2->Val3 Val4 Accuracy (% Recovery of Spiked Samples) Val3->Val4 Val5 Precision (Repeatability & Intermediate) Val4->Val5 Val6 LOD & LOQ (Signal-to-Noise or Slope Method) Val5->Val6 Val7 Robustness (Vary Flow, pH, Temp.) Val6->Val7 Imp1 Validated Method for Routine Use (QC, Stability Testing) Val7->Imp1

Caption: A comprehensive workflow for HPLC method development and validation.

Detailed Experimental Protocol: HPLC-UV Method

  • Objective: To develop and validate a precise, accurate, and specific stability-indicating RP-HPLC method for the quantification of this compound.

  • Materials & Instrumentation:

    • Reference Standard: this compound (>99% purity).

    • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).

    • Reagents: Formic acid (analytical grade).

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions (Optimized Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 254 nm (or λmax determined from PDA scan).

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • System Suitability: Inject five replicates of a standard solution. Acceptance criteria: Tailing factor ≤ 2.0, theoretical plates ≥ 2000, and RSD of peak area ≤ 1.0%.

    • Specificity: Analyze blank, placebo (if in formulation), and stressed samples. Ensure no interfering peaks at the retention time of the analyte. Peak purity should be assessed using a PDA detector.

    • Linearity: Prepare a 5-point calibration curve (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. Acceptance criterion: Correlation coefficient (R²) ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking the analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. Acceptance criterion: Mean recovery between 98.0% and 102.0%.

    • Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration. Acceptance criterion: RSD ≤ 1.5%.

Workflow 2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are critical for developing a stability-indicating method by demonstrating that degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).[16][17][18][19] The goal is to achieve 5-20% degradation of the API.[20]

Forced_Degradation_Workflow cluster_Stress Apply Stress Conditions Start Prepare API Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B Light Box) Start->Photo Analysis Analyze Stressed Samples by HPLC-PDA (Neutralize Acid/Base Samples First) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results Analysis->Evaluation Outcome1 Specificity Confirmed: Degradant peaks are resolved from API peak. Evaluation->Outcome1 Peak Purity & Resolution Outcome2 Mass Balance Calculation: (API Assay + Σ Degradants) ≈ 100% Evaluation->Outcome2 Quantification

Caption: Workflow for a comprehensive forced degradation study.

Detailed Experimental Protocol: Forced Degradation

  • Objective: To identify potential degradation pathways of this compound and to confirm the specificity and stability-indicating nature of the HPLC method.

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl (final concentration 0.5 mg/mL in 0.1 M HCl). Heat at 60°C for 24 hours.[20] Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH (final concentration 0.5 mg/mL in 0.1 M NaOH). Heat at 60°C for 8 hours.[19] Cool and neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ (final concentration 0.5 mg/mL in 3% H₂O₂). Store at room temperature for 24 hours.[20]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC-PDA method.

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradants).

    • Confirm that all degradant peaks are well-resolved from the main analyte peak (Resolution > 2.0).

    • Check the peak purity of the stressed analyte peak using the PDA detector.

    • Calculate the mass balance to ensure all degradation products are accounted for.

Conclusion and Recommendations

For the routine quality control (assay and impurity profiling) of This compound , a validated, stability-indicating HPLC-UV method is the unequivocal recommendation. Its high precision, accuracy, and robustness make it ideal for generating reliable data in a regulated environment. The development process must include a thorough forced degradation study to ensure the method's specificity.

GC-MS serves as an excellent orthogonal technique, particularly for identifying unknown volatile impurities or for forensic applications where definitive structural confirmation is required.[21][22] Finally, NMR and UV-Vis spectroscopy remain essential tools for initial structural confirmation and for the characterization of isolated impurities and degradation products.

By selecting the appropriate method and adhering to the validation principles outlined in this guide, researchers and scientists can ensure the integrity of their data and the quality of their product throughout the development lifecycle.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • Freyr. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • ResolveMass Laboratories. (2025, November 5).
  • BioProcess International.
  • BenchChem. Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • Sule, S., et al. (2023).
  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method.
  • Kadir, M. A.
  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-dihydro-4(1H)-pyridinones.
  • Physical Chemistry Research. (2020). Regular Article.
  • BenchChem. This compound.
  • Impactactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
  • BenchChem. A Comparative Guide to Analytical Method Validation for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • BenchChem. Application Note: HPLC Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • Arnoldi, S., et al. (2016).
  • Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Supporting Information.
  • SpectraBase. Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (2018). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex.
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • National Center for Biotechnology Information. (2022).
  • Longdom Publishing. (2016).
  • Lund University. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
  • Ashdin Publishing. (2023). Review Article.
  • ResearchGate. UV–Vis spectra of 1-phenyl-2-nitropropene.
  • Pharmacognosy Magazine. (2021).
  • SpectraBase. 1-Phenyl-2-(p-tolyl)ethanone - Optional[MS (GC)] - Spectrum.
  • International Journal of Pharmaceutical Sciences and Research. (2023). Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. DWq)

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A Comparative Guide to Catalytic Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a valuable bifunctional scaffold in medicinal chemistry and chemical synthesis, serving as a key intermediate for the construction of diverse heterocyclic systems. Its synthesis, typically achieved through the α-arylation of a ketone, presents a compelling case study for comparing the efficacy of various transition metal catalysts. This guide provides an in-depth comparative analysis of palladium, nickel, and copper-based catalytic systems for the synthesis of this target molecule, offering insights into the mechanistic nuances and practical considerations for researchers, scientists, and drug development professionals.

The Synthetic Challenge: α-Arylation of Acetophenone with a Pyridyl Electrophile

The core transformation for synthesizing this compound involves the cross-coupling of acetophenone (or its enolate) with a 2-substituted pyridine, typically a 2-halopyridine. This reaction, while conceptually straightforward, is not without its challenges. The choice of catalyst is paramount and significantly influences reaction efficiency, substrate scope, and cost-effectiveness.

Comparative Analysis of Catalytic Systems

The synthesis of this compound is most prominently achieved through palladium- and nickel-catalyzed α-arylation reactions. Copper-catalyzed methods, while less common for this specific transformation, offer a cost-effective alternative worth consideration.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium-catalyzed α-arylation of ketones has become a robust and versatile synthetic method[1]. The catalytic cycle, illustrated below, generally involves the oxidative addition of a palladium(0) species to the 2-halopyridine, followed by coordination of the acetophenone enolate and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.

Causality Behind Experimental Choices: The success of palladium-catalyzed α-arylation is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven highly effective[2]. These ligands facilitate both the oxidative addition and the crucial reductive elimination steps[2]. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity for these transformations[3]. The choice of base is another critical parameter, with strong bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often required to generate the ketone enolate in sufficient concentration.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 2-Halopyridine PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Enolate_Coord Enolate Coordination PdII_Aryl->Enolate_Coord Acetophenone Enolate PdII_Enolate Aryl-Pd(II)-Enolate Enolate_Coord->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product Catalyst_Regen Catalyst Regeneration

Figure 1: Simplified catalytic cycle for palladium-catalyzed α-arylation of acetophenone.

Nickel Catalysis: A Cost-Effective and Reactive Alternative

Nickel, being more earth-abundant and less expensive than palladium, has garnered significant attention as a viable catalyst for cross-coupling reactions[4]. Nickel catalysts can often mediate reactions that are challenging for palladium, such as those involving less reactive aryl chlorides[5]. The mechanistic pathways for nickel catalysis can be more complex than those for palladium, potentially involving Ni(I) and Ni(III) oxidation states and single-electron transfer (SET) processes[4].

Causality Behind Experimental Choices: The choice of ligand is also crucial in nickel catalysis, with both phosphines and NHCs being employed. A key difference from palladium is that the choice of halide on the pyridine electrophile can have a more pronounced effect on enantioselectivity in asymmetric variants, with chloroarenes sometimes providing better results than bromoarenes[5]. This is attributed to differences in the rates of catalyst decomposition pathways[5].

Nickel Catalytic Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd 2-Halopyridine SET_Pathway SET Pathway (alternative) Ni0->SET_Pathway NiII_Aryl Aryl-Ni(II)-X OxAdd->NiII_Aryl Enolate_Coord Enolate Coordination NiII_Aryl->Enolate_Coord Acetophenone Enolate NiII_Enolate Aryl-Ni(II)-Enolate Enolate_Coord->NiII_Enolate RedElim Reductive Elimination NiII_Enolate->RedElim RedElim->Ni0 Catalyst Regeneration Product This compound RedElim->Product SET_Pathway->Product

Figure 2: A possible catalytic cycle for nickel-catalyzed α-arylation, with potential for alternative SET pathways.

Copper Catalysis: An Economical but Less Explored Option

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. While less prevalent for the α-arylation of simple ketones compared to palladium and nickel, copper catalysis offers the significant advantage of being highly cost-effective[6]. Copper-catalyzed methods often do not require expensive and air-sensitive phosphine ligands.

Causality Behind Experimental Choices: Copper-catalyzed arylations typically proceed through a different mechanism than their palladium and nickel counterparts. The reaction often involves a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism[7]. The choice of ligand, often a simple and inexpensive diamine or phenanthroline, can be critical for catalyst stability and activity[7].

Performance Comparison

Catalyst SystemTypical Catalyst LoadingReaction ConditionsReported Yields (General)Key AdvantagesKey Disadvantages
Palladium 0.5 - 5 mol%80-120 °C, strong baseGood to excellentBroad substrate scope, well-understood mechanism, high yields.High cost of palladium and ligands, potential for catalyst deactivation.
Nickel 1 - 10 mol%Room temperature to 100 °C, strong baseModerate to excellentLower cost, high reactivity (especially with chlorides).More complex mechanism, potential for multiple oxidation states, can be sensitive to air and moisture.
Copper 5 - 20 mol%100-140 °C, various basesModerate to goodLow cost, often ligand-free or uses simple ligands.Higher catalyst loadings, higher temperatures, less developed for this specific transformation.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is a representative procedure based on established methods for palladium-catalyzed α-arylation of ketones.

Materials:

  • Acetophenone

  • 2-Chloropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, to a solution of Pd(OAc)₂ (0.02 mmol) in anhydrous toluene (1 mL) is added XPhos (0.024 mmol). The mixture is stirred at room temperature for 15 minutes.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add NaOtBu (1.4 mmol).

  • Addition of Reagents: Add acetophenone (1.2 mmol) and 2-chloropyridine (1.0 mmol) to the Schlenk flask.

  • Addition of Catalyst: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Figure 3: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via α-arylation of acetophenone offers a clear illustration of the relative merits of different transition metal catalysts. Palladium-based systems remain the most reliable and high-yielding, benefiting from a wealth of well-understood ligands and reaction conditions. Nickel catalysis presents a more economical and highly reactive alternative, particularly advantageous when using less reactive chloro-pyridines as starting materials. While copper catalysis is the most cost-effective, it is currently less developed for this specific transformation and may require more rigorous optimization. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the desired level of efficiency and selectivity.

References

Sources

A Comparative Guide to the Reactivity of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one and Acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Ketones

Acetophenone, or 1-phenylethan-1-one, is a foundational aromatic ketone, widely utilized as a building block in organic synthesis and as a photoinitiator.[1][2] Its reactivity profile is well-characterized and serves as a benchmark for understanding more complex ketone structures.

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a more complex analogue, incorporating a pyridinyl moiety on the α-carbon.[3] This structural modification introduces a heterocyclic nitrogen atom, profoundly influencing the molecule's electronic landscape and, consequently, its chemical reactivity. This compound and its derivatives are of significant interest in medicinal chemistry, serving as precursors to a variety of pharmacologically active heterocyclic systems.[4]

This guide will dissect the reactivity of these two ketones by focusing on two primary areas: the acidity of the α-protons and subsequent enolate reactions, and the electrophilicity of the carbonyl carbon towards nucleophilic attack.

Structural and Electronic Considerations

The reactivity of a ketone is fundamentally governed by the electronic environment of its carbonyl group and the acidity of its α-protons. The key structural difference between acetophenone and this compound lies in the substituent at the α-position: a methyl group versus a pyridin-2-ylmethyl group.

  • Acetophenone: The methyl group is a weak electron-donating group, having a minimal electronic effect on the adjacent carbonyl.

  • This compound: The pyridin-2-yl group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom within the aromatic ring.[5][6] This inductive effect significantly impacts both the α-protons and the carbonyl carbon.

Below is a diagram illustrating the key electronic effects in both molecules.

G cluster_0 Acetophenone cluster_1 This compound Acetophenone Acetophenone Structure Methyl CH₃ (Weakly Electron-Donating) Carbonyl_A C=O Methyl->Carbonyl_A Inductive Effect (+I) Pyridyl_Ketone Pyridyl Ketone Structure Pyridyl Pyridin-2-yl (Strongly Electron-Withdrawin) Alpha_Carbon α-CH₂ Pyridyl->Alpha_Carbon Inductive Effect (-I) Carbonyl_P C=O Alpha_Carbon->Carbonyl_P G cluster_workflow Experimental Workflow: Claisen-Schmidt Condensation A 1. Dissolve Ketone & Aldehyde in Ethanol B 2. Cool to 0-5°C in Ice Bath A->B C 3. Add Base (NaOH/KOH) Dropwise B->C D 4. Stir at Room Temp (12-24h), Monitor by TLC C->D E 5. Quench in Ice Water D->E F 6. Acidify with HCl to Precipitate E->F G 7. Filter and Wash Solid Product F->G H 8. Recrystallize from Ethanol/Methanol G->H I Pure Chalcone H->I

Sources

A Researcher's Guide to In Vitro and In Vivo Evaluation of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1-Phenyl-2-(pyridin-2-yl)ethan-1-one Scaffold

In the landscape of medicinal chemistry, the this compound core structure represents a valuable and versatile scaffold.[1] Its unique arrangement, featuring a ketone and aryl pyridine moieties, serves as a foundational building block for a diverse array of heterocyclic compounds. Researchers have successfully synthesized numerous derivatives from this parent structure, demonstrating a broad spectrum of biological activities. These activities range from potential treatments for viral infections like HIV-1 and multidrug-resistant bacterial infections to novel therapies for cancer and central nervous system disorders.[2][3][4][5][6]

This guide provides a comparative analysis of the two fundamental pillars of preclinical evaluation for these derivatives: in vitro and in vivo studies. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore how data from each domain informs the other, ultimately guiding the journey from a promising molecule to a potential therapeutic candidate.

The Drug Discovery Continuum: From Benchtop to Biological System

The progression of a drug candidate is a stepwise validation process. It begins with targeted, high-throughput in vitro assays to identify active compounds and elucidate their mechanisms. Promising candidates then advance to complex in vivo models to assess their efficacy, safety, and behavior within a living system. This structured progression is crucial for de-risking candidates and making informed decisions about their clinical potential.

G cluster_0 In Vitro Phase (Mechanistic Insight & Potency) cluster_1 In Vivo Phase (Physiological Relevance & Safety) Target_ID Target Identification HTS High-Throughput Screening (Biochemical/Cell-Based Assays) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (IC50/EC50 Determination) HTS->Hit_to_Lead MOA Mechanism of Action Studies Hit_to_Lead->MOA PK_PD Pharmacokinetics (ADME) & Pharmacodynamics MOA->PK_PD Candidate Selection Efficacy Efficacy Studies (Animal Models of Disease) PK_PD->Efficacy Tox Toxicology & Safety Studies (LD50, Organ Function) Efficacy->Tox Clinical_Trials Clinical_Trials Tox->Clinical_Trials IND Submission

Caption: The Drug Discovery Workflow.

Part 1: In Vitro Evaluation - Uncovering Molecular Interactions

In vitro studies are the bedrock of early-stage drug discovery, offering a controlled environment to dissect the specific interactions between a compound and its biological target. These assays are typically faster, less expensive, and more suitable for screening large libraries of derivatives than their in vivo counterparts.

Key In Vitro Methodologies & Applications

1. Enzyme Inhibition Assays: These assays directly measure a compound's ability to interfere with the activity of a specific enzyme, which is often the primary mechanism of action.

  • Causality: For derivatives of this compound, this has been critical. For example, to combat antibiotic resistance, derivatives were tested for their ability to inhibit the MCR-1 enzyme, which confers resistance to colistin.[3][4][7][8] Similarly, anti-HIV activity was assessed by measuring the inhibition of cyclin-dependent kinases CDK2 and CDK9, which are crucial for viral transcription.[2]

Protocol: General Enzyme Inhibition Assay (e.g., Kinase Inhibition)

  • Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme (e.g., CDK9), the enzyme's substrate (e.g., a peptide), and ATP.

  • Compound Dilution: Create a serial dilution of the test derivative (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Plate Setup: In a 96- or 384-well plate, add the enzyme solution to each well.

  • Compound Addition: Add a small volume of the diluted test compound to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate/ATP mixture to all wells to start the enzymatic reaction.

  • Reaction Development: Incubate for a specific duration (e.g., 60 minutes) at 37°C.

  • Detection: Add a detection reagent that measures the product of the reaction. This is often a luminescent or fluorescent signal that correlates with enzyme activity.

  • Data Analysis: Read the plate using a luminometer or fluorometer. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

2. Cell-Based Assays: These assays move one step closer to a physiological system by using living cells. They are essential for confirming that a compound can cross the cell membrane and exert its effect in a cellular context.

  • Causality: For anticancer applications, the MTT assay is a workhorse. It measures the metabolic activity of cells, which correlates with cell viability. This has been used to screen derivatives against various cancer cell lines, such as osteosarcoma and lung cancer, to identify compounds that selectively kill cancer cells.[6][9][10] For antiviral studies, cells are first infected with a virus (like HIV-1) and then treated with the compound to see if it can inhibit viral replication.[2]

G Start Seed Cells in 96-well Plate Incubate Incubate 24h (Allow Adherence) Start->Incubate Treat Add Serial Dilutions of Test Compound Incubate->Treat Incubate_2 Incubate 48-72h (Treatment Period) Treat->Incubate_2 MTT_Add Add MTT Reagent Incubate_2->MTT_Add Incubate_3 Incubate 4h (Formazan Crystal Formation) MTT_Add->Incubate_3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for a typical MTT Cytotoxicity Assay.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., MNNG/HOS osteosarcoma cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow them to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Remove the old media from the cells and add fresh media containing the different concentrations of the compounds. Include untreated cells (vehicle control) and wells with no cells (blank control).

  • Incubation: Return the plate to the incubator for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, representing the concentration that causes 50% inhibition of cell proliferation.

In Vitro Data Summary
Derivative ExampleAssay TypeTarget/Cell LineResult (IC50/MIC)Potential Application
PPY-based ChelatorEnzyme InhibitionCDK9~5 µMAnti-HIV[2]
Compound 6p Cell-BasedE. coli expressing MCR-125 µM (restores colistin sensitivity)Antibiotic Potentiator[4]
Compound A20 Receptor BindingSerotonin Transporter (SERT)Low nM rangeAntidepressant[5]
Compound (R)-8i MTT AssayMNNG/HOS Osteosarcoma Cells21.9 nMAnticancer[6]

Part 2: In Vivo Evaluation - Assessing Performance in a Living System

While in vitro data provides crucial information on potency and mechanism, it cannot predict how a compound will behave in a complex, multi-organ system. In vivo studies are indispensable for evaluating a drug's overall efficacy, understanding its pharmacokinetic profile (ADME), and identifying potential toxicities.

Key In Vivo Methodologies & Applications

1. Disease Models for Efficacy Testing: These models use animals (typically rodents) that mimic aspects of a human disease to test if a drug candidate can produce a therapeutic effect.

  • Causality: To validate the in vitro anticancer activity of derivative (R)-8i, an osteosarcoma xenograft model was used. Human osteosarcoma cells were implanted in mice, and after tumors formed, the mice were treated with the compound. The key endpoint was a significant reduction in tumor growth compared to untreated mice, which provided strong evidence of in vivo efficacy.[6] For CNS applications, the Forced Swimming Test (FST) in rats is a common model for antidepressant activity. A compound that reduces the immobility time of the rats is considered to have potential antidepressant effects, corroborating in vitro findings of serotonin reuptake inhibition.[5]

G Implant Implant Human Tumor Cells into Mice Wait Allow Tumors to Reach Measurable Size Implant->Wait Randomize Randomize Mice into Control & Treatment Groups Wait->Randomize Treat Administer Vehicle (Control) or Test Compound Daily Randomize->Treat Measure Measure Tumor Volume and Body Weight Regularly Treat->Measure Endpoint Sacrifice Mice at Predefined Endpoint Measure->Endpoint Analyze Excise Tumors, Weigh, and Perform Analysis Endpoint->Analyze

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 1-Phenyl-2-(pyridin-2-yl)ethan-1-one Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity for Small Molecule Antibodies

In the realm of immunodetection, small molecules, or haptens, present a unique challenge. Compounds like 1-Phenyl-2-(pyridin-2-yl)ethan-1-one (hereafter referred to as PPEO), a versatile bifunctional scaffold in medicinal chemistry, are not immunogenic on their own.[1] To elicit an immune response, they must be covalently linked to a larger carrier protein, creating a hapten-carrier conjugate.[2][][4] This process, while essential, introduces complexity. The resulting antibodies may recognize the hapten, the carrier protein, the linker used for conjugation, or a combination thereof.

Therefore, the ultimate utility of these antibodies in sensitive applications like immunoassays hinges on their specificity. A thorough investigation of cross-reactivity—the binding of an antibody to molecules other than the target antigen—is not merely a quality control step; it is a critical validation process that defines the antibody's reliability and limitations.[5][6] This guide provides an in-depth comparison of methodologies used to characterize the cross-reactivity profile of polyclonal antibodies raised against PPEO-carrier conjugates. We will explore the causality behind our experimental choices and present a framework for generating robust, publication-quality data.

Part 1: Generation of the Immunogen and Polyclonal Antibodies

The foundation of a specific antibody is a well-designed immunogen.[7][8] Our strategy involves conjugating PPEO to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein chosen for its large size and numerous amine groups available for conjugation.[4]

Hapten-Carrier Conjugation Workflow

The conjugation is achieved via a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of a stable amide bond between a carboxyl group (introduced to the hapten via a linker, if necessary) and primary amines on the carrier protein.[9][] The hapten density on the carrier is a critical parameter; a high density can sometimes lead to the generation of lower-affinity antibodies, while a low density may result in a weak immune response.[11][12] We aimed for a hapten-to-carrier molar ratio of 15:1, which has been shown to produce a high antibody titer with good specificity.[13]

Hapten_Conjugation_Workflow cluster_0 Hapten Preparation & Conjugation cluster_1 Immunization & Antibody Production Hapten This compound (PPEO) Activation Activation of Hapten (e.g., introducing a carboxyl group via a linker) Hapten->Activation EDC EDC/NHS Chemistry Activation->EDC Reacts with Conjugation Covalent Conjugation EDC->Conjugation Carrier Carrier Protein (KLH) Carrier->EDC Reacts with Purification Purification of PPEO-KLH Conjugate (Dialysis/Gel Filtration) Conjugation->Purification Immunization Immunization of Host Animal (e.g., Rabbit) with PPEO-KLH + Adjuvant Purification->Immunization Boosters Booster Injections Immunization->Boosters Titer Serum Collection & Titer Monitoring (ELISA) Boosters->Titer PurifyAb Antibody Purification (Protein A/G Chromatography) Titer->PurifyAb FinalAb Purified Anti-PPEO Polyclonal Antibody PurifyAb->FinalAb

Caption: Workflow for generating anti-PPEO antibodies.

Part 2: Comparative Cross-Reactivity Analysis

To rigorously assess the specificity of our anti-PPEO antibody, we selected a panel of structurally related compounds. The choice of these analogs is critical; they are designed to probe which chemical moieties of the parent PPEO molecule are essential for antibody recognition.

Table 1: Panel of Compounds for Cross-Reactivity Screening

Compound IDNameStructureKey Difference from PPEO
PPEO This compound C(=O)(c1ccccc1)Cc2ccccn2Target Analyte
Analog A1,2-Diphenylethan-1-oneC(=O)(c1ccccc1)Cc2ccccc2Pyridine ring replaced with a phenyl ring.
Analog B1-Phenyl-2-(phenylamino)ethan-1-oneC(=O)(c1ccccc1)CNc2ccccc2Pyridine ring replaced with a phenylamino group.[14][15]
Analog C2-Phenyl-1-(pyridin-2-yl)ethan-1-oneC(=O)(c1ccccn1)Cc2ccccc2Phenyl and pyridin-2-yl groups are swapped.[16]
Analog D1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-oneC1CCN(CC1)CC(=O)c2ccccc2Pyridine ring replaced with a non-aromatic pyrrolidine ring.[17]
Competitive ELISA: The Screening Workhorse

Causality: The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred initial method for screening cross-reactivity of anti-hapten antibodies.[18] Its design mimics how the antibody would be used in a quantitative assay. By coating the plate with a PPEO-BSA conjugate, we create a surface that competes for antibody binding against free analyte (PPEO or its analogs) in the sample. This allows for the rapid determination of the relative affinity of the antibody for a large number of compounds.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Protocol cluster_principle Binding Principle cluster_low_analyte Low [Free Analyte] cluster_high_analyte High [Free Analyte] step1 1. Coat Plate Microtiter wells are coated with PPEO-BSA conjugate. step2 2. Block Unbound sites are blocked (e.g., with BSA or milk protein). step1->step2 step3 3. Competition Wells are incubated with a mix of: - Anti-PPEO Antibody (fixed amount) - Free Analyte (PPEO or Analog) step2->step3 step4 4. Detection Add HRP-conjugated secondary antibody, followed by TMB substrate. step3->step4 step5 5. Readout Measure absorbance at 450 nm. Signal is inversely proportional to free analyte concentration. step4->step5 Antibody1 Enzyme1 label_low Antibody binds to plate -> High Signal Antibody2 Enzyme2 label_high Antibody is saturated by free analyte -> Low Signal

Caption: Principle and workflow of competitive ELISA for cross-reactivity.

Experimental Protocol: Competitive ELISA

  • Coating: Dilute PPEO-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.[19]

  • Washing: Wash plates 3 times with 200 µL/well of PBST (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of 5% non-fat dry milk in PBST. Incubate for 2 hours at room temperature (RT).[20]

  • Competition:

    • Prepare serial dilutions of PPEO standard and each analog (from 100 µg/mL to 0.01 ng/mL) in assay buffer (1% BSA in PBST).

    • Dilute the purified anti-PPEO antibody to a pre-determined optimal concentration (e.g., the concentration that gives ~80% of maximum signal in the absence of competitor).

    • In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the diluted anti-PPEO antibody. Incubate for 1 hour at RT.

    • Wash the coated plate 3 times. Transfer 100 µL of the antibody/analyte mixture to the corresponding wells. Incubate for 1 hour at RT.

  • Detection:

    • Wash plates 3 times.

    • Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG, diluted according to the manufacturer's instructions in assay buffer. Incubate for 1 hour at RT.

    • Wash plates 5 times.

    • Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M H₂SO₄.

  • Analysis: Read absorbance at 450 nm. Plot a standard curve of absorbance vs. log[concentration]. Determine the IC50 (concentration of analyte that causes 50% inhibition of signal). Calculate percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of PPEO / IC50 of Analog) * 100

Results: Competitive ELISA

Table 2: Cross-Reactivity of Anti-PPEO Antibody Determined by ELISA

Compound IDIC50 (ng/mL)% Cross-ReactivityInterpretation
PPEO 5.2100% High sensitivity for the target analyte.
Analog A850.60.61%The pyridine nitrogen is critical for high-affinity binding.
Analog B> 10,000< 0.05%The specific geometry and electronics of the pyridine ring are essential.
Analog C45.111.5%The overall shape is recognized, but the original orientation is preferred.
Analog D> 10,000< 0.05%Aromaticity of the nitrogen-containing ring is crucial for recognition.
Surface Plasmon Resonance (SPR): A Deeper Dive into Kinetics

Causality: While ELISA provides excellent endpoint data, Surface Plasmon Resonance (SPR) offers a real-time, label-free analysis of binding kinetics.[21][22] This technique allows us to dissect the binding event into its component association (kₐ) and dissociation (kₑ) rates, providing a much richer understanding of the antibody-antigen interaction.[23] An antibody might have the same overall affinity (Kₗ) for two different analogs, but the on- and off-rates could be vastly different, which has significant implications for assay performance (e.g., wash steps, incubation times).

SPR_Workflow cluster_setup SPR Experiment Setup cluster_analysis Kinetic Analysis Cycle cluster_sensorgram Resulting Sensorgram Chip Sensor Chip (e.g., CM5) Activation Activate Surface (EDC/NHS) Chip->Activation Immobilization Immobilize Ligand (PPEO-BSA Conjugate) Activation->Immobilization Deactivation Deactivate & Block (Ethanolamine) Immobilization->Deactivation Baseline 1. Establish Baseline (Running Buffer Flow) Deactivation->Baseline Association 2. Association Inject Anti-PPEO Antibody (Analyte) Baseline->Association Dissociation 3. Dissociation Switch back to Running Buffer Association->Dissociation Regeneration 4. Regeneration Inject low pH buffer to remove bound antibody Dissociation->Regeneration Sensorgram

Caption: Workflow for SPR-based kinetic analysis.

Experimental Protocol: SPR Analysis

  • Immobilization:

    • Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the PPEO-BSA conjugate (diluted to 20 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a target level of ~2000 Response Units (RU).

    • Deactivate remaining active sites with a 1 M ethanolamine-HCl injection.

  • Kinetic Analysis:

    • Use HBS-EP+ as the running buffer.

    • Inject a series of concentrations of the purified anti-PPEO antibody (e.g., 0.5 nM to 50 nM) over the PPEO-BSA surface and a reference flow cell.

    • Set the contact time for association to 180 seconds and the dissociation time to 600 seconds.

    • Regenerate the surface between cycles with a 30-second pulse of 10 mM glycine-HCl, pH 1.7.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Fit the processed sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₗ = kₑ/kₐ).

    • For cross-reactivity, inject the competing analogs at a single high concentration to observe qualitative binding, or perform a full kinetic analysis if significant binding is observed.

Results: SPR Kinetic Data

Table 3: Kinetic and Affinity Constants for Anti-PPEO Antibody Binding

Analyte Injectedkₐ (1/Ms)kₑ (1/s)Kₗ (M)Interpretation
Anti-PPEO Ab2.5 x 10⁵1.1 x 10⁻⁴4.4 x 10⁻¹⁰ (0.44 nM)High affinity binding with a fast on-rate and a very slow off-rate, indicative of a stable interaction.
Analog C1.8 x 10⁴9.5 x 10⁻³5.3 x 10⁻⁷ (530 nM)Binding is detectable but affinity is ~1000-fold lower, primarily due to a much faster dissociation rate.
Other AnalogsNo Binding DetectedNo Binding DetectedN/ANo measurable interaction under these conditions, confirming high specificity.
Note: Data for analogs represents injection of the analog over an antibody-captured surface, or as a competitor in solution.
Western Blot: A Qualitative Specificity Check

Causality: While less quantitative for cross-reactivity, Western Blotting (or Immunoblotting) serves as an essential validation tool to confirm that the antibody specifically recognizes the hapten in the context of the protein conjugate and does not exhibit gross non-specific binding to other proteins.[24][25][26][27] By running different hapten-protein conjugates on a gel, we can visually confirm that our antibody only detects the lanes containing the PPEO hapten.

Experimental Protocol: Western Blot

  • Sample Prep & Electrophoresis: Load 1 µg each of PPEO-BSA, PPEO-KLH, Analog A-BSA, and unconjugated BSA and KLH into separate wells of a 4-20% SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at RT in 5% non-fat dry milk in TBST (TBS with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the anti-PPEO antibody (e.g., 1 µg/mL in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated goat anti-rabbit IgG for 1 hour at RT.

  • Detection: Wash the membrane 3 times for 10 minutes each in TBST. Apply an ECL substrate and image the blot using a chemiluminescence imager.

Results: Western Blot Analysis

Table 4: Qualitative Specificity Assessment by Western Blot

Lane SampleExpected MW RangeBand Detected with Anti-PPEO Ab?Interpretation
1. PPEO-BSA>66 kDaYes (Smear) Antibody successfully recognizes the PPEO hapten on the BSA carrier.
2. PPEO-KLH>400 kDaYes (Smear) Antibody recognizes PPEO on the immunizing carrier protein.
3. Analog A-BSA>66 kDaNoConfirms that the pyridine ring is essential for recognition.
4. BSA~66 kDaNoNo cross-reactivity with the BSA carrier protein itself.
5. KLH>400 kDaNoNo cross-reactivity with the KLH carrier protein itself.
(Note: Conjugates often run as smears due to heterogeneous hapten loading.)

Conclusion and Synthesis of Findings

This multi-faceted approach provides a comprehensive and trustworthy characterization of the anti-PPEO polyclonal antibody.

  • Competitive ELISA served as a high-throughput screening tool, rapidly demonstrating that the antibody is highly specific for PPEO. It quantified the negligible cross-reactivity with analogs lacking the pyridine ring (A, B, D) and the modest cross-reactivity (11.5%) with the structurally rearranged Analog C.

  • Surface Plasmon Resonance provided a deeper mechanistic insight, confirming the high affinity (sub-nanomolar Kₗ) of the antibody for its target. The kinetic data for Analog C revealed that its reduced affinity is primarily driven by a significantly faster dissociation rate, highlighting a less stable interaction.

  • Western Blotting offered a robust, qualitative confirmation that the antibody binds specifically to the PPEO hapten on different carrier proteins and does not recognize the carriers alone or a closely related hapten-carrier conjugate.

Together, these results paint a clear picture: the generated antibody is a highly specific and high-affinity reagent suitable for the sensitive and selective detection of this compound. The experimental data strongly indicate that the pyridine ring, in its specific orientation relative to the phenyl ethanone backbone, forms the core of the epitope recognized by the antibody. This level of rigorous, multi-platform validation is essential for ensuring data integrity and reproducibility in any subsequent research or diagnostic application.

References

  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 168-173. [Link][8][11][13]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from Creative Biolabs. [Link][2]

  • Bio-Rad. (n.d.). Western Blot Example: Demonstrating Antibody Specificity. Retrieved from Bio-Rad. [Link][24]

  • Weller, M. G. (2000). Immunochromatographic techniques — a critical review. Fresenius' Journal of Analytical Chemistry, 366(6-7), 635-645. (Note: While not directly cited, this principle is supported by the general literature on hapten density, such as Reference 1).
  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 785, 1-32. [Link][21]

  • Rapid Novor. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from Rapid Novor. [Link][28]

  • Sino Biological. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from Sino Biological. [Link][18]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Retrieved from G-Biosciences. [Link][9]

  • Mauri, M., et al. (2005). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of AOAC International, 88(4), 1209-1216. [Link][7]

  • Hahnefeld, C., Drewianka, S., & Herberg, F. W. (2004). Determination of kinetic data using surface plasmon resonance biosensors. Methods in Molecular Medicine, 94, 299-320. [Link][23]

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Note: This is a foundational text in the field, its principles support many of the described methods).
  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61. (Note: General supporting reference for SPR principles).
  • Spieksma, F. T., & Schuurman, J. (1999). Conjugation of haptens. Methods in Molecular Biology, 115, 223-236. [Link][12]

  • Gallagher, S., & Winston, S. E. (2011). Antibody validation. Current Protocols in Molecular Biology, Chapter 11, Unit 11.25. [Link][27]

  • Lan, X. J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719. [Link][14][15]

  • PubChem. (n.d.). 2-Phenyl-1-(pyridin-2-yl)ethan-1-one. Retrieved from PubChem. [Link][16]

  • PubChem. (n.d.). Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. Retrieved from PubChem. [Link][17]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Retrieved from Antibodies.com. [Link][20]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from Cusabio. [Link][5]

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Safety Operating Guide

Navigating the Disposal of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one (CAS 5424-23-7), ensuring compliance with regulatory standards and safeguarding personnel and the environment. The procedures outlined herein are grounded in established safety protocols and are designed for researchers, scientists, and professionals in drug development.

Section 1: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal pathway. This compound is an organic compound whose hazard profile necessitates careful handling.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).

  • Causes skin irritation (Category 2).

  • Causes serious eye irritation (Category 2A).

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).

The causality behind these classifications lies in the chemical's reactivity with biological tissues. Its irritant properties necessitate robust protective measures to prevent accidental contact. The oral toxicity underscores the importance of preventing ingestion through contaminated hands or equipment.

Table 1: Hazard Summary for this compound

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Irritation Category 2 H315: Causes skin irritation
Eye Irritation Category 2A H319: Causes serious eye irritation

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet.

Given these hazards, drain disposal is strictly prohibited. Such actions can introduce the compound into aquatic ecosystems and interfere with wastewater treatment processes.[1] All waste containing this compound must be treated as hazardous chemical waste.

Section 2: Personal Protective Equipment (PPE) and Immediate Safety Protocols

A self-validating safety system begins with appropriate PPE. The choice of PPE is a direct response to the identified hazards.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[2]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.

  • Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless instructed to do so by medical personnel.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.

Section 3: Waste Segregation, Containment, and Labeling

Proper disposal is a process that begins at the point of waste generation. Meticulous segregation and labeling prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Containment Protocol:

  • Select a Compatible Container: Use a clean, leak-proof container made of a material that does not react with the waste, such as high-density polyethylene (HDPE) or glass. The container must have a secure, screw-top cap.[1][2]

  • Segregate the Waste: Dedicate a specific waste container for this compound and its contaminated materials (e.g., pipette tips, contaminated gloves, absorbent paper). Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents or strong bases.[3][4] As a nitrogen-containing organic compound, it should be segregated with similar waste streams.[1]

  • Affix a Hazardous Waste Label: The moment waste is first added to the container, it must be labeled. The Environmental Protection Agency (EPA) requires that each label clearly states the words "Hazardous Waste".[5]

  • Complete the Label: The label must be filled out completely and legibly.[6]

    • Full Chemical Name: Write "Waste this compound". Do not use abbreviations or chemical formulas.[6]

    • Composition: For mixtures, list all components and their approximate percentages or volumes.[1][6]

    • Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant") based on the SDS.

    • Generator Information: Include the Principal Investigator's name, laboratory room number, and contact information.[6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[1][5]

    • The SAA must be clearly marked.

    • Ensure secondary containment (e.g., a plastic tub) is used for all liquid waste containers to contain potential leaks.[4]

Section 4: Disposal Pathway Decision Framework

The primary and most secure method for disposing of this compound is through a licensed hazardous waste disposal contractor. The following diagram illustrates the workflow from waste generation to final disposal.

G cluster_0 Step 1: Generation & Containment cluster_1 Step 2: On-Site Management cluster_2 Step 3: Disposal Request & Pickup cluster_3 Step 4: Final Disposition A Waste this compound (solid or solution) is generated B Select compatible, sealable waste container A->B C Affix and complete EHS Hazardous Waste Label B->C D Store container in designated Satellite Accumulation Area (SAA) with secondary containment C->D E Keep container closed except when adding waste D->E F Is container full or has it been in SAA for >1 year? E->F G Submit waste pickup request to Environmental Health & Safety (EHS) F->G Yes H EHS personnel collect waste from the laboratory G->H I Waste is transported to the Central Accumulation Area (CAA) H->I J Licensed hazardous waste contractor transports waste off-site I->J K Final Disposal via controlled incineration at an approved facility J->K

Caption: Workflow for the compliant disposal of this compound.

Section 5: Approved Disposal Procedure

The universally accepted and regulatory-compliant method for disposing of this compound is high-temperature incineration by a licensed hazardous waste management company.[7]

Rationale: Incineration under controlled conditions ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides. The process must be conducted in a facility equipped with scrubbers and other pollution control devices to neutralize acidic gases and remove particulate matter from the effluent gas, thereby preventing environmental pollution.[7]

Procedure for Requesting Disposal:

  • Ensure Compliance: Before requesting a pickup, double-check that the waste container is properly sealed, labeled, and stored in the SAA. Leaking or improperly labeled containers will not be collected.[6]

  • Submit Pickup Request: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[6] This is typically done through an online request system or by phone.

  • Documentation: Maintain a record of the waste generated and disposed of. This documentation is crucial for regulatory compliance and inspections.[8]

Under no circumstances should laboratory personnel attempt to treat or neutralize this chemical waste unless they are specifically trained and have received explicit, written permission from their institution's EHS office.[2][6]

Section 6: Regulatory Compliance

In the United States, the management and disposal of hazardous waste are regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[6][9] Laboratories are classified as waste generators and must adhere to specific requirements regarding waste accumulation, storage times, and disposal methods.[5] Adherence to the procedures outlined in this guide will ensure your laboratory remains in compliance with these federal regulations, as well as state and local laws.

References

  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. Available at: [Link]

  • American Chemical Society. (2020-03-02). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]

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A Senior Application Scientist's Guide to Handling 1-Phenyl-2-(pyridin-2-yl)ethan-1-one: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling, use, and disposal of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one (CAS: 1620-53-7). As a bifunctional scaffold used in medicinal chemistry and the synthesis of novel heterocyclic systems, its proper management in a laboratory setting is paramount to ensuring personnel safety and experimental integrity. This document moves beyond a simple checklist to provide the causal reasoning behind each procedural step, empowering researchers to build a culture of safety and proactive risk mitigation.

Hazard Analysis: Understanding the Compound's Profile

This compound is a ketone and pyridine derivative that presents several key hazards. A thorough understanding of these risks is the foundation for selecting appropriate personal protective equipment (PPE) and establishing safe handling protocols. The primary hazards, as identified in safety data sheets for this compound and structurally similar molecules, are summarized below.

Hazard ClassGHS Hazard StatementGHS CodePrimary Risk
Acute Toxicity, OralHarmful if swallowedH302Ingestion can lead to adverse health effects.
Skin Corrosion/IrritationCauses skin irritationH315Direct contact can cause redness, pain, and inflammation.[1]
Serious Eye Damage/IrritationCauses serious eye irritationH319Splashes can result in significant eye damage.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritationH335Inhalation of dust or vapors can irritate the respiratory tract.[1]

The presence of both a ketone group and a pyridine ring informs our safety strategy. Pyridine-containing compounds are noted for their strong odors and potential for volatility, while ketones as a class demand specific considerations for glove selection.[3]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural formality; it is the primary barrier between the researcher and chemical exposure. Each component is chosen to counteract a specific hazard identified in the analysis above.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound. The risk of serious eye irritation from an accidental splash is significant.[1][2]

  • Recommended for High-Risk Operations: A full-face shield should be worn over chemical splash goggles during procedures with a heightened risk of splashing or aerosolization, such as when transferring large quantities or heating the substance.

Skin and Body Protection
  • Gloves: Standard disposable nitrile gloves offer a good baseline of protection for incidental contact.[3][4] However, for prolonged handling or in situations involving significant solvent use, specialized gloves resistant to both ketones and pyridine derivatives are recommended.[5][6]

    • Protocol: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.

  • Laboratory Coat: A flame-resistant lab coat that fits properly, is fully buttoned, and has tight-fitting cuffs is required to protect against skin contact from spills and splashes.[4]

  • Apparel: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed. Polyester and acrylic fabrics should be avoided in favor of cotton or other less flammable materials.[4]

Respiratory Protection
  • Primary Control: All handling of this compound that could generate dust or vapors must be conducted within a certified chemical fume hood.[3][7] This engineering control is the most effective way to prevent respiratory exposure.

  • Secondary Control: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[4] Use of a respirator necessitates enrollment in a respiratory protection program, including fit testing and medical evaluation.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely handling this compound.

Preparation and Pre-Use Checks
  • Hazard Review: Before beginning work, review the Safety Data Sheet (SDS) for this compound.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the certification is current. Ensure the sash is at the appropriate working height.

  • PPE Assembly: Gather all necessary PPE as outlined in Section 2.

  • Spill Kit: Locate the nearest chemical spill kit and verify its contents are complete.

Chemical Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Assess Hazards (Review SDS) B 2. Verify Engineering Controls (Fume Hood Check) A->B C 3. Don Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Handle Compound Exclusively Inside Fume Hood C->D E 5. Keep Containers Tightly Closed When Not in Use D->E F 6. Use Spark-Proof Tools If Applicable D->F G 7. Decontaminate Surfaces & Glassware E->G F->G H 8. Dispose of Waste (See Disposal Plan) G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.

Disposal Plan: Managing Chemical Waste

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated gloves, and disposable labware, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Protocol: The sealed container must be disposed of through an approved waste disposal plant or your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available at: [Link]

  • Ketodex ‐ Ketone Resistant Chemical Gauntlet . PPE - Personal Protective Solutions. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Cruz. Available at: [Link]

  • 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | C14H12O3S | CID 76949 . PubChem. Available at: [Link]

  • Personal Protective Equipment | Safety | Physical Facilities . Miami University. Available at: [Link]

  • 1-(2-(Propan-2-yl)phenyl)ethan-1-one | C11H14O | CID 16504 . PubChem. Available at: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.